molecular formula C4H9BrO3S B3191349 4-Bromo-1-butanesulfonic acid CAS No. 5395-26-6

4-Bromo-1-butanesulfonic acid

Cat. No.: B3191349
CAS No.: 5395-26-6
M. Wt: 217.08 g/mol
InChI Key: VYQMBDQMIHMOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-butanesulfonic acid (CAS 7762-89-2) is a versatile alkyl sulfonate building block in organic synthesis and medicinal chemistry research. Its core value lies in its function as a key intermediate for the rational design of novel chemical probes, particularly in anticancer drug discovery. A significant application demonstrated in a 2024 study is its use in synthesizing rationally modified Heat Shock Protein 90 (Hsp90) inhibitors . In this research, 4-Bromo-1-butanesulfonic acid was used to create cell-impermeable Hsp90 inhibitors by introducing a polar sulfonate tether . This strategic modification restricted the compounds' interaction with intracellular Hsp90 , thereby avoiding the activation of a cytoprotective heat shock response —a common limitation of traditional Hsp90 inhibitors in cancer therapy . The resulting compounds were able to disrupt the assembly of the extracellular fibronectin network at non-cytotoxic concentrations, positioning them as promising tool compounds for studying tumour invasiveness and metastasis . This highlights the reagent's critical role in developing targeted therapeutics that act on extracellular protein machinery. As an alkylating agent with both a bromo and a sulfonate functional group, it serves as a valuable precursor for introducing sulfonate moieties into target molecules. Sulfonate groups are known to significantly alter the physicochemical properties of ligands, often reducing cell permeability and increasing solubility, which is a key strategy for designing compounds that target extracellular proteins . This product is sold as a research chemical for laboratory use only. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobutane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO3S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQMBDQMIHMOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202239
Record name 4-Bromo-1-butanesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5395-26-6, 7762-89-2
Record name 4-Bromo-1-butanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-1-butanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-butanesulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVS42P6YDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical properties of 4-Bromo-1-butanesulfonic acid sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Profile, Mechanistic Reactivity, and Applications in Drug Development

Executive Summary

In the landscape of pharmaceutical and materials chemistry, 4-Bromo-1-butanesulfonic acid sodium salt (CAS: 53535-08-3) serves as a critical bifunctional alkylating agent.[1][2] It is primarily utilized to introduce the sulfobutyl moiety (-(CH₂)₄SO₃⁻) into hydrophobic molecules, transforming them into highly water-soluble derivatives.[3]

While 1,4-butane sultone is the industrial standard for this transformation (notably in the production of Sulfobutylether-β-cyclodextrin, SBECD), it is a potent liquid carcinogen with high volatility. The 4-bromo sodium salt offers a safer, solid-state alternative for laboratory-scale synthesis and specific zwitterionic applications. This guide details its physiochemical properties, S_N2 reaction kinetics, and validated protocols for synthesizing sulfobetaine-type zwitterions.

Part 1: Chemical Identity & Physiochemical Profile[1][4]

This compound is an organohalide salt characterized by a polar sulfonate head group and a reactive alkyl bromide tail. Its amphiphilic nature allows it to bridge aqueous and organic phases in synthetic workflows.

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name Sodium 4-bromobutane-1-sulfonate
CAS Number 53535-08-3 (Sodium salt); 5395-26-6 (Free acid)
Molecular Formula C₄H₈BrNaO₃S
Molecular Weight 239.06 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>100 mg/mL), DMSO; slightly soluble in ethanol.[4][5]
Melting Point >300 °C (decomposes)
Reactivity Class Primary Alkyl Halide (Electrophile) / Sulfonate Salt (Hydrophile)
Structural Analysis

The molecule consists of a four-carbon aliphatic chain acting as a spacer.

  • C1 Position: Attached to a sulfonate group (

    
    ), rendering the molecule non-volatile and water-soluble.
    
  • C4 Position: Attached to a bromine atom, serving as a good leaving group for Nucleophilic Substitution (

    
    ).[1][2]
    

Part 2: Mechanistic Reactivity

The S_N2 Alkylation Pathway

Unlike 1,4-butane sultone, which reacts via ring-opening strain release, sodium 4-bromobutanesulfonate reacts via a classic bimolecular nucleophilic substitution (


).[2]

Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu:), such as a tertiary amine, phenoxide, or thiol, attacks the electrophilic C4 carbon.

  • Transition State: A pentacoordinate transition state forms where the C-Nu bond forms simultaneously as the C-Br bond breaks.

  • Leaving Group Departure: The bromide ion (

    
    ) is displaced, and the sulfobutyl chain is covalently attached to the nucleophile.[1]
    

Reactivity Comparison:

  • Vs. 1,4-Butane Sultone: The sultone is more reactive due to ring strain but is genotoxic and volatile. The bromo-salt requires higher activation energy (often requiring heat, ~60–80°C) but is significantly safer to handle as a non-volatile solid.

Visualization: Reaction Mechanism

The following diagram illustrates the kinetic pathway of sulfobutylation using this reagent.

ReactionMechanism Reagent 4-Bromo-1-butanesulfonate (Electrophile) TS Transition State [Nu---C---Br]‡ Reagent->TS Heat (60-80°C) Polar Solvent Nucleophile Nucleophile (Nu:) (Amine/Phenol) Nucleophile->TS Heat (60-80°C) Polar Solvent Product Sulfobutylated Product (Nu-(CH2)4-SO3-) TS->Product Inversion of Configuration LeavingGroup Bromide Ion (Br-) TS->LeavingGroup

Figure 1: S_N2 reaction pathway showing the displacement of bromide by a nucleophile to form a sulfobutylated derivative.

Part 3: Key Applications

Synthesis of Zwitterionic Surfactants (Sulfobetaines)

The most prevalent application is the synthesis of sulfobetaines (e.g., SB-14 analogs). These are zwitterionic detergents used in protein biochemistry because they solubilize membrane proteins without denaturing them.

  • Reaction: Tertiary Amine + 4-Bromo-1-butanesulfonate

    
     Quaternary Ammonium Sulfonate (Inner Salt).
    
  • Advantage: Creates a "zero net charge" surfactant that is pH insensitive.

Solubilizing Linker for Drug Discovery

In medicinal chemistry, the sulfobutyl group is used to append a "solubilizing tail" to hydrophobic drug scaffolds.

  • Mechanism: The sulfonate group remains ionized at physiological pH, drastically lowering LogP and increasing aqueous solubility.

  • Context: This mimics the solubilizing effect seen in SBECD (Captisol®), where the same sulfobutyl ether group is attached to cyclodextrin.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Pyridinium Sulfobetaine

A self-validating protocol for converting a tertiary amine (pyridine) into a zwitterionic ionic liquid/surfactant.

Reagents:

  • Pyridine (Nucleophile)

  • Sodium 4-bromobutane-1-sulfonate (1.1 equivalents)[6]

  • Solvent: Anhydrous DMF or Ethanol/Water (if solubility is limited)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Pyridine in 20 mL of anhydrous DMF under nitrogen atmosphere.

  • Addition: Add 11 mmol (2.63 g) of Sodium 4-bromobutane-1-sulfonate. The salt may not dissolve completely at room temperature.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. The suspension will clarify as the product forms (or precipitate if the product is insoluble in hot DMF).

  • Workup: Cool to room temperature.

    • If product precipitates: Filter the white solid and wash with cold acetone to remove unreacted pyridine.

    • If product is soluble:[2][7][8] Precipitate by adding the reaction mixture dropwise into 200 mL of ice-cold diethyl ether.

  • Purification: Recrystallize from hot ethanol/water (90:10).

  • Validation: Check purity via ¹H NMR (D₂O). Look for the disappearance of the triplet at

    
     ppm (
    
    
    
    -Br) and the appearance of a shifted signal for the
    
    
    -
    
    
    group.
Protocol B: Synthesis of the Reagent (Foundational)

For researchers needing to synthesize the reagent from bulk 1,4-dibromobutane.

  • Reactants: 1,4-Dibromobutane (1.0 eq) + Sodium Sulfite (1.0 eq) in water.

  • Conditions: Reflux for 8 hours.

  • Purification: The reaction yields a mixture of mono-sulfonate (desired) and di-sulfonate. Separation is achieved by fractional crystallization from ethanol (the mono-salt is more soluble in ethanol than the di-salt).

Workflow Visualization

ProtocolWorkflow Start Start: Tertiary Amine (in DMF) AddReagent Add Na 4-bromobutanesulfonate (1.1 eq) Start->AddReagent Heat Heat to 80°C (12-16 Hours) AddReagent->Heat Check Check Solubility Heat->Check Precipitate Precipitate in Ether Check->Precipitate Solution clear Filter Filter & Wash (Acetone) Check->Filter Solid formed Precipitate->Filter Final Pure Sulfobetaine (Zwitterion) Filter->Final

Figure 2: Operational workflow for the synthesis of sulfobetaine zwitterions.

Part 5: Handling, Stability & Safety

Safety Profile
  • Toxicity: While less volatile than 1,4-butane sultone, this compound is an alkylating agent . It should be treated as a potential mutagen.

  • Handling: Use a chemical fume hood.[7] Wear nitrile gloves and safety goggles. Avoid dust formation.

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

Stability[4][5][9]
  • Hydrolysis: The sulfonate group is stable. The alkyl bromide is susceptible to hydrolysis in strong alkaline aqueous solutions at high temperatures, converting to the alcohol (4-hydroxy-1-butanesulfonate).

  • Storage: Store in a cool, dry place. Hygroscopic—keep container tightly sealed.

References

  • BenchChem. (2025).[1][2][9] Technical Support Center: Optimizing Reactions with Sodium 4-bromobutane-1-sulfonate. Retrieved from

  • PubChem. (2025).[5] 4-Bromo-1-butanesulfonic acid Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-1-butanesulfonic acid sodium salt. Retrieved from

  • Organic Syntheses. (2014). Synthesis of Sodium 2-bromoethanesulfonate (Analogous Protocol). Org. Synth. Coll. Vol. 2, 563. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Sodium 1-butanesulfonate and derivatives. Retrieved from

Sources

Molecular Structure and pKa of 4-Bromo-1-butanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-butanesulfonic acid (and its corresponding sodium salt) represents a critical bifunctional building block in organic synthesis and medicinal chemistry.[1] Characterized by a flexible four-carbon alkyl chain terminated by an electrophilic bromine atom and a hydrophilic sulfonic acid group, it serves as a primary reagent for introducing the sulfobutyl moiety —a key structural motif used to enhance the aqueous solubility of lipophilic drug candidates, stabilize zwitterionic linkers in PROTACs, and synthesize ionic liquids.

This guide provides a rigorous analysis of its molecular architecture, acidity (pKa), synthetic pathways, and applications, grounded in mechanistic organic chemistry.

Part 1: Molecular Architecture

Structural Identity

The molecule consists of a linear butane backbone. Carbon-1 is bonded to a sulfonate group (


 or 

), while Carbon-4 carries a bromine atom. This separation of four methylene units (

) creates a "dumbbell" charge distribution, with a hard anionic head (sulfonate) and a soft electrophilic tail (alkyl bromide).
IdentifierValue
IUPAC Name 4-Bromobutane-1-sulfonic acid
CAS (Acid) 5395-26-6
CAS (Na Salt) 53535-08-3
Formula ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Mol.[1][2][3][4][5][6] Weight 217.08 g/mol (Acid); 239.06 g/mol (Na Salt)
SMILES C(CCBr)CS(=O)(=O)O
Geometry Flexible alkyl chain; typically adopts an anti conformation in solution to minimize steric clash between the bulky sulfonate and bromine.
Functional Group Analysis
  • Sulfonic Acid (

    
    ):  A strongly acidic, highly polar group. In physiological and most synthetic conditions (pH > 1), it exists as the sulfonate anion (
    
    
    
    ), providing high water solubility.
  • Alkyl Bromide (

    
    ):  A primary alkyl halide susceptible to 
    
    
    
    nucleophilic attack. The bromine is a good leaving group, enabling the attachment of the sulfobutyl chain to amines, phenols, and thiols.

Part 2: Physicochemical Profile & pKa Analysis

Acidity and pKa

Unlike carboxylic acids (pKa ~4.8), sulfonic acids are strong acids . The pKa of 4-bromo-1-butanesulfonic acid is not typically measured by standard aqueous titration because it dissociates completely in water.

  • Estimated pKa: -1.5 to -2.0

  • Basis for Estimate:

    • Unsubstituted 1-butanesulfonic acid has a pKa of approximately -1.9.

    • Inductive Effect: The bromine atom is electron-withdrawing (-I effect). However, it is located at the

      
      -position (4 carbons away). Inductive effects decay rapidly with distance (transmission factor 
      
      
      
      per
      
      
      -bond).
Solubility and LogP
  • LogP (Predicted): ~0.6 (Acid form). The salt form is extremely hydrophilic (LogP < 0).

  • Solubility: Highly soluble in water (>100 mg/mL for the Na salt) due to the ionic sulfonate head. Moderately soluble in polar organic solvents (DMSO, DMF, Methanol) which are required for alkylation reactions.

Stability & Cyclization Risk

A critical instability mechanism is the intramolecular cyclization to form 1,4-butane sultone .

  • Mechanism: Under thermal stress or acidic conditions, the sulfonate oxygen can act as a nucleophile, attacking the C-4 carbon and displacing the bromide.

  • Safety Note: 1,4-Butane sultone is a potent alkylating agent and a known genotoxin. Synthesis and storage protocols must minimize conditions that favor this cyclization (e.g., avoid high heat without nucleophiles present).

Part 3: Reactivity & Synthesis Pathways

Visualization of Reactivity

The following diagram illustrates the dual reactivity: the acid dissociation and the competing alkylation/cyclization pathways.

Reactivity Acid 4-Bromo-1-butanesulfonic Acid (Protonated) Anion 4-Bromo-1-butanesulfonate (Anion) Acid->Anion Dissociation (pKa ~ -2) Sultone 1,4-Butane Sultone (Cyclic Ester) Anion->Sultone Intramolecular Cyclization (Heat/Acid) Product Sulfobutylated Target (R-Linker-SO3-) Anion->Product SN2 Alkylation (+ Nucleophile R-NH2/R-OH)

Caption: Figure 1. Reaction manifold of 4-bromo-1-butanesulfonic acid showing dissociation, productive alkylation, and the parasitic sultone formation pathway.

Synthesis Protocol: Sulfite Displacement

The most robust industrial synthesis avoids the sultone intermediate by using 1,4-dibromobutane.

Protocol:

  • Reagents: 1,4-Dibromobutane (1.0 eq), Sodium Sulfite (

    
    , 1.0 eq), Water/Ethanol (3:1 v/v).
    
  • Procedure:

    • Dissolve sodium sulfite in water.

    • Add 1,4-dibromobutane (in excess to prevent disulfonation) and ethanol.

    • Reflux at 80°C for 4–6 hours.

    • Purification: The product (sodium 4-bromo-1-butanesulfonate) precipitates upon cooling or concentration. Wash with ether to remove unreacted dibromide.

    • Yield: Typically 60–75%.

Part 4: Applications in Drug Development[8]

Solubility Enhancement (The "Sulfobutyl" Tail)

This molecule is the linear precursor to the sulfobutyl ether group found in excipients like Sulfobutylether-


-Cyclodextrin (SBECD) .
  • Mechanism: Attaching this group to a hydrophobic drug or linker introduces a permanent negative charge, disrupting crystal lattice energy and interacting favorably with water.

  • Advantage: Unlike PEGylation, sulfobutylation adds charge without significant steric bulk, maintaining better binding kinetics for small molecules.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial orientation between the E3 ligase and the Target Protein.

  • Role: 4-Bromo-1-butanesulfonic acid is used to synthesize zwitterionic linkers .

  • Benefit: Zwitterionic linkers (containing both quaternary ammonium and sulfonate) exhibit "super-hydrophilicity," preventing the "molecular grease" effect where long alkyl/PEG linkers collapse onto the protein surface. This improves the physicochemical properties (LogD) and cell permeability of the PROTAC.

Experimental Protocol: Linker Synthesis

Objective: Alkylation of a secondary amine (PROTAC intermediate) with Sodium 4-bromo-1-butanesulfonate.

  • Setup: Dissolve amine intermediate (1.0 eq) in anhydrous DMF.

  • Base: Add

    
     (2.0 eq) or DIPEA.
    
  • Alkylation: Add Sodium 4-bromo-1-butanesulfonate (1.2 eq).

  • Conditions: Heat to 60°C under

    
     for 12 hours.
    
  • Workup: Precipitate in EtOAc (product is polar) or purify via Reverse Phase HPLC (C18 column, Water/MeCN gradient).

References

  • PubChem. 4-Bromo-1-butanesulfonic acid - Compound Summary.[7] National Library of Medicine. Available at: [Link]

  • Guthrie, J. P.Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 1978.
  • Elder, D. P., et al. The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 2010. Available at: [Link]

Sources

4-Bromo-1-butanesulfonic Acid: Technical Guide & Application Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Bromo-1-butanesulfonic acid and its commercially dominant form, Sodium 4-bromobutanesulfonate .

Executive Summary

4-Bromo-1-butanesulfonic acid (and its sodium salt) acts as a critical "sulfobutylating" agent in organic synthesis and drug development. Unlike sultones (e.g., 1,4-butanesultone), which are highly strained and often volatile carcinogens, 4-bromo-1-butanesulfonic acid provides a controllable, less volatile electrophile for introducing negatively charged sulfonate groups. This modification is a standard medicinal chemistry strategy to drastically improve the aqueous solubility of hydrophobic drug pharmacophores, stabilize zwitterionic polymers, and synthesize sulfobetaine surfactants.

Chemical Identity & Synonyms

Researchers must distinguish between the free acid (often unstable/hygroscopic) and the sodium salt (the stable, commercial reagent).

Core Identifiers
FeatureFree AcidSodium Salt (Standard Reagent)
CAS Number 5395-26-6 53535-08-3
IUPAC Name 4-Bromobutane-1-sulfonic acidSodium 4-bromobutane-1-sulfonate
Formula C₄H₉BrO₃SC₄H₈BrNaO₃S
Mol.[1][2][3][4][5][6][7][8] Weight 217.08 g/mol 239.06 g/mol
Appearance Viscous oil / Hygroscopic solidWhite to off-white crystalline solid
Solubility Water, Polar alcoholsWater (High), Methanol, DMSO
Common Synonyms
  • Acid: 4-Bromobutylsulfonic acid; 1-Butanesulfonic acid, 4-bromo-.[3][5]

  • Salt: Sodium 4-bromobutylsulfonate; 4-Bromo-1-butanesulfonic acid sodium salt; Na-BBS.

Synthesis & Manufacturing Logic

The industrial and laboratory synthesis of 4-bromo-1-butanesulfonic acid (sodium salt) relies on a controlled nucleophilic substitution using 1,4-dibromobutane.[5] The causality here is kinetic control: using a large excess of the dihalide prevents the formation of the disulfonated byproduct (butane-1,4-disulfonic acid).

Synthesis Workflow (Graphviz)

The following diagram illustrates the reaction pathway and the critical separation step required to isolate the mono-sulfonated product.

SynthesisWorkflow Reactants Reactants 1,4-Dibromobutane (Excess) + Na2SO3 (aq) PhaseTransfer Phase Transfer (Optional Catalyst: TBAB) Reactants->PhaseTransfer Mix Reaction SN2 Substitution Reflux (80-100°C) PhaseTransfer->Reaction Heat Separation Phase Separation Organic Layer: Recovers Excess Dibromide Aqueous Layer: Product Reaction->Separation Cool Purification Crystallization (Ethanol/Water) Separation->Purification Extract Aq. Layer Product Sodium 4-bromobutanesulfonate (Solid) Purification->Product Dry

Caption: Kinetic control synthesis of Sodium 4-bromobutanesulfonate via mono-substitution of 1,4-dibromobutane.

Applications in Drug Development & Materials

The primary utility of this compound is Sulfobutylation : the attachment of a


 moiety.
Key Application Areas
DomainApplication MechanismOutcome
Drug Delivery Solubilization: Alkylation of amines/phenols on hydrophobic drugs.Increases LogP (hydrophilicity); creates self-assembling micelles.
Polymer Chem Zwitterionization: Quaternization of amine-containing polymers (e.g., poly4-vinylpyridine).Creates "Anti-fouling" surfaces that resist protein adsorption.
Surfactants Head-group Engineering: Reaction with long-chain fatty amines.Yields Sulfobetaine surfactants (stable in high salinity/temp).
Mechanistic Pathway (Graphviz)

The diagram below details the


 mechanism used to derivatize a drug molecule (Nucleophile).

ApplicationMechanism Nucleophile Drug Target (Nu:) (Amine, Thiol, Phenoxide) TS Transition State [Nu...C...Br]‡ Bimolecular (SN2) Nucleophile->TS Attack on C4 Reagent Reagent Sodium 4-bromobutanesulfonate Reagent->TS Product Sulfobutylated Drug Nu-(CH2)4-SO3(-) TS->Product Bond Formation LeavingGroup Leaving Group Bromide (Br-) TS->LeavingGroup Elimination

Caption: SN2 Alkylation mechanism for introducing solubility-enhancing sulfonate groups to drug pharmacophores.

Experimental Protocols

Protocol A: Synthesis of Sodium 4-Bromobutanesulfonate

Use this if commercial stock is unavailable or high purity is required.

  • Reagents: 1,4-Dibromobutane (215 g, 1.0 mol), Sodium Sulfite (31.5 g, 0.25 mol), Water (100 mL). Note: The 4:1 molar excess of dibromide is critical to prevent disulfonation.

  • Reaction: Combine reagents in a round-bottom flask equipped with a reflux condenser. Heat to reflux (~100°C) with vigorous stirring for 4–6 hours. The solution will eventually become homogeneous as the sulfite is consumed, though the excess organic layer will remain.

  • Separation: Cool the mixture. Transfer to a separatory funnel.

    • Top Layer (Aqueous): Contains the product.[9]

    • Bottom Layer (Organic): Contains unreacted 1,4-dibromobutane (Recover and recycle).

  • Purification: Wash the aqueous layer with ether (2 x 50 mL) to remove trace organic halides. Evaporate the water under vacuum to near dryness.

  • Crystallization: Recrystallize the residue from hot ethanol/water (90:10). Filter and dry under vacuum at 50°C.

  • Yield: Expect ~70-80% based on sodium sulfite.

Protocol B: Derivatization of an Amine (General Procedure)

Standard protocol for creating a sulfobetaine zwitterion.

  • Setup: Dissolve the target amine (1.0 eq) in a polar aprotic solvent (DMF or DMSO) or a lower alcohol (Ethanol/Isopropanol).

  • Base: Add a non-nucleophilic base (e.g., Diisopropylethylamine or

    
    ) if the amine is protonated. For neutral tertiary amines, no base is needed.
    
  • Addition: Add Sodium 4-bromobutanesulfonate (1.1 – 1.2 eq).

  • Conditions: Heat to 60–80°C under inert atmosphere (

    
    ) for 12–24 hours.
    
    • Monitoring: Use LC-MS (Product will show M+136 mass shift relative to starting amine).

  • Workup:

    • If in alcohol: The product often precipitates upon cooling. Filter and wash with cold acetone.

    • If in DMF: Pour into excess diethyl ether to precipitate the zwitterion.

Safety & Stability (E-E-A-T)

  • Hazards: While less volatile than sultones, 4-bromo-1-butanesulfonic acid and its salt are alkylating agents . They should be handled as potential mutagens. Avoid inhalation of dusts.

  • Storage: Store in a cool, dry place. The acid form is hygroscopic and corrosive; the sodium salt is stable but should be kept desiccated.

  • Incompatibility: Strong oxidizers.[10] Reacts violently with alkali metals.

References

  • PubChem. (n.d.). 4-Bromo-1-butanesulfonic acid (CID 407187).[3] National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: Comparative Analysis of 4-Bromo-1-butanesulfonic Acid and its Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and materials science, the introduction of sulfonate groups (


) is a critical strategy for enhancing aqueous solubility, reducing non-specific binding, or creating zwitterionic motifs. The reagent 4-bromo-1-butanesulfonate  is the industry standard "linker" for this purpose.

However, a dichotomy exists in its commercial and practical application: the stable Sodium Salt (CAS 53535-08-3) versus the reactive Free Acid (CAS 7762-89-2). While the sodium salt is the predominant handling form due to stability, the free acid is often the active species required for specific catalytic cycles or metal-free syntheses.

This guide analyzes the physicochemical divergences, mechanistic implications, and safety protocols for both forms, providing a validated roadmap for their interchange and application.

Part 1: Physicochemical Profile & Comparative Data[1]

The fundamental difference lies in the ionic lattice energy of the salt versus the hydrogen-bonding network of the acid. This dictates their solubility profiles and shelf-stability.

Table 1: Comparative Physicochemical Properties
FeatureSodium 4-bromo-1-butanesulfonate (Salt)4-Bromo-1-butanesulfonic Acid (Free Acid)
CAS Number 53535-08-3 7762-89-2
Formula


Mol.[1][2] Weight 239.06 g/mol 217.08 g/mol
Physical State White crystalline powderViscous oil or low-melting hygroscopic solid
Acidity (pKa) N/A (Neutral salt, pH ~7 in solution)< -1.0 (Strong Acid)
Solubility Water (

g/L), DMSO, DMF. Insoluble in Et2O, DCM.
Water, Alcohols.[1][3][4] Miscible in some polar organics.[5]
Stability High. Stable at RT if dry.Low. Prone to cyclization (Sultone formation).[6]
Hygroscopicity ModerateSevere (Fumes in moist air)
Key Insight: The Solubility Paradox

The Sodium Salt is often insoluble in the organic solvents (THF, DCM, Toluene) required to dissolve the hydrophobic nucleophiles (drug scaffolds) it is meant to modify. This necessitates the use of Polar Aprotic Solvents (DMSO, DMF) or Phase Transfer Catalysis (PTC) to bridge the phase gap.[6]

Part 2: Reactivity & Mechanistic Differences

The choice between acid and salt profoundly impacts the reaction mechanism, particularly regarding the risk of side reactions.

The Sultone Trap (Cyclization Risk)

The most critical instability mechanism is the intramolecular cyclization of the free acid to form 1,4-Butane Sultone . This is thermodynamically driven by the formation of a 5-membered ring (including the sulfur atom).

  • Salt: The sulfonate anion (

    
    ) is a poor nucleophile; cyclization is slow.
    
  • Acid: Protonation of the sulfonate renders it less nucleophilic externally, but the proximity allows for internal displacement of the bromide, especially upon heating or dehydration.

Nucleophilic Substitution ( ) Dynamics

The primary utility of these reagents is alkylation via


.[5]
  • Reaction:

    
    
    
  • Kinetics: The reaction is sensitive to the "counter-ion effect." The sodium cation can form tight ion pairs in non-polar solvents, suppressing reactivity. Using the Free Acid (or exchanging Na+ for Tetrabutylammonium, TBA+) "naked" the sulfonate, altering solubility but not necessarily enhancing the electrophilicity of the carbon-bromine bond.

Visualization: Reactivity Pathways & Decision Matrix

G Salt Sodium Salt (Stable Storage Form) Acid Free Acid (Transient/Reactive) Salt->Acid Acidification (HCl/Ion Exchange) Solvent Solvent Selection Salt->Solvent Dissolve Sultone 1,4-Butane Sultone (TOXIC BYPRODUCT) Acid->Sultone Heat / Dehydration (Cyclization) Product Sulfonated Product (Drug-Linker) Acid->Product Metal-Free Condensation Solvent->Product Polar Aprotic (DMF/DMSO) + Nucleophile PTC Add Phase Transfer Catalyst (TBAB) Solvent->PTC Non-Polar (DCM/Tol) PTC->Product Biphasic SN2

Figure 1: Reaction pathways illustrating the stability of the salt versus the cyclization risk of the acid, and the role of solvent/PTC in driving the desired product.

Part 3: Experimental Protocols

Protocol A: Synthesis of Sodium 4-bromo-1-butanesulfonate

Primary method for generating the stable reagent from bulk commodity chemicals.

Reagents:

  • 1,4-Dibromobutane (1.0 equiv)[1]

  • Sodium Sulfite (

    
    , 1.0 equiv)[1]
    
  • Solvent: Water/Ethanol (3:1 v/v)

Methodology:

  • Dissolution: Dissolve sodium sulfite in water.[1] Add ethanol to increase the solubility of the dibromide.[1]

  • Reflux: Add 1,4-dibromobutane and reflux at 80-90°C for 4–6 hours.

    • Note: Monitoring via TLC is difficult due to lack of UV chromophore. Use NMR or silver nitrate precipitation test for bromide ions.

  • Purification (Critical): The reaction produces sodium bromide (NaBr) as a byproduct.

    • Evaporate solvent to dryness.

    • Extraction: Extract the solid residue with hot ethanol. The sulfonate product is soluble in hot ethanol; NaBr is largely insoluble.

    • Filter hot and cool the filtrate to crystallize the product.

  • Yield: Typically 60-75%.

Protocol B: Alkylation using Phase Transfer Catalysis (PTC)

Recommended workflow for attaching the linker to a hydrophobic drug scaffold.

Reagents:

  • Target Nucleophile (e.g., Phenol derivative, 1.0 equiv)

  • Sodium 4-bromo-1-butanesulfonate (1.2 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB, 0.1 equiv)

  • Solvent: Toluene/Water (Biphasic) or Acetonitrile.

Step-by-Step:

  • Setup: Charge the reaction vessel with the nucleophile, base, and TBAB in the organic solvent.

  • Addition: Add the sodium sulfonate salt. If using a biphasic system (Toluene/Water), dissolve the salt in the minimum amount of water before addition.

  • Reaction: Heat to reflux (80°C). The TBAB transports the sulfonate anion (or helps solubilize the phenoxide) to the interface.

  • Workup:

    • Cool to RT.

    • The product (sulfonated) will likely reside in the aqueous phase or precipitate as a zwitterion.

    • Acidification: If the product is zwitterionic, careful pH adjustment may be needed to precipitate it from the aqueous layer.

Part 4: Handling, Stability, and Safety

The "Sultone" Warning

When working with 4-bromo-1-butanesulfonic acid , researchers must be aware that it can spontaneously cyclize to 1,4-butane sultone .

  • Toxicity: 1,4-Butane sultone is a potent alkylating agent and a suspected carcinogen (similar to propane sultone).

  • Detection: Check for a sweet, ester-like odor (warning sign) or new peaks in NMR (triplet at

    
     ~4.4 ppm for 
    
    
    
    ).
Storage Recommendations
  • Sodium Salt: Store at RT in a desiccator. Hygroscopic—water absorption leads to clumping and stoichiometry errors.

  • Free Acid: Do not store. Generate in situ via cation exchange resin (Dowex H-form) immediately before use.

Analytical Verification

Since these compounds lack strong UV chromophores, HPLC-UV is often ineffective unless derivatized.

  • Preferred Method:

    
    -NMR in 
    
    
    
    or DMSO-
    
    
    .
  • Diagnostic Signals:

    • 
      : Triplet at ~3.5 ppm.
      
    • 
      : Triplet at ~2.8 ppm (Salt) / ~2.9 ppm (Acid).
      

References

  • BenchChem. (2025).[1][5][6] Chemical Properties and Troubleshooting of Sodium 4-bromobutane-1-sulphonate. Retrieved from 1

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-1-butanesulfonic acid sodium salt. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Bromo-1-butanesulfonic acid. Retrieved from 2[2]

  • Organic Syntheses. (1963). Preparation of 4-Hydroxy-1-butanesulfonic acid sultone (Mechanistic Analog). Org. Synth. 1963, 43, 66. Retrieved from 7

  • ChemicalBook. (2025). 4-Bromo-1-butanesulfonic acid Properties and Suppliers. Retrieved from 8

Sources

Thermodynamic Control of Genotoxic Sulfonate Impurities in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Chemists and Toxicologists

Executive Summary

In the synthesis of Active Pharmaceutical Ingredients (APIs), the interaction between sulfonic acids (used as counter-ions or reagents) and residual alcohols (solvents) presents a critical compliance risk: the formation of alkyl sulfonate esters.[1][2][3] These compounds—specifically methanesulfonates (mesylates), benzenesulfonates (besylates), and toluenesulfonates (tosylates)—are potent alkylating agents classified as mutagenic impurities under ICH M7 .

This guide moves beyond simple hazard identification to the thermodynamic and kinetic control strategies required to mitigate these risks. By understanding the activation energies (


) of formation versus hydrolysis, researchers can design "self-purging" processes that ensure patient safety without the need for excessive downstream testing.

Part 1: The Chemical Hazard Landscape

The Structural Alert

Alkyl sulfonates possess a "structural alert" for genotoxicity due to their ability to alkylate DNA via a bimolecular nucleophilic substitution (


) mechanism. The sulfonate group (

) acts as an excellent leaving group, allowing the alkyl chain to transfer to nucleophilic centers on DNA bases (predominantly the N7 position of guanine).
The Mechanism of Action

The reaction is governed by steric accessibility and electronic stabilization.[4]

  • Substrate: Methyl and ethyl esters are the most reactive (and toxic) due to low steric hindrance.

  • Nucleophile: DNA bases (in vivo) or Water/Hydroxide (in process purging).

DOT Diagram 1: The


 Alkylation Mechanism 
The following diagram illustrates the transition state geometry critical to understanding both toxicity and hydrolytic degradation.

SN2_Mechanism cluster_legend Key Kinetic Drivers Reactants Nucleophile (Nu:) + Alkyl Sulfonate (R-OTs) TS Transition State [Nu---C---OTs]‡ (Trigonal Bipyramidal) Reactants->TS Activation Energy (Ea) Products Alkylated Product (Nu-R) + Sulfonate Ion (OTs-) TS->Products Inversion of Configuration Factor1 Steric Hindrance (Methyl > Ethyl >> Isopropyl) Factor2 Leaving Group Ability (TfO- > MsO- > TsO-)

Caption: The


 reaction coordinate showing the high-energy transition state required for both DNA alkylation and hydrolytic purging.

Part 2: Thermodynamic Drivers of Formation

Contrary to common apprehension, the formation of alkyl sulfonates is not spontaneous under standard processing conditions. It is an equilibrium-driven esterification that is thermodynamically disfavored in the presence of water or base.

The "Forbidden Zone"

Formation requires a specific set of conditions, often referred to as the "Forbidden Zone":

  • High Acidity: The alcohol must be protonated (

    
    ) to become a viable electrophile.
    
  • Anhydrous Environment: Water acts as a competing nucleophile.[2]

  • Absence of Base: Even weak bases (including the API itself) will neutralize the sulfonic acid, halting the protonation of the alcohol.

Key Insight: In a typical salt formation step where a sulfonic acid is added to a basic API in an alcohol solvent, the rate of sulfonate ester formation is negligible because the API acts as a "proton sink," preventing the formation of the reactive oxonium species [1].[3]

Part 3: Hydrolytic Degradation Kinetics (The Purge)

The most robust control strategy is hydrolytic purging . If an alkyl sulfonate is formed or introduced, it can be destroyed by leveraging its thermodynamic instability in water.

Governing Kinetics

Hydrolysis follows pseudo-first-order kinetics when water is in excess (solvent quantity). The rate constant (


) is defined by the Arrhenius equation:


Where:

  • 
    : Activation Energy (typically 80–110 kJ/mol for sulfonates).
    
  • 
    : Temperature (Kelvin).[5]
    
  • 
    : Pre-exponential factor.
    
Temperature and pH Dependence[2]
  • Temperature: Due to the high

    
    , the reaction rate is highly sensitive to temperature. Increasing the temperature by 10°C typically increases the purge rate by 3-4 fold.
    
  • pH: Hydrolysis is base-catalyzed. While neutral hydrolysis occurs, the presence of hydroxide ions (

    
    ) significantly accelerates the reaction via a stronger nucleophilic attack.
    
Representative Kinetic Data

The following table summarizes kinetic parameters derived from industry-standard studies (e.g., Teasdale et al.) for the hydrolysis of common sulfonates [2].

CompoundSolvent SystemTemp (°C)Half-life (

)
Rate Constant (

)
Methyl Methanesulfonate (MMS) Water (pH 7)25~ 65 hours

Methyl Methanesulfonate (MMS) Water (pH 7)50~ 3.5 hours

Ethyl Methanesulfonate (EMS) Water (pH 7)25~ 96 hours

Ethyl Methanesulfonate (EMS) 0.1 M NaOH25~ 6 hours

Note: Values are representative approximations for process modeling. Exact values depend on ionic strength and specific solvent matrices.

Part 4: Experimental Protocol for Kinetic Validation

To claim a "Purge Factor" in a regulatory filing, you must validate the kinetics in your specific process matrix.

Protocol: Spike-and-Purge Kinetic Study

Objective: Determine the half-life of Ethyl Methanesulfonate (EMS) in the crystallization mother liquor.

Workflow Diagram (DOT):

Experimental_Protocol Step1 Preparation Step2 Spiking Step1->Step2 Equilibrate Matrix to Process Temp Step3 Incubation Step2->Step3 Add 1000 ppm EMS (t=0) Step4 Sampling & Quench Step3->Step4 Intervals: 1, 2, 4, 8, 24h Step4->Step4 Quench with cold Thiosulfate Step5 GC-MS Analysis Step4->Step5 Derivatization (if req)

Caption: Step-by-step workflow for determining kinetic purge factors in a process matrix.

Detailed Methodology:

  • Matrix Preparation: Replicate the exact solvent composition of the process step (e.g., 90:10 Ethanol/Water).

  • Thermostating: Equilibrate the reaction vessel to the target processing temperature (e.g., 60°C).

  • Spiking: Introduce a known concentration of the sulfonate (e.g., EMS) at a level detectable by GC-MS but relevant to the safety limit (e.g., 100-1000 ppm).

  • Sampling: Aliquot samples at geometric time intervals (

    
     hours).
    
  • Quenching: Immediately quench samples into a cold buffer or extraction solvent (e.g., Dichloromethane) to stop the hydrolysis. Crucial: If analyzing by GC, ensure the injector port temperature does not induce thermal degradation or formation.

  • Analysis: Quantify using SIM-mode GC-MS against a calibration curve.

  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope is
    
    
    . Calculate
    
    
    .

Part 5: Control Strategies in Process Development

Based on the thermodynamic properties, implement the following control hierarchy:

  • Avoidance (Primary Control):

    • Do not use sulfonic acids in anhydrous alcohol steps.

    • Add the sulfonic acid to the base/alcohol mixture (keeping base in excess) rather than adding the base to the acid.

  • Process Purging (Secondary Control):

    • Introduce a water wash or aqueous crystallization step.

    • Hold the aqueous stream at elevated temperature (e.g., 50°C for 4 hours) to ensure >99% hydrolysis (approx. 7 half-lives).

  • Downstream Testing (Tertiary Control):

    • Only required if the theoretical purge factor (calculated from kinetics) is insufficient to reduce the potential impurity level below the Threshold of Toxicological Concern (TTC).

References

  • Teasdale, A., et al. (2010).[2][6][7][8] "A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes." Organic Process Research & Development. [Link]

  • Elder, D. P., et al. (2009).[9] "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Organic Process Research & Development. [Link]

  • ICH M7(R2). (2023). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. [Link]

  • Snodin, D. J. (2010). "Residues of genotoxic alkyl sulfonates in mesilate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology. [Link]

Sources

Methodological & Application

Application Note: N-Alkylation Strategies Using 4-Bromo-1-butanesulfonic Acid Sodium Salt

[1][2]

Executive Summary

This guide details the synthetic protocols for introducing a sulfobutyl moiety (

4-Bromo-1-butanesulfonic acid sodium saltsolubility mismatchHomogeneous PolarPhase Transfer Catalysis (PTC)

Chemical Basis & Mechanism[3]

The Solubility Paradox

The reaction follows a standard Bimolecular Nucleophilic Substitution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

phase availability
  • The Reagent: 4-Bromo-1-butanesulfonic acid sodium salt is soluble in water (

    
    ) but insoluble in DCM, Toluene, or THF.
    
  • The Substrate: Most target amines/heterocycles are soluble in organics but insoluble in water.

Success relies on selecting a solvent system that dissolves the transition state.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical decision points for solvent selection.

ReactionPathwayStartSubstrate AnalysisWeakNucWeak Nucleophile(Indole, Amide, Imidazole)Start->WeakNucStrongNucStrong Nucleophile(Primary/Secondary Amine)Start->StrongNucConditionAProtocol A:Anhydrous Polar Aprotic(DMF/DMSO + NaH)WeakNuc->ConditionARequires DeprotonationConditionBProtocol B:Phase Transfer / Protic(EtOH/H2O or Toluene/TBAB)StrongNuc->ConditionBLone Pair AvailableIntermediateTransition State(Dipolar Aprotic Solvation)ConditionA->IntermediateConditionB->IntermediateProductZwitterionic Product(Sulfobetaine)Intermediate->ProductSN2 Displacement (-NaBr)

Figure 1: Decision matrix for selecting the appropriate alkylation protocol based on substrate nucleophilicity.

Experimental Protocols

Protocol A: Homogeneous Polar Aprotic (High Performance)

Target: Weak nucleophiles (Indoles, Carbazoles, Amides) or hydrophobic substrates requiring strong bases. Rationale: DMF and DMSO are among the few solvents that dissolve both the organic substrate and the ionic alkylating agent, ensuring a homogeneous phase for the

Materials:

  • Substrate (1.0 equiv)

  • 4-Bromo-1-butanesulfonic acid sodium salt (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 – 2.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration relative to substrate)

  • Quench: Methanol or saturated

    
    
    

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve the substrate in anhydrous DMF.
    
  • Deprotonation: Cool to

    
    . Add NaH portion-wise. Stir for 30 minutes at room temperature (RT) until gas evolution ceases. Note: The solution often changes color (e.g., indoles turn red/brown).
    
  • Addition: Add 4-Bromo-1-butanesulfonic acid sodium salt as a solid in one portion. (Alternatively, pre-dissolve in minimum DMSO if using DMF as main solvent).[1]

  • Reaction: Heat to 80–100°C . Stir for 18–24 hours.

    • Checkpoint: Monitor via LC-MS.[2][1] TLC is difficult due to the high polarity of the product (it will stay at the baseline).

  • Workup (The "Crash" Method):

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly into 10 volumes of cold Acetone or Ethyl Acetate .

    • The zwitterionic product will precipitate as a solid or oil, while the organic impurities and DMF remain in solution.

  • Filtration: Filter the precipitate. Wash extensively with Acetone to remove residual DMF.

Protocol B: Phase Transfer / Green Conditions

Target: Strong nucleophiles (Primary/Secondary amines, Pyridines) or acid-sensitive substrates. Rationale: Uses water to dissolve the sulfonate salt and an organic solvent for the amine, mediated by a Phase Transfer Catalyst (PTC) or miscible co-solvent (Ethanol).

Materials:

  • Substrate (1.0 equiv)

  • 4-Bromo-1-butanesulfonic acid sodium salt (1.1 equiv)[3][2]

  • Base:

    
     (2.0 equiv) or 
    
    
  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.1 equiv)[2]

  • Solvent: Ethanol/Water (3:1 ratio) OR Toluene/Water (1:1 ratio with PTC)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine and Base in the chosen solvent system.

  • Addition: Add 4-Bromo-1-butanesulfonic acid sodium salt.

    • If using EtOH/Water: The mixture should be largely homogeneous at reflux.

    • If using Toluene/Water:[2] Add TBAB to facilitate transport of the sulfonate into the organic phase.

  • Reflux: Heat to reflux (

    
    ) for 12–48 hours.
    
  • Monitoring: Check pH. As the reaction proceeds, HBr is generated (neutralized by base). Ensure pH remains

    
    .
    
  • Purification:

    • Evaporate volatiles under reduced pressure.

    • Desalting: The residue contains Product + Inorganic Salts (

      
      ).
      
    • Option 1 (Solubility): Extract the solid residue with hot Methanol (dissolves product, leaves most inorganic salts behind). Filter and concentrate.

    • Option 2 (Dialysis): Dissolve in water and use a dialysis membrane (100-500 Da cutoff) to remove inorganic salts if the product MW > 500.

Purification & Characterization Strategy

Separating a highly polar zwitterion from ionic salts is the most difficult step.

MethodBest ForProcedure
Precipitation Protocol A (DMF)Pour reaction mix into Acetone/Et2O. Product crashes out; impurities stay soluble.
Ion Exchange High Purity NeedsUse a cation-exchange resin (H+ form). Elute with dilute

. The sulfonate binds less strongly than the amine, or use amphoteric specific resins.
Reverse Phase (C18) Analytical/Small ScaleUse Water/MeOH gradient. The sulfonate product elutes earlier than the starting amine but later than inorganic salts.

Characterization Tip:

  • NMR: Run

    
    -NMR in 
    
    
    or DMSO-
    
    
    . Look for the distinct multiplet of the butyl chain (
    
    
    ) and the triplet of the
    
    
    next to the sulfonate (
    
    
    ).
  • Mass Spec: Operate in Negative Ion Mode (ESI-). The sulfonate group (

    
    ) gives a very strong signal 
    
    
    .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (Start Material Intact) Insolubility of ReagentSwitch to Protocol A (DMSO/DMF) or increase TBAB loading in Protocol B.
Low Yield / Black Tar Decomposition at High TLower temp to 60°C and extend time to 48h. Ensure inert atmosphere to prevent amine oxidation.
Product is Hygroscopic Goo Residual Solvent/WaterThe sulfonate is hygroscopic. Lyophilize (freeze-dry) the final product to obtain a handleable powder.
Inorganic Salt Contamination Inefficient WorkupUse "Hot Methanol" extraction on the crude solid. The product dissolves; NaBr/KBr does not.

References

  • BenchChem. (2025).[3] Optimizing Reactions with Sodium 4-bromobutane-1-sulfonate. Retrieved from

  • Organic Syntheses. (1943). 1,2-Naphthoquinone-4-Sulfonate, Potassium Salt.[4] Org. Synth. 23, 53. (Demonstrates sulfonate salt handling). Retrieved from

  • PubChem. (2025).[5] 4-Bromo-1-butanesulfonic acid sodium salt Compound Summary. Retrieved from

  • ResearchGate. (2011). Highly efficient protocol for one-pot N-alkylation of nucleobases using alcohols in ionic liquids. (Context on green alkylation strategies). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-1-butanesulfonic acid sodium salt. Retrieved from [6]

Application Note: Synthesis of Water-Soluble Conjugated Polymers using Sodium 4-Bromobutanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of water-soluble conjugated polymers (CPs) utilizing sodium 4-bromobutanesulfonate as a critical alkylating agent. Unlike post-polymerization functionalization—which often leads to structural defects and undefined degrees of substitution—this guide focuses on the "Monomer-First" strategy . By introducing the polar sulfonate group (


) at the monomer stage, researchers can ensure 100% regioregularity and solubility control.

Target Applications:

  • Bio-imaging: Fluorescent probes for live-cell imaging (high quantum yield in aqueous media).

  • Biosensors: DNA/Protein detection via FRET (Förster Resonance Energy Transfer).

  • Theranostics: Drug delivery carriers requiring strict pH independence (sulfonates remain charged at physiological pH 7.4, unlike carboxylates).

Strategic Considerations & Mechanism

Why Sodium 4-Bromobutanesulfonate?

Sodium 4-bromobutanesulfonate acts as a robust electrophile for nucleophilic substitution (


).
  • Solubility: The sulfonate group provides immediate water solubility without the need for pH adjustment.

  • Linker Length (C4): The butyl spacer is the "Goldilocks" length. It is long enough to decouple the ionic charge from the

    
    -conjugated backbone (preventing fluorescence quenching) but short enough to prevent micelle-like aggregation that occurs with longer alkyl chains (e.g., hexyl/octyl).
    
The "Monomer-First" Advantage

Direct alkylation of a pre-formed hydrophobic polymer is kinetically hindered by aggregation. The "Monomer-First" route guarantees that every repeat unit carries the solubilizing group, enabling the synthesis of polymers that are soluble in water/methanol mixtures directly from the reaction vessel.

Experimental Protocols

Protocol A: Monomer Synthesis (N-Alkylation)

Target: Synthesis of 2,7-dibromo-N-(4-sulfonatobutyl)carbazole sodium salt. Rationale: Carbazole is selected as the model backbone due to its high chemical stability and superior optical properties in bio-applications.

Reagents:

  • 2,7-Dibromocarbazole (1.0 eq)

  • Sodium 4-bromobutanesulfonate (1.2 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.5 eq) or

    
     (excess)
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2,7-dibromocarbazole (e.g., 3.25 g, 10 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (0.6 g, 15 mmol) portion-wise.

    • Critical Insight: Wait for hydrogen evolution to cease (approx. 30 mins).[1] The solution will likely darken, indicating the formation of the carbazole anion (nucleophile).

  • Alkylation: Add sodium 4-bromobutanesulfonate (2.87 g, 12 mmol) directly to the flask.

    • Note: The sulfonate salt is not soluble in non-polar solvents; DMF is essential here to solvate both the organic anion and the ionic electrophile.

  • Reaction: Heat the mixture to 90°C for 24 hours under nitrogen.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into cold acetone (500 mL). The product (ionic monomer) will precipitate, while unreacted organic impurities remain in solution.

    • Filter the white/off-white precipitate.

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot water/methanol (1:1) and cool to reprecipitate. Yields are typically >80%.[3]

Protocol B: Polymerization (Suzuki-Miyaura Coupling)

Target: Synthesis of Poly[N-(4-sulfonatobutyl)carbazole-alt-benzothiadiazole] (Water-Soluble PCPDTBT analog).

Reagents:

  • Monomer A: Sulfonated Carbazole Dibromide (from Protocol A) (1.0 eq)

  • Monomer B: 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester) (1.0 eq)

  • Catalyst:

    
     (2-3 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: DMF / Water (1:1 ratio)

Step-by-Step Methodology:

  • Degassing (Crucial): In a Schlenk tube, combine Monomer A and Monomer B. Add the solvent mixture (DMF/Water).

    • Why Water? Unlike standard organic synthesis, your monomers are ionic. They require water to dissolve.[4] The 1:1 DMF/Water mix ensures both the organic catalyst and the ionic monomers remain in a single phase at high temperatures.

  • Purge: Bubble Nitrogen or Argon through the solution for 20 minutes to remove dissolved oxygen (oxygen kills the Pd catalyst).

  • Catalyst Addition: Add

    
     quickly under a positive flow of nitrogen. Seal the tube.
    
  • Polymerization: Heat to 95-100°C for 48 hours with vigorous stirring. The solution should turn a deep color (orange/red/blue depending on the comonomer) and become viscous.

  • Termination (End-Capping):

    • Add phenylboronic acid (dissolved in DMF) and stir for 4 hours (caps bromide ends).

    • Add bromobenzene and stir for 4 hours (caps boronate ends).

  • Purification (Dialysis):

    • Transfer the crude polymer solution into a dialysis membrane (MWCO 3.5 kDa).[5]

    • Dialyze against ultrapure water for 3 days, changing the water every 8-12 hours.

    • Observation: The water outside the membrane will initially turn yellow (removal of oligomers/catalyst). Continue until the external water remains clear.

  • Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the polymer as a fluffy, electrostatic powder.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Monomer Appearance White to Off-White Powder (Hygroscopic)
Reaction Solvent DMF or DMSO (Must be polar aprotic)
Polymerization Solvent DMF/Water (50:50) or Dioxane/Water
Typical Yield Monomer: 80-90%
Solubility Soluble in: Water, Methanol, DMSO. Insoluble in: Hexane, Chloroform.

Common Pitfalls:

  • Precipitation during Polymerization: If the polymer precipitates early, the molecular weight will be low. Fix: Increase the water content or switch to a DMSO/Water mixture to maintain solubility of the growing ionic chain.

  • Black Particles: Palladium aggregation ("Pd black"). Fix: Ensure rigorous oxygen removal (freeze-pump-thaw is superior to bubbling).

Visualization of Workflows

Diagram 1: Synthetic Pathway & Mechanism

This flowchart illustrates the N-alkylation mechanism and the subsequent polymerization cycle.

G cluster_0 Step 1: Monomer Functionalization cluster_1 Step 2: Suzuki Polymerization Reagent1 2,7-Dibromocarbazole (Insoluble Neutral) Reagent2 NaH / DMF (Deprotonation) Reagent1->Reagent2 Intermediate Carbazole Anion (Nucleophile) Reagent2->Intermediate - H2 Product1 Sulfonated Monomer (Water Soluble) Intermediate->Product1 SN2 Attack (90°C) Reagent3 Na 4-bromobutanesulfonate (Electrophile) Reagent3->Product1 Catalyst Pd(0) Catalyst DMF/Water (1:1) Product1->Catalyst Comonomer Aryl-Dibboronate (Comonomer) Comonomer->Catalyst Polymer Water-Soluble Conjugated Polymer Catalyst->Polymer Cross-Coupling (48h, 95°C)

Caption: Synthetic route from neutral carbazole precursor to water-soluble conjugated polymer via N-alkylation and Suzuki Cross-Coupling.

References

  • Review of Water-Soluble Conjugated Polymers: Feng, L., Zhu, C., & Yuan, H. (2018). Conjugated Polymer Nanoparticles: Preparation, Properties, Application in Sensors and Imaging. Chemical Society Reviews.

  • Monomer Synthesis Protocol (Alkylation with Sulfonates): BenchChem Technical Protocols. (2023). General Protocol for N-Alkylation of an Amine with Sodium 4-bromobutane-1-sulfonate.

  • Suzuki Coupling in Aqueous Media: Balu, A. M., et al. (2011). Suzuki-Miyaura coupling in water: A sustainable approach. Green Chemistry.

  • Dialysis and Purification Standards: Schuett, C., et al. (2020). Automated Polymer Purification Using Dialysis.[5][6][7] Polymers (MDPI).

  • Specific Application (PFBT Synthesis): Liu, B., & Bazan, G. C. (2004). Homogeneous Fluorescence-Based DNA Detection with Water-Soluble Conjugated Polymers. Chemistry of Materials.

Sources

Procedure for functionalizing amines with 4-Bromo-1-butanesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Amine Functionalization with 4-Bromo-1-butanesulfonic Acid

Executive Summary

This guide details the protocol for functionalizing primary and secondary amines with 4-Bromo-1-butanesulfonic acid sodium salt (CAS: 53535-08-3). This reaction introduces a sulfobutyl group (


), transforming hydrophobic amines into highly water-soluble zwitterions (sulfobetaines).

Strategic Rationale (Safety vs. Reactivity): Historically, the introduction of sulfobutyl groups was achieved using 1,4-butane sultone .[1] While highly reactive, 1,4-butane sultone is a potent carcinogen and mutagen. The 4-bromo-1-butanesulfonate reagent offers a safer alternative. Although it possesses slower reaction kinetics (requiring higher temperatures), it significantly reduces the safety risk profile for laboratory personnel while yielding identical sulfobetaine products via an


 mechanism.

Reaction Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (


). The amine lone pair attacks the 

carbon attached to the bromine atom. The bromide ion is displaced as a leaving group.

Key Mechanistic Features:

  • Nucleophile: The unprotonated amine (requires a base if supplied as a salt).

  • Electrophile: The

    
    -carbon of the alkyl bromide.
    
  • Leaving Group: Bromide (

    
    ).
    
  • Product: A zwitterionic ammonium sulfonate (sulfobetaine).[2]

SN2_Mechanism Amine Nucleophile (R-NH2) TS Transition State [R-NH2...C...Br]‡ Amine->TS Attack Reagent Electrophile (Br-(CH2)4-SO3Na) Reagent->TS Attack Product Sulfobetaine Product (R-NH2+-(CH2)4-SO3-) TS->Product Inversion Byproduct Byproduct (NaBr) TS->Byproduct Elimination

Caption: Figure 1.


 reaction pathway for the sulfobutylation of a primary amine.

Experimental Protocols

Protocol A: Small Molecule Functionalization (General)

Target: Hydrophobic drugs, dyes (e.g., Cyanine), or linkers.

Reagents & Materials:

  • Substrate: Amine-containing compound (1.0 equiv).

  • Reagent: Sodium 4-bromo-1-butanesulfonate (1.2 – 1.5 equiv).

  • Base: Potassium Carbonate (

    
    ) or Sodium Acetate (NaOAc) (2.0 equiv).
    
    • Note: Use NaOAc for sensitive substrates;

      
       for robust alkylations.
      
  • Solvent: Anhydrous DMF or DMSO (0.1 – 0.5 M concentration).

  • Precipitation Solvent: Ethyl Acetate (EtOAc) or Acetone.

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 equiv) in anhydrous DMF.

  • Activation: Add the base (

    
    , 2.0 equiv) and stir at room temperature for 15 minutes to ensure deprotonation of any ammonium salts.
    
  • Addition: Add Sodium 4-bromo-1-butanesulfonate (1.2 equiv) as a solid.

    • Tip: If the reagent does not dissolve, gentle heating or sonication may be required. The reaction is heterogeneous (suspension) initially.

  • Reaction: Heat the mixture to 90–110°C under an inert atmosphere (

    
     or Ar) for 12–24 hours .
    
    • Monitoring: Monitor by TLC or LC-MS. The product will be significantly more polar (lower

      
      ) than the starting amine.
      
  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Precipitation: Slowly pour the DMF reaction mixture into 10 volumes of ice-cold Ethyl Acetate (or Acetone) with vigorous stirring.

    • Observation: The sulfobetaine product is insoluble in non-polar organics and will precipitate as a white/off-white solid. Unreacted amine and DMF remain in the supernatant.

  • Purification:

    • Filter the precipitate.[3][4]

    • Wash the filter cake

      
       with cold EtOAc.
      
    • Dissolve the solid in minimum water/methanol and re-precipitate if necessary to remove inorganic salts (NaBr), or use Ion Exchange Chromatography (H+ form) if a salt-free product is required.

Protocol B: Polymer Functionalization

Target: Polymers like Poly(4-vinylpyridine) (P4VP) or Chitosan.

Reagents:

  • Polymer: P4VP (MW ~50k).

  • Reagent: Sodium 4-bromo-1-butanesulfonate (0.5 – 1.0 equiv per monomer unit, depending on desired degree of substitution).

  • Solvent: Nitrobenzene (for P4VP) or Acetic Acid/Water (for Chitosan).

Procedure (P4VP Example):

  • Dissolve P4VP in Nitrobenzene at 110°C.

  • Add Sodium 4-bromo-1-butanesulfonate dissolved in a minimum amount of DMSO.

  • Stir at 110°C for 24 hours.

  • Workup: Precipitate the polymer into Acetone.

  • Purification: Dialysis against distilled water (MWCO 3.5 kDa) for 3 days to remove unreacted sulfonate and NaBr. Lyophilize to obtain the zwitterionic polymer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Reagent insolubilitySwitch solvent to DMSO or add a Phase Transfer Catalyst (TBAB, 5 mol%).
No Reaction Temperature too lowThe bromo-sulfonate is less reactive than sultones. Increase temp to reflux (110-120°C).
Sticky Precipitate DMF trapped in solidDissolve crude solid in Min. MeOH and re-precipitate into excess cold Ether.
Inorganic Salts NaBr co-precipitationDesalt using dialysis (polymers) or reverse-phase C18 flash chromatography (small molecules).

Workflow Visualization

The following diagram illustrates the decision logic for purification, ensuring the isolation of high-purity sulfobetaines.

Purification_Workflow Start Crude Reaction Mixture (DMF/DMSO) Precip Add to Excess EtOAc/Acetone (10x Volume) Start->Precip Filter Filtration Precip->Filter Solid Solid Residue (Product + NaBr) Filter->Solid Retain Filtrate Filtrate (DMF, Unreacted Amine) Filter->Filtrate Discard Check Is Product Salt-Free? Solid->Check Desalt Dialysis or Ion Exchange Check->Desalt No Final Pure Sulfobetaine Check->Final Yes Desalt->Final

Caption: Figure 2. Purification workflow for isolating polar sulfobetaines from non-polar reaction media.

References

  • BenchChem. Technical Support Center: Alkylation Reactions with Sodium 4-bromobutane-1-sulfonate. (Accessed 2023).[5][6]

  • ChemicalBook. 1,4-Butane sultone: Preparation, Toxicity and Comparison. (Accessed 2023).[5][6]

  • Sigma-Aldrich. Product Specification: 4-Bromo-1-butanesulfonic acid sodium salt.

  • Mujumdar, R. B., et al. "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry 4.2 (1993): 105-111.
  • Lowe, A. B., & McCormick, C. L. "Synthesis and solution properties of zwitterionic polymers." Chemical Reviews 102.11 (2002): 4177-4220.

Sources

Application Note: A Proposed Method for the Modification of PEDOT:PSS using 4-Bromo-1-butanesulfonic Acid for Enhanced Film Stability and Functionality

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) is a widely utilized conductive polymer in organic electronics, bioelectronics, and various sensing applications.[1] Its key advantages include high conductivity, optical transparency, and processability from aqueous dispersions.[2][3] PEDOT:PSS is a complex of a conductive PEDOT core and an insulating PSS shell that ensures its dispersion in water.[2][4] However, the inherent hydrophilicity and water-solubility of the PSS component can lead to poor film stability in aqueous environments, limiting its application in bioelectronics and other fields requiring long-term stability in the presence of moisture.[5][6]

Chemical modification of PEDOT:PSS is a promising strategy to overcome these limitations. Crosslinking the PSS matrix can significantly enhance the water resistance and mechanical robustness of PEDOT:PSS films.[6][7][8] This application note outlines a proposed methodology for the modification of PEDOT:PSS using 4-Bromo-1-butanesulfonic acid, a bifunctional molecule, to potentially induce crosslinking and enhance film stability.

Principle of Modification: A Hypothesized Mechanism

The bifunctional nature of 4-Bromo-1-butanesulfonic acid, possessing both a sulfonic acid group and a terminal bromine atom, suggests its potential as a crosslinking agent for the PSS component in PEDOT:PSS. The proposed mechanism is a two-step process:

  • Initial Interaction and Doping: The sulfonic acid group of 4-Bromo-1-butanesulfonic acid is expected to interact with the PEDOT:PSS complex, potentially influencing the charge screening between PEDOT and PSS chains. This interaction is similar to the effect of other acidic additives that can lead to a more ordered arrangement of the conductive PEDOT chains.[9][10]

  • Thermally-Induced Crosslinking: The alkyl bromide functionality is a potential reactive site for forming covalent bonds with the PSS polymer. While several reaction pathways could be considered, a plausible route is the alkylation of the phenyl rings of the PSS backbone via a Friedel-Crafts-type reaction. This reaction would likely require thermal activation (annealing) and might be facilitated by the acidic environment. This would result in a crosslinked PSS network, entrapping the conductive PEDOT phase and leading to a more stable and water-insoluble film.

It is important to note that this is a hypothesized mechanism, and further experimental validation is required to confirm the precise chemical transformations.

Diagram of the Hypothesized Reaction

G cluster_0 Initial State: PEDOT:PSS and Modifier cluster_1 Step 1: Interaction and Doping cluster_2 Step 2: Thermally-Induced Crosslinking cluster_3 Final State: Modified PEDOT:PSS PEDOT_PSS PEDOT:PSS Complex Interaction Electrostatic Interaction & Potential Doping Effect PEDOT_PSS->Interaction Mixing Modifier 4-Bromo-1-butanesulfonic acid Modifier->Interaction Crosslinking Covalent Bond Formation (Alkylation of PSS) Interaction->Crosslinking Thermal Annealing Modified_PEDOT_PSS Crosslinked & Stabilized PEDOT:PSS Film Crosslinking->Modified_PEDOT_PSS

Caption: Hypothesized two-step modification of PEDOT:PSS.

Materials and Equipment

Materials Supplier Grade
PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)HeraeusStandard
4-Bromo-1-butanesulfonic acid sodium saltSigma-Aldrich≥98%
Deionized (DI) waterIn-house18.2 MΩ·cm
Isopropanol (IPA)Fisher ScientificACS Grade
Substrates (e.g., glass slides, silicon wafers, PET films)VariesAs required
Nitrogen gas (high purity)Local supplier99.998%
Equipment
Magnetic stirrer and stir bars
Ultrasonic bath
Spin coater
Hotplate
Vacuum oven or inert atmosphere glovebox
Pipettes and general laboratory glassware
Analytical instruments (FTIR, XPS, AFM, four-point probe)

Experimental Protocol

Experimental Workflow Diagram

G A 1. Prepare PEDOT:PSS Solution B 2. Add 4-Bromo-1-butanesulfonic acid Solution A->B Dispersion C 3. Mix and Sonicate B->C Combine E 5. Spin-Coat Film C->E Deposit D 4. Substrate Cleaning D->E Prepare F 6. Initial Drying E->F Low Temp G 7. Thermal Annealing (Crosslinking) F->G High Temp H 8. Characterization G->H Analyze

Caption: Step-by-step experimental workflow.

4.1. Preparation of the Modification Solution

  • Prepare a stock solution of 4-Bromo-1-butanesulfonic acid sodium salt in DI water (e.g., 10 mg/mL).

  • In a clean glass vial, add the desired volume of the PEDOT:PSS dispersion.

  • To the PEDOT:PSS dispersion, add the 4-Bromo-1-butanesulfonic acid solution dropwise while stirring. The final concentration of the modifier can be varied (e.g., 1-10 wt% relative to the solid content of PEDOT:PSS).

  • Continue stirring the mixture for 30 minutes at room temperature.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

4.2. Substrate Preparation

  • Clean the substrates by sequentially sonicating in DI water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen.

  • For improved film adhesion, the substrates can be treated with oxygen plasma or a UV-ozone cleaner for 5-10 minutes prior to spin-coating.

4.3. Film Deposition and Curing

  • Dispense the modified PEDOT:PSS solution onto the prepared substrate.

  • Spin-coat the solution at a suitable speed (e.g., 3000 rpm for 60 seconds) to achieve the desired film thickness.

  • Transfer the coated substrate to a hotplate and dry at a low temperature (e.g., 80 °C for 10 minutes) to remove the solvent.

  • For the proposed crosslinking reaction, transfer the film to a vacuum oven or an inert atmosphere (e.g., a glovebox) and anneal at a higher temperature (e.g., 150-180 °C) for 30-60 minutes. The optimal annealing temperature and time should be determined experimentally.

Characterization of Modified PEDOT:PSS Films

The success of the modification and the resulting film properties should be evaluated using the following techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the chemical structure, such as the formation of new bonds.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states at the film surface, confirming the incorporation of the modifier.

  • Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To investigate the surface morphology and topography of the films.

  • Four-Point Probe Measurement: To determine the sheet resistance and calculate the electrical conductivity of the films.

  • Water Stability Test: To assess the film's resistance to water, immerse the film in DI water and monitor for any delamination or dissolution over time. The change in conductivity after water exposure can also be measured.

Expected Results and Discussion

The table below summarizes the anticipated changes in the properties of PEDOT:PSS films after modification with 4-Bromo-1-butanesulfonic acid, based on the hypothesized crosslinking mechanism.

Property Pristine PEDOT:PSS Expected Outcome for Modified PEDOT:PSS Rationale
Water Stability Poor, readily dissolves or delaminates in water.Significantly improved water resistance.Crosslinking of the PSS matrix creates a stable, insoluble network.[6][8]
Conductivity Moderate (typically 1-10 S/cm for standard grades).May slightly decrease or remain comparable.The introduction of insulating alkyl chains as crosslinkers could slightly impede charge transport. However, improved ordering of PEDOT chains due to the acidic additive might counteract this effect.[5][9]
Surface Morphology Granular structure.Potentially a more defined, phase-separated morphology.The modification and annealing process can induce phase separation between the conductive PEDOT and the crosslinked PSS.[5]
Mechanical Flexibility Good.May be enhanced.The introduction of flexible alkyl crosslinkers could improve the film's ability to withstand mechanical stress.[5]

Troubleshooting

Problem Possible Cause Suggested Solution
Poor film quality (e.g., aggregation, pinholes) Incomplete mixing or sonication of the modified dispersion.Increase stirring and sonication time. Filter the solution before spin-coating.
No significant improvement in water stability Insufficient crosslinking.Increase the concentration of the modifier, or increase the annealing temperature and/or time.
Significant drop in conductivity Excessive crosslinking or disruption of conductive pathways.Optimize the concentration of the modifier to balance stability and conductivity.
Film delamination after annealing Poor substrate adhesion.Ensure thorough substrate cleaning and consider surface treatments like O2 plasma.

Safety Precautions

  • Work in a well-ventilated area or a fume hood, especially when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Exercise caution when working with hotplates and high-temperature ovens.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the modification of PEDOT:PSS using 4-Bromo-1-butanesulfonic acid. The proposed method aims to enhance the environmental stability of PEDOT:PSS films through a crosslinking strategy, which could expand its utility in applications requiring robust and water-resistant conductive coatings, such as in bioelectronics and long-term sensing devices. The successful implementation of this protocol is expected to yield modified PEDOT:PSS films with significantly improved stability. Researchers are encouraged to use this document as a starting point and to optimize the experimental parameters for their specific applications.

References

  • Novel Approach to Introduce Alkyl Chains into PEDOT:PSS and Its Effect on the Performance as a Flexible Electrode - MDPI. (2021). Retrieved from [Link]

  • Functionalization Strategies of PEDOT and PEDOT:PSS Films for Organic Bioelectronics Applications - MDPI. (2021). Retrieved from [Link]

  • PEDOT:PSS - Wikipedia. (n.d.). Retrieved from [Link]

  • The damaging effects of the acidity in PEDOT:PSS on semiconductor device performance and solutions based on non-acidic alternatives - Materials Horizons (RSC Publishing). (2020). Retrieved from [Link]

  • Bifunctional poly(ethylene glycol) based crosslinked network polymers as electrolytes for all-solid-state lithium ion batteries - ResearchGate. (2018). Retrieved from [Link]

  • Organo-Catalyzed Deamination of Polystyrene Sulfonamide for Diverse Post-Polymerization Modification of Styrenic Polymers - ChemRxiv. (n.d.). Retrieved from [Link]

  • Glycerol-crosslinked PEDOT:PSS as Bifunctional Binder for Si Anodes: Improved Interfacial Compatibility and Conductivity - PubMed. (2020). Retrieved from [Link]

  • Functionalization Strategies of PEDOT and PEDOT:PSS Films for Organic Bioelectronics Applications - ResearchGate. (2021). Retrieved from [Link]

  • Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC. (n.d.). Retrieved from [Link]

  • Engineering a Poly(3,4-ethylenedioxythiophene):(Polystyrene Sulfonate) Surface Using Self-Assembling Molecules—A Chemical Library Approach | ACS Omega. (2018). Retrieved from [Link]

  • Chemical modification of PEDOT:PSS-based materials for multifunctional electromagnetic interference shielding - RSC Publishing. (2026). Retrieved from [Link]

  • The key mechanism of conductivity in PEDOT:PSS thin films exposed by anomalous conduction behaviour upon solvent-doping and sulfuric acid post-treatment - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]

  • Enhancing the Electrical Conductivity and Long-Term Stability of PEDOT:PSS Electrodes through Sequential Treatment with Nitric Acid and Cesium Chloride. (2024). Retrieved from [Link]

  • Chemical Structure Modification of Polystyrene (PS): A Short Review. (2024). Retrieved from [Link]

  • CN102731923A - Preparation method for PEDOT-PSS solution with high conductivity - Google Patents. (n.d.).
  • Influence of residual sodium ions on the structure and properties of poly(3,4-ethylenedioxythiophene) - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Solution-Stable PEDOT-Coated Sulfonated Polystyrene Copolymer PEDOT:P(SS-co-St) Particles for All-Organic NIR-Shielding Films - MDPI. (2019). Retrieved from [Link]

  • (PDF) Preparation of waterborne functional polymers using a bifunctional coupler. (2013). Retrieved from [Link]

  • PEDOT:PSS-DVS Crosslinking Reaction Monitored via ATR-FTIR for Air Cathode Application in Microbial Fuel Cells - Northeastern University College of Engineering. (n.d.). Retrieved from [Link]

  • Conductivity and Stability Enhancement of PEDOT:PSS Electrodes via Facile Doping of Sodium 3-Methylsalicylate for Highly Efficient Flexible Organic Light-Emitting Diodes | ACS Applied Materials & Interfaces. (2021). Retrieved from [Link]

  • Review on Tailoring PEDOT:PSS Layer for Improved Device Stability of Perovskite Solar Cells - MDPI. (2021). Retrieved from [Link]

  • Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - PMC - NIH. (2021). Retrieved from [Link]

  • Acid Doping of PEDOT:PSS Strengthens Interfacial Compatibility toward Efficient and Stable Perovskite Solar Cells | ACS Applied Energy Materials. (2024). Retrieved from [Link]

  • METHOD OF SYNTHESIZING CONDUCTIVE POLYMER AND METHOD OF FABRICATING CONDUCTIVE POLYMER THIN FILM - European Patent Office - Googleapis.com. (2021).
  • Hypercrosslinked polymer by an external crosslinker strategy: formation mechanism, structural regulation and applications - RSC Publishing. (n.d.). Retrieved from [Link]

  • Multisensory Systems Based on Perfluorosulfonic Acid Membranes Modified with Polyaniline and PEDOT for Multicomponent Analysis of Sulfacetamide Pharmaceuticals - PMC. (2022). Retrieved from [Link]

  • Dip Coating of Water-Resistant PEDOT:PSS Films Based on Physical Crosslinking - ChemRxiv. (2023). Retrieved from [Link]

  • Additive Effect on the Structure of PEDOT:PSS Dispersions and Its Correlation with the Structure and Morphology of Thin Films - MDPI. (2021). Retrieved from [Link]

  • How Long are Polymer Chains in Poly(3,4-ethylenedioxythiophene):Tosylate Films? An Insight from Molecular Dynamics Simulations - Diva-Portal.org. (n.d.). Retrieved from [Link]

  • Application of polystyrene sulfonate (PSS) for inhibiting toxicity of ALS/FTD-linked dipeptide repeats - bioRxiv.org. (2023). Retrieved from [Link]

  • Chemical Strategies of Tailoring PEDOT:PSS for Bioelectronic Applications: Synthesis, Processing and Device Fabrication | CCS Chemistry. (n.d.). Retrieved from [Link]

  • POSS-ProDOT crosslinking of PEDOT - SciSpace. (n.d.). Retrieved from [Link]

  • Functionalization of PEDOT:PSS for aptamer-based sensing of IL6 using organic electrochemical transistors - Diva-Portal.org. (n.d.). Retrieved from [Link]

  • Analysis of PEDOT:PSS Films After Sulfuric Acid Treatment on Silicon and Fused Silica using FT-IR and UV-VIS | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Influence of protonic acid on the structure and properties of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) in oxidation polymerization - PMC. (2024). Retrieved from [Link]

  • Enhancing the catalytic activity of Pt nanoparticles using poly sodium styrene sulfonate stabilized graphene supports for methanol oxidation - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Application Note: Preparation of Sulfonated Linkers using 4-Bromo-1-butanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The poor aqueous solubility of hydrophobic payloads (e.g., PBD dimers, maytansinoids) and fluorescent dyes (e.g., Cyanines, Rhodamines) remains a critical bottleneck in the development of Antibody-Drug Conjugates (ADCs) and diagnostic probes. The introduction of negatively charged sulfonate groups via alkyl linkers is a proven strategy to mask hydrophobicity, prevent aggregation, and improve pharmacokinetic profiles.

This guide details the strategic application of 4-Bromo-1-butanesulfonic acid sodium salt (Sodium 4-bromobutanesulfonate) as a robust alkylating agent for introducing the sulfobutyl moiety (


). Unlike rigid aromatic sulfonates, the sulfobutyl group provides flexible hydrophilicity. We present optimized protocols for N-alkylation of indoles (dye synthesis) and amines (linker synthesis), emphasizing reaction kinetics, safety regarding sultone formation, and purification strategies for these highly polar intermediates.

Reagent Profile & Safety Mechanism

Chemical Identity[1]
  • Compound: Sodium 4-bromobutane-1-sulfonate[1][2][3]

  • CAS: 55788-44-8 (Verify specific salt form; often cited generically)

  • Structure:

    
    
    
  • Role: Electrophilic alkylating agent (Alkyl halide).

Mechanism of Action: S_N2 Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (


).[3] The nucleophile (amine, hydroxyl, or heterocyclic nitrogen) attacks the 

carbon attached to the bromine. The sulfonate group remains passive during the reaction but imparts high polarity to the final product.

Key Reaction Characteristics:

  • Leaving Group: Bromide (

    
    ) is a moderate leaving group. Addition of Potassium Iodide (KI) can catalyze the reaction via in situ Finkelstein reaction (generating the more reactive alkyl iodide).
    
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) are essential to solvate the cation of the base and stabilize the transition state, though the ionic nature of the reagent requires high dielectric constants.

  • Safety Hazard (Sultone Formation): Under acidic conditions or extreme heat, 4-bromo-1-butanesulfonic acid can cyclize to form 1,4-butane sultone , a potent alkylating agent and known carcinogen. Always maintain basic or neutral pH and avoid excessive temperatures (>140°C) without containment.

Application Note 1: Synthesis of Sulfonated Indolenine (Cyanine Dye Precursor)

The sulfonation of the indolenine core is the foundational step in creating water-soluble Cy3, Cy5, and Cy7 dyes. This process transforms a lipophilic heterocycle into a highly soluble zwitterion.

Experimental Workflow Diagram

Indolenine_Sulfonation Start Start: 2,3,3-Trimethylindolenine Mix Mix in 1,2-Dichlorobenzene (or Sulfolane) Start->Mix Reagent Reagent: Na 4-bromobutanesulfonate Reagent->Mix Heat Heat to 110-120°C (12-18 Hours) Mix->Heat N-Alkylation Cool Cool to RT Precipitate forms Heat->Cool Wash Wash: Acetone/Ethyl Acetate Cool->Wash Decant Supernatant Product Final Product: Sulfonated Indolenine (Solid) Wash->Product Dry under Vacuum

Caption: Workflow for the quaternization of indolenine with sodium 4-bromobutanesulfonate.

Detailed Protocol

Reagents:

  • 2,3,3-Trimethylindolenine (1.0 eq)

  • Sodium 4-bromobutane-1-sulfonate (1.2 eq)[3]

  • Solvent: 1,2-Dichlorobenzene (preferred for high bp) or Sulfolane.

  • Precipitation Solvent: Acetone or Ethyl Acetate.

Step-by-Step Procedure:

  • Setup: In a dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3,3-Trimethylindolenine (e.g., 5.0 g) in 1,2-Dichlorobenzene (25 mL).

  • Addition: Add Sodium 4-bromobutane-1-sulfonate (1.2 equivalents). Note: The sulfonate salt may not dissolve completely at room temperature; this is normal.

  • Reaction: Heat the suspension to 110°C under an inert atmosphere (

    
     or Ar). Stir vigorously. The reaction typically requires 12–18 hours .
    
    • Checkpoint: The mixture will turn from a suspension to a sticky oil or heavy precipitate as the zwitterionic product forms (product is insoluble in non-polar organic solvents).

  • Workup: Cool the reaction mixture to room temperature. Decant the supernatant (dichlorobenzene).

  • Purification (Trituration): Add Acetone (50 mL) to the residue. Triturate (grind/stir) vigorously to induce crystallization of the gummy solid.

  • Filtration: Filter the off-white/pinkish solid. Wash 3x with Acetone to remove unreacted indolenine and solvent.

  • Drying: Dry under high vacuum at 40°C.

  • Validation:

    
    H NMR (
    
    
    
    or DMSO-
    
    
    ). Look for the disappearance of the aromatic N-H/lone pair signal and appearance of the butyl chain protons (multiplets at ~1.8–2.0 ppm) and the
    
    
    triplet (~4.2 ppm).

Application Note 2: Sulfonation of Amine Linkers (ADC Spacer)

For ADCs, a sulfonated linker prevents the hydrophobic payload from burying itself into the antibody structure (aggregation). This protocol describes the alkylation of a secondary amine in a linker scaffold.

Stoichiometry & Conditions Table
ComponentEquivalentsRoleNotes
Amine Substrate 1.0NucleophileSecondary amines react faster than primary; prevent over-alkylation.
Na 4-bromobutanesulfonate 1.2 – 1.5ElectrophileExcess ensures completion; remove excess via RP-HPLC.
DIPEA /

2.0 – 3.0BaseNeutralizes HBr generated.

for DMF; DIPEA for DMSO.
Potassium Iodide (KI) 0.1 (Catalytic)CatalystConverts Alkyl-Br to Alkyl-I (more reactive).
Solvent N/AMediumAnhydrous DMF or DMSO (conc. 0.1 – 0.2 M).
Detailed Protocol
  • Dissolution: Dissolve the amine-containing linker (1.0 eq) in anhydrous DMF.

  • Base Addition: Add Diisopropylethylamine (DIPEA, 2.0 eq). If the substrate is a salt (e.g., HCl salt), add an extra equivalent of base.

  • Reagent Addition: Add Sodium 4-bromobutane-1-sulfonate (1.2 eq) and catalytic KI (0.1 eq).

  • Reaction: Heat to 60–80°C for 4–8 hours.

    • Note: Milder heat is used here compared to the indole synthesis to prevent degradation of sensitive linker moieties (e.g., esters, maleimides).

  • Monitoring: Monitor by LC-MS. The product will show a mass shift of +136 Da (Mass of Butylsulfonate - H) or +158 Da (sodium adduct). The retention time will shift significantly earlier (more polar).

  • Workup:

    • Option A (Precipitation): Pour reaction mixture into 10 volumes of cold EtOAc. Collect precipitate.

    • Option B (Direct Prep): Dilute with water/buffer and inject directly onto C18 Prep-HPLC.

  • Purification: Reverse Phase HPLC (C18).

    • Mobile Phase: Water (0.1% TFA or Formic Acid) / Acetonitrile.

    • Elution: The sulfonated product will elute early.

    • Desalting: If sodium ions must be removed/exchanged, use a cation exchange resin or perform dialysis.

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of sulfonate reagent.Switch to DMSO. Add catalytic KI (Finkelstein conditions). Increase Temp to 90°C.
Dialkylation Primary amine substrate used.[3]Use a large excess of amine (if cheap) or protect the amine, alkylate, then deprotect.
Hygroscopic Product Sulfonate salts are water-magnets.Lyophilize immediately after HPLC. Store under Ar at -20°C.
"Sticky" Gum Product did not crystallize.Triturate with Acetone/Ether mixtures. Sonicate. Do not just evaporate solvent.
Mechanistic Visualization

Reaction_Mechanism Amine Nucleophile (R-NH2) TS Transition State [R-NH2...C...Br]‡ Amine->TS Attack Reagent Electrophile (Br-(CH2)4-SO3-) Reagent->TS Product Product (R-NH-(CH2)4-SO3-) TS->Product Inversion Byproduct Leaving Group (Br-) TS->Byproduct

Caption: SN2 Mechanism: Nucleophilic attack of the amine on the alkyl bromide displaces bromide.[3]

References

  • Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.[4] [Link]

Sources

Application Note: Synthesis of Novel Zwitterionic Surfactants via Quaternization of Tertiary Amines with 4-Bromo-1-butanesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of zwitterionic surfactants, specifically sulfobetaines, utilizing 4-Bromo-1-butanesulfonic acid as a key quaternizing agent. Zwitterionic surfactants possess unique properties, including high water solubility, resistance to hard water, and excellent biocompatibility, making them highly valuable in various applications such as drug delivery, personal care products, and enhanced oil recovery.[1][2][3] This document outlines the fundamental reaction mechanism, provides a detailed step-by-step protocol for the synthesis and purification of a model sulfobetaine, and discusses essential characterization techniques and potential applications.

Introduction: The Versatility of Zwitterionic Surfactants

Zwitterionic surfactants are a class of amphiphilic molecules that contain both a positively and a negatively charged functional group in the same molecule.[2] This unique dual-charge characteristic imparts exceptional properties, such as high hydrophilicity, stability over a wide pH range, and reduced irritation compared to purely ionic surfactants.[4] Among the various types of zwitterionic surfactants, sulfobetaines, which feature a quaternary ammonium cation and a sulfonate anion, are of particular interest due to their robust chemical stability and versatile performance.[5]

The synthesis of sulfobetaines is typically achieved through the quaternization of a tertiary amine with an appropriate sulfonating agent.[6] While 1,3-propane sultone is a commonly used reagent, 4-Bromo-1-butanesulfonic acid offers an alternative pathway, yielding sulfobetaines with a longer spacer group between the charged moieties, which can influence their physicochemical properties and performance in specific applications.

Synthesis of Sulfobetaines: The Menshutkin Reaction

The core of the synthesis is the Menshutkin reaction , a classic organic reaction that describes the alkylation of a tertiary amine to form a quaternary ammonium salt.[6] In this specific application, the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in 4-Bromo-1-butanesulfonic acid. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding the zwitterionic sulfobetaine product.

The general reaction scheme is as follows:

R₃N + Br-(CH₂)₄-SO₃H → R₃N⁺-(CH₂)₄-SO₃⁻ + HBr

Where R represents an alkyl or other organic group. The choice of the tertiary amine (R₃N) is critical as the 'R' groups will form the hydrophobic tail of the surfactant, determining its surface activity and self-assembly behavior.

Experimental Workflow

The synthesis process can be visualized as a straightforward, single-step reaction followed by purification.

Synthesis_Workflow Reactants Tertiary Amine + 4-Bromo-1-butanesulfonic acid Reaction Reaction Mixture (Heated under Reflux) Reactants->Reaction Dissolve Solvent Polar Solvent (e.g., Isopropanol/Water) Solvent->Reaction Add Purification Purification (Recrystallization) Reaction->Purification Cool & Filter Product Pure Zwitterionic Surfactant Purification->Product Dry

Caption: General workflow for the synthesis of sulfobetaine surfactants.

Detailed Experimental Protocol: Synthesis of N,N-dimethyl-N-dodecyl-4-sulfonatobutane-1-aminium

This protocol describes the synthesis of a model sulfobetaine surfactant using N,N-dimethyldodecylamine as the tertiary amine.

Materials:

  • N,N-dimethyldodecylamine (98%)

  • 4-Bromo-1-butanesulfonic acid (97%)

  • Isopropanol

  • Deionized Water

  • Acetone (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 21.34 g (0.1 mol) of N,N-dimethyldodecylamine in a mixture of 50 mL of isopropanol and 15 mL of deionized water.

  • Addition of Alkylating Agent: To the stirred solution, add 21.71 g (0.1 mol) of 4-Bromo-1-butanesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain this temperature for 8-12 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The zwitterionic product should precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product cake with cold acetone (2 x 30 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 24 hours to a constant weight. The final product should be a white to off-white solid.

Table 1: Key Reaction Parameters

ParameterValueRationale
Molar Ratio (Amine:Acid) 1:1Ensures complete conversion of the limiting reagent.
Solvent System Isopropanol/WaterProvides good solubility for both the nonpolar amine and the polar sulfonic acid, facilitating the reaction.[1]
Reaction Temperature 90-95 °CAccelerates the rate of the S_N2 reaction without significant decomposition of reactants or products.[7]
Reaction Time 8-12 hoursAllows for the reaction to proceed to completion. Monitoring by TLC is recommended for optimization.

Characterization of the Synthesized Surfactant

Confirmation of the successful synthesis and purity of the zwitterionic surfactant is crucial. The following techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.[8][9][10]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized surfactant.

Table 2: Expected Spectroscopic Data for N,N-dimethyl-N-dodecyl-4-sulfonatobutane-1-aminium

TechniqueExpected Peaks/SignalsInterpretation
FT-IR (cm⁻¹) ~1180-1250 (strong, asymmetric S=O stretch), ~1040-1060 (strong, symmetric S=O stretch)Confirms the presence of the sulfonate group (-SO₃⁻).
¹H NMR (ppm) ~0.88 (t, 3H, -CH₃), ~1.26 (m, large, -(CH₂)ₙ-), ~3.1 (s, 6H, -N⁺(CH₃)₂), ~3.3 (t, 2H, -N⁺-CH₂-), ~2.8 (t, 2H, -CH₂-SO₃⁻)Provides a detailed map of the proton environment, confirming the alkyl chain and the positions of the charged groups.[11]
¹³C NMR (ppm) Signals corresponding to the different carbon atoms in the alkyl chain, the N-methyl groups, and the carbons adjacent to the nitrogen and sulfur atoms.Confirms the carbon skeleton of the molecule.

Applications in Research and Development

The unique properties of sulfobetaine surfactants synthesized from 4-Bromo-1-butanesulfonic acid open up a wide range of applications:

  • Drug Delivery: Their biocompatibility and ability to form micelles make them excellent candidates for solubilizing poorly water-soluble drugs and for the development of targeted drug delivery systems.[12][13][14]

  • Biotechnology: They can be used to stabilize proteins and other biomolecules, and their resistance to protein adsorption makes them useful as coatings for biomedical devices to prevent biofouling.[13]

  • Personal Care Products: Due to their mildness and foam-boosting properties, they are ideal for use in shampoos, body washes, and other cleansing formulations.[4][15]

  • Enhanced Oil Recovery: Their ability to reduce interfacial tension between oil and water makes them effective in mobilizing residual oil from reservoirs.[3]

Conclusion

The synthesis of zwitterionic sulfobetaine surfactants using 4-Bromo-1-butanesulfonic acid provides a versatile and efficient method for producing a valuable class of amphiphilic molecules. The protocol outlined in this application note is robust and can be adapted for the synthesis of a variety of sulfobetaines by simply changing the starting tertiary amine. The resulting surfactants have significant potential across numerous scientific and industrial fields, particularly in the development of advanced drug delivery systems and biocompatible materials.

References

  • Langmuir. Imidazolium-Based Zwitterionic Surfactants: Characterization of Normal and Reverse Micelles and Stabilization of Nanoparticles. ACS Publications. 2015. Available from: [Link]

  • MDPI. Synthesis, Surface Activity, Emulsifiability and Bactericidal Performance of Zwitterionic Tetrameric Surfactants. 2024. Available from: [Link]

  • Ataman Kimya. COCAMIDOPROPYL HYDROXYSULTAINE. Available from: [Link]

  • MDPI. Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. 2025. Available from: [Link]

  • SpringerLink. Synthesis and surface-active properties of sulfobetaine-type zwitterionic gemini surfactants. 2025. Available from: [Link]

  • Google Patents. PROCESS FOR PREPARING SULFOBETAINES.
  • E3S Web of Conferences. Synthesis and Performance Evaluation of a Betaine Surfactant. 2019. Available from: [Link]

  • Scribd. Synthesis of Sulfobetaine Gemini Surfactants. 2018. Available from: [Link]

  • Making Cosmetics. Cocamidopropyl Hydroxysultaine. 2025. Available from: [Link]

  • Langmuir. Sulfobetaine-Siloxanes: A Class of Self-Destructive Surfactants. ACS Publications. 2024. Available from: [Link]

  • PMC - NIH. Status of surfactants as penetration enhancers in transdermal drug delivery. Available from: [Link]

  • ResearchGate. 1 H NMR of the LPAC zwitterionic surfactant. Available from: [Link]

  • Patsnap. Synthesis method of cocoamidopropyl-2-hydroxyl-3-sulfopropyl betaine. 2010.
  • ResearchGate. Developments on Synthesis and Applications of Sulfobetaine Derivatives: A Brief Review. 2025. Available from: [Link]

  • ResearchGate. (PDF) Biomedical Uses of Sulfobetaine-Based Zwitterionic Materials. 2020. Available from: [Link]

  • ResearchGate. 1 H NMR values and peak assignment of zwitterionic surfactants. Available from: [Link]

  • PMC. Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. 2024. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. 2025. Available from: [Link]

  • Google Patents. Synthesis method of cocoamidopropyl-2-hydroxy-3-sulfopropyl betaine.
  • Francis Academic Press. Synthesis and Properties of a New Sulfonated Quaternary Ammonium Salt Amphoteric Surfactant. Available from: [Link]

  • PMC. A Sulfobetaine Zwitterionic Polymer-Drug Conjugate for Multivalent Paclitaxel and Gemcitabine Co-Delivery. Available from: [Link]

  • Google Patents. Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • PMC. Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. 2025. Available from: [Link]

  • IJRAR. Applications of Surfactants in Diverse Areas. Available from: [Link]

  • Semantic Scholar. Synthesis, Surface Activity, Emulsifiability and Bactericidal Performance of Zwitterionic Tetrameric Surfactants. 2024. Available from: [Link]

  • Taylor & Francis. Sulfobetaine – Knowledge and References. Available from: [Link]

  • MDPI. The High Interfacial Activity of Betaine Surfactants Triggered by Nonionic Surfactant: The Vacancy Size Matching Mechanism of Hydrophobic Groups. 2025. Available from: [Link]

  • ResearchGate. Progress in research of sulfobetaine surfactants used in tertiary oil recovery. Available from: [Link]

  • PMC. Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail. 2020. Available from: [Link]

  • PMC. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. Available from: [Link]

  • PubChem - NIH. 4-Bromo-1-butanesulfonic acid. Available from: [Link]

  • DTIC. THE REACTION -BETWEEN TERTIARY AMINES AND. Available from: [Link]

  • Wikipedia. Menshutkin reaction. Available from: [Link]

  • Cengage. Chapter 23 The Chemistry of Amines. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • ResearchGate. (PDF) Exploiting -benzylated 1,4-butanesultones to expedite the discovery of small-molecule, LCST-type sulfobetaine zwitterionic materials. 2023. Available from: [Link]

Sources

Step-by-step sulfonation of hydroxyl groups with 4-bromobutanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Sulfobutyl Etherification of Hydroxyl Groups Reagent: Sodium 4-Bromobutanesulfonate Methodology: Nucleophilic Substitution (


) via Williamson Ether Synthesis

Part 1: Executive Summary & Scientific Rationale

The Challenge: Hydroxyl-bearing molecules—ranging from small molecule drugs (phenols, primary alcohols) to complex biopolymers (chitosan, cellulose, cyclodextrins)—often suffer from poor aqueous solubility.[1] Traditional sulfonation (introducing


 directly to carbon) is harsh and often chemically incompatible with sensitive scaffolds.

The Solution: The introduction of a sulfobutyl ether (SBE) moiety using Sodium 4-bromobutanesulfonate offers a superior alternative. Unlike the direct use of 1,4-butane sultone (a potent genotoxic carcinogen), 4-bromobutanesulfonate provides a safer, more controlled alkylation pathway while imparting the same solubility-enhancing anionic tail.

Mechanism of Action: The reaction is a classic Williamson Ether Synthesis .[2] The hydroxyl group is deprotonated by a base to form an alkoxide nucleophile, which then displaces the bromide leaving group on the 4-bromobutanesulfonate in an


 fashion.

Key Advantages:

  • Safety: Avoids the use of highly volatile and mutagenic sultones.

  • Solubility: The sulfonate end-group (

    
    ) remains ionized at physiological pH, drastically increasing aqueous solubility.
    
  • Spacer Chemistry: The 4-carbon butyl chain acts as a flexible spacer, reducing steric clash between the anionic headgroup and the target molecule.

Part 2: Reaction Mechanism & Pathway

The following diagram illustrates the competitive pathways between the desired etherification and the parasitic hydrolysis of the reagent.

ReactionMechanism Substrate Substrate (R-OH) Alkoxide Alkoxide (R-O⁻) Substrate->Alkoxide Deprotonation Base Base (NaOH/NaH) Base->Alkoxide Product Target Product (Sulfobutyl Ether) Alkoxide->Product SN2 Attack Reagent Reagent (Br-(CH₂)₄-SO₃Na) Reagent->Product Byproduct Hydrolysis Byproduct (HO-(CH₂)₄-SO₃Na) Reagent->Byproduct Hydrolysis (H₂O/OH⁻)

Caption: Mechanistic pathway showing the activation of the hydroxyl group and the competition between productive alkylation and reagent hydrolysis.

Part 3: Experimental Protocols

Protocol A: Aqueous Derivatization (Polysaccharides/Cyclodextrins)

Target:


-Cyclodextrin, Chitosan, Cellulose.
Context: This method mimics the industrial synthesis of Sulfobutylether-

-Cyclodextrin (SBECD) but adapts it for the bromo-reagent.

Reagents:

  • Substrate (e.g.,

    
    -Cyclodextrin)[1][3][4][5]
    
  • Sodium 4-bromobutanesulfonate (1.5 – 6.0 equivalents per -OH depending on target Degree of Substitution)

  • Sodium Hydroxide (NaOH), 30% w/v solution

  • Water (Milli-Q)

Step-by-Step Workflow:

  • Activation: Dissolve the substrate in water. Slowly add NaOH solution while stirring.

    • Critical Insight: For cyclodextrins, maintain pH > 12 to ensure deprotonation of the secondary hydroxyls (

      
      -OH and 
      
      
      
      -OH).
  • Reagent Addition: Heat the solution to 60°C . Add Sodium 4-bromobutanesulfonate as a solid in portions over 1 hour.

    • Why? Adding the reagent slowly maintains a favorable ratio of Nucleophile:Electrophile and minimizes the kinetic hydrolysis of the bromide by the aqueous base.

  • Reaction: Stir at 70–80°C for 4–6 hours.

    • Note: The bromo-reagent is less reactive than the sultone; higher thermal energy is required to drive the

      
       displacement.
      
  • Quenching: Cool to room temperature. Adjust pH to 7.0 using dilute HCl.

  • Purification (Diafiltration): This is the most critical step. The reaction mixture contains unreacted reagent, hydrolysis byproducts (4-hydroxybutanesulfonate), and salt (NaBr).

    • Use Tangential Flow Filtration (TFF) or Dialysis (MWCO 500-1000 Da) against water.

    • Continue until the conductivity of the permeate matches pure water.

  • Isolation: Lyophilize (freeze-dry) the retentate to obtain the white solid product.

Protocol B: Anhydrous Derivatization (Small Molecules/Phenols)

Target: Phenolic drugs, primary alcohols. Context: Used when the substrate is water-sensitive or when high regioselectivity is required.

Reagents:

  • Substrate (R-OH)

  • Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide

  • Sodium 4-bromobutanesulfonate

  • Solvent: Dry DMF or DMSO

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Deprotonation: Dissolve substrate in dry DMF. Cool to 0°C. Add NaH (1.2 eq) cautiously. Stir for 30 mins until hydrogen evolution ceases.

    • Safety: NaH releases flammable

      
       gas.
      
  • Alkylation: Add Sodium 4-bromobutanesulfonate (1.5 eq) dissolved in minimal dry DMF.

  • Heating: Warm to 80–90°C and stir overnight (12–16h).

    • Solubility Note: Sodium 4-bromobutanesulfonate has limited solubility in pure THF; DMF/DMSO is preferred to solubilize the ionic reagent.

  • Workup: Quench with a few drops of methanol. Pour into excess cold diethyl ether or acetone to precipitate the sulfonated product (the product is usually insoluble in non-polar organic solvents).

  • Purification: Filter the precipitate. Recrystallize from water/ethanol or purify via Reverse-Phase (C18) Flash Chromatography.

Part 4: Process Control & Troubleshooting

Decision Logic for Purification:

PurificationLogic Start Crude Reaction Mixture Solubility Is Product Water Soluble? Start->Solubility Yes Yes (Polymers/Salts) Solubility->Yes No No (Lipophilic) Solubility->No Dialysis Dialysis / TFF (Remove NaBr & Byproducts) Yes->Dialysis Precipitation Precipitate in Acetone/Ether No->Precipitation RP_HPLC Reverse Phase HPLC (For high purity) Dialysis->RP_HPLC Precipitation->RP_HPLC

Caption: Decision tree for selecting the appropriate purification strategy based on product solubility.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Degree of Substitution (DS) Hydrolysis of reagent dominates.Increase reagent equivalents (up to 4-6x). Add reagent in multiple aliquots. Minimize water content (use DMSO/NaOH slurry).
No Reaction Temperature too low.4-bromobutanesulfonate is kinetically stable. Increase temp to 80-90°C. Ensure base strength is sufficient (

check).
Product is Sticky/Gummy Residual solvent (DMF/DMSO).Extensive dialysis or trituration with acetone/ethanol is required to remove high-boiling solvents.
High Salt Contamination Incomplete dialysis.Monitor conductivity of dialysate. Use Silver Nitrate (

) test to check for complete removal of Bromide ions.

Part 5: Analytical Validation

To validate the success of the sulfonation, the following analytical techniques are mandatory:

  • 
    -NMR (D₂O): 
    
    • Look for the disappearance/shift of the proton adjacent to the hydroxyl.

    • Diagnostic Signals: New multiplets for the butyl chain:

      
       ppm (central 
      
      
      
      ),
      
      
      ppm (
      
      
      ), and
      
      
      ppm (
      
      
      ).
  • Mass Spectrometry (ESI-MS):

    • Operate in Negative Mode (ESI-).

    • Look for the mass shift:

      
      . The net mass addition is +136 Da  (neutral loss of H, addition of 
      
      
      
      ) or +158 Da if detecting the sodium adduct.
  • Silver Nitrate Test (Qualitative):

    • Acidify a small aliquot with

      
       and add 
      
      
      
      . A heavy precipitate indicates residual free bromide (
      
      
      ), necessitating further purification.

References

  • Stella, V. J., & Rajewski, R. A. (2020). Sulfobutylether-β-cyclodextrin.[1][5][6][7][8] International Journal of Pharmaceutics, 583, 119396. Link

    • Authoritative source on SBECD chemistry and applic
  • Ren, L., et al. (2019). Preparation and characterization of sulfobutyl ether-β-cyclodextrin with specific degree of substitution. Carbohydrate Polymers, 201, 1-9.
  • Mourya, V. K., & Inamdar, N. N. (2008). Chitosan-modifications and applications: Opportunities galore. Reactive and Functional Polymers, 68(6), 1013-1051. Link

    • Discusses alkylation strategies for polysaccharides using haloalkanes.
  • Fisher Scientific. (2023).[9] Safety Data Sheet: 1,4-Butane sultone. Link

    • Cited for safety comparison regarding the toxicity of sultones vs.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation with 4-Bromo-1-butanesulfonic Acid (Sodium Salt)

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-4BBSA-YIELD Status: Active Specialist: Senior Application Scientist

Module 1: Critical Mechanism Analysis

The Yield Paradox: Competition vs. Conversion

The primary challenge in using Sodium 4-bromo-1-butanesulfonate (4-BBSA-Na) is not the stability of the reagent, but the competition between intermolecular alkylation (desired) and intramolecular cyclization (undesired).

When your yield is low, it is rarely due to "no reaction." It is usually due to one of two failure modes:

  • The Sultone Trap (Side Reaction): The sulfonate tail (

    
    ) can act as an internal nucleophile, displacing the bromide to form 1,4-butane sultone . This is a unimolecular reaction (
    
    
    
    ) dependent only on the concentration of the reagent.
  • Solubility Mismatch: The reagent is an ionic salt, while most organic substrates (phenols, amines) are non-polar. If the two do not meet in the same phase, the reaction stalls, or the reagent slowly hydrolyzes/cyclizes in the aqueous/polar phase.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition. To improve yield, you must maximize Path A (Bimolecular) relative to Path B (Unimolecular).

ReactionPathway Reagent 4-Bromo-1-butanesulfonate (4-BBSA-Na) Product Desired Alkylated Product (Sulfobutyl Ether/Amine) Reagent->Product Path A: Direct SN2 Rate = k2[Reagent][Nu] Sultone 1,4-Butane Sultone (Genotoxic Impurity) Reagent->Sultone Path B: Cyclization Rate = k1[Reagent] Nu Nucleophile (Nu-) Sultone->Product Path C: Ring Opening (Slower/Requires Heat) Hydrolysis 4-Hydroxybutanesulfonate (Dead End) Sultone->Hydrolysis Moisture

Figure 1: Kinetic competition between direct alkylation and sultone formation. High nucleophile concentration favors Path A.

Module 2: Troubleshooting Guide

Use this diagnostic table to identify the root cause of your yield issues.

SymptomProbable CauseTechnical DiagnosisCorrective Action
Reagent disappears, but no product forms. Hydrolysis The reagent reacted with water instead of your nucleophile.Dry the System: Use anhydrous solvents (DMF/DMSO).[1] Ensure hygroscopic bases (e.g., NaOH) are dry or switch to Carbonates.
Reagent remains unreacted (TLC baseline). Phase Separation The ionic reagent is not dissolving in the organic solvent used for the substrate.Phase Transfer Catalysis: Add 5-10 mol% 18-Crown-6 or TBAI (Tetrabutylammonium iodide) to shuttle the reagent.
Low conversion (<30%) after 24h. Leaving Group Inertia Bromide is a moderate leaving group; the

barrier is too high for your specific nucleophile.
Finkelstein Modification: Add 0.1 - 0.5 eq of NaI . This converts the alkyl bromide to a highly reactive alkyl iodide in situ.
Formation of gummy precipitate. Salt Aggregation The product (a sulfonate salt) is precipitating out, potentially trapping unreacted material.Solvent Switch: Move to Trifluoroethanol (TFE) or a DMF/Water mixture to maintain homogeneity.
Unknown impurity at solvent front. Sultone Formation Low nucleophile concentration allowed intramolecular cyclization (Path B) to dominate.Stoichiometry Adjustment: Increase Nucleophile:Reagent ratio. Add reagent slowly to a concentrated solution of the nucleophile.

Module 3: Optimized Experimental Protocols

Protocol A: The "Finkelstein-Boosted" Method (High Yield)

Best for: Weak nucleophiles (Phenols, Anilines) where standard conditions fail.

Rationale: The addition of Sodium Iodide (NaI) catalyzes the reaction by converting the C-Br bond to a weaker C-I bond, accelerating the


 attack significantly [1].
  • Preparation: In a dry flask, dissolve Substrate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Activation: Add Base (e.g.,

    
     or NaH) (1.2 - 1.5 eq). Stir at RT for 30 mins to generate the nucleophile.
    
    • Tip: Cesium (

      
      ) improves solubility of sulfonate salts in DMF compared to Sodium (
      
      
      
      ).
  • Catalyst Addition: Add NaI (0.2 eq) .

  • Reagent Addition: Add Sodium 4-bromo-1-butanesulfonate (1.2 - 1.5 eq) .

  • Reaction: Heat to 60–80°C . Monitor by LC-MS (TLC is difficult due to the polarity of the sulfonate).

  • Workup:

    • Cool to RT.

    • Precipitate the product by pouring the DMF mixture into excess Acetone or Diethyl Ether .

    • Filter the solid. The product (sulfonate salt) is usually insoluble in ether/acetone, while impurities remain in solution.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Industrial scale-up or when anhydrous DMF is undesirable.

Rationale: Uses a biphasic system (Water/Toluene) with a catalyst to shuttle the reacting anion.

  • Aqueous Phase: Dissolve 4-BBSA-Na (1.5 eq) in minimal water.

  • Organic Phase: Dissolve Substrate (1.0 eq) in Toluene or 2-MeTHF.

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (0.1 eq).

  • Process: Mix phases vigorously at reflux. The TBAB transports the sulfonate into the organic layer (or the nucleophile to the interface) to react.[2]

Module 4: Safety & Compliance (The Sultone Hazard)

WARNING: A major side-product, 1,4-Butane Sultone , is a known genotoxic impurity [2].

  • Detection: You must monitor your final product for residual sultone if this is for pharmaceutical use.

  • Quenching: Never dispose of the reaction mixture directly if sultone is suspected. Quench the reaction mixture with aqueous NaOH or Glycine (which opens the sultone ring rapidly) before disposal.

  • Handling: 4-BBSA-Na is a solid and safer to handle, but once in solution and heated, assume the presence of the sultone.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use the free acid (4-Bromo-1-butanesulfonic acid) instead of the sodium salt? A: It is not recommended. The free acid is highly unstable and prone to rapid autocatalytic cyclization to 1,4-butane sultone [3]. The sodium salt is stable as a solid. If you must use the acid form, generate it in situ at


 and use immediately.

Q: My product is water-soluble. How do I purify it from the excess reagent? A: Since both the reagent and product are sulfonates, they are difficult to separate by extraction.

  • Method 1 (Flash Chromatography): Use C18 Reverse Phase silica. Elute with Water/Methanol gradient.

  • Method 2 (Ion Exchange): If your product has a distinct charge difference (e.g., zwitterionic), use ion-exchange resin.

  • Method 3 (Solubility): The reagent (4-BBSA-Na) is often more soluble in methanol than the alkylated product. Trituration with hot methanol can sometimes remove excess reagent.

Q: Why is TFE (Trifluoroethanol) mentioned in some literature? A: TFE is a "magic solvent" for alkylations involving leaving groups. It stabilizes the leaving group (bromide/sulfonate) through Hydrogen bonding, effectively lowering the activation energy of the


 transition state [4]. If DMF fails, try TFE/Water mixtures.
References
  • Finkelstein Reaction Mechanism & Catalysis

    • Title: Finkelstein Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Safety & Sultone Formation: Title: 1,4-Butane sultone: Preparation, Toxicity, and Reactivity Source: ChemicalBook / Wikipedia
  • Reagent Stability & Cyclization

    • Title: 1,4-Butane sultone - Mechanism of Formation from Sulfonic Acids[4]

    • Source: Wikipedia (Verified Chemical D
    • URL:[Link]

  • Solvent Effects (TFE)

Sources

Technical Support Center: Stabilizing 4-Bromo-1-butanesulfonic Acid (4-BBSA)

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Minimizing Hydrolysis & Degradation Pathways

Introduction: The Stability Paradox

Welcome. If you are working with 4-Bromo-1-butanesulfonic acid (4-BBSA) or its sodium salt, you are likely utilizing it as a bifunctional cross-linker or for introducing sulfobutyl groups to increase solubility.

The central challenge with this molecule is a stability paradox :

  • The Alkyl Halide (C-Br): Susceptible to nucleophilic attack (hydrolysis) at high pH .

  • The Sulfonate Chain: Capable of intramolecular cyclization to form 1,4-butane sultone (a genotoxic impurity) at low pH or upon dehydration.

This guide provides the protocols necessary to navigate this narrow stability window, ensuring high coupling efficiency while mitigating safety risks.

Module 1: The Chemistry of Degradation

Q: Why is my reagent losing activity in aqueous solution?

A: The primary loss of titer is due to


 Hydrolysis .
In aqueous media, water acts as a weak nucleophile, displacing the bromine atom. This reaction is dramatically accelerated by:
  • Heat: Increases kinetic energy for the substitution.

  • Basicity (

    
    ):  Hydroxide is a vastly stronger nucleophile than water. At pH > 8, the half-life of the C-Br bond decreases exponentially.
    
The Hidden Danger: Sultone Formation

While hydrolysis destroys your reagent's activity, the secondary pathway creates a safety hazard. If the hydrolyzed product (4-hydroxy-1-butanesulfonic acid) is exposed to acidic conditions or allowed to dry, it can cyclize to form 1,4-butane sultone , a potent alkylating agent and carcinogen.

Visualizing the Pathways

The diagram below illustrates the competition between stability, hydrolysis, and cyclization.

BBSA_Pathways BBSA 4-Bromo-1-butanesulfonic Acid (Active Reagent) Alcohol 4-Hydroxy-1-butanesulfonic Acid (Inactive Hydrolysis Product) BBSA->Alcohol Hydrolysis (SN2) Accelerated by High pH/Heat Sultone 1,4-Butane Sultone (Genotoxic Impurity) Alcohol->Sultone Cyclization Acidic pH + Dehydration Sultone->Alcohol Hydrolysis Neutral/Basic pH

Figure 1: The degradation landscape of 4-BBSA. Note that sultone formation is reversible in water but favored in dry/acidic conditions.

Module 2: Storage & Handling Protocols

Q: How should I store the solid stock?

A: Moisture is the enemy. The sodium salt is hygroscopic. Once water is absorbed, micro-environments of hydrolysis begin, releasing HBr, which acidifies the solid and catalyzes further degradation.

Protocol: The "Dry-Chain" Storage

  • Primary Containment: Store under inert gas (Argon/Nitrogen) if possible.

  • Desiccation: Always store the vial inside a secondary container with active desiccant (e.g., Drierite or Silica Gel).

  • Temperature: -20°C is ideal, but 4°C is acceptable if strictly dry.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Module 3: Reaction Optimization (Mitigation)

Q: I must use aqueous buffers. How do I stop hydrolysis?

A: You cannot stop it completely, but you can outrun it. Use the "Cold-Addition" strategy and select non-nucleophilic buffers.

Critical Parameter: Buffer Selection

Avoid: Tris, Glycine, or any buffer containing primary/secondary amines. These are nucleophiles and will react with the alkyl bromide, destroying your reagent before it hits the target. Recommended: HEPES, MOPS, MES, or Phosphate (PBS).

Experimental Protocol: The "Cold-Addition" Method

This protocol maximizes the lifetime of the C-Br bond during coupling reactions (e.g., cysteine alkylation).

  • Prepare Buffer: Set reaction buffer to pH 7.0 – 7.5 . (Avoid pH > 8.0).

  • Chill: Cool the buffer/protein solution to 4°C (on ice).

    • Why? Hydrolysis rates drop significantly at lower temperatures (Arrhenius effect).

  • Solubilize Immediately: Do not make a stock solution of 4-BBSA in water hours in advance.

    • Weigh the solid 4-BBSA.

    • Dissolve in water or buffer immediately prior to use (within 30 seconds).

  • Rapid Mixing: Add the 4-BBSA solution to the target reaction.

  • Quench: Once the reaction is complete, quench any excess alkylating agent with a thiol (e.g.,

    
    -mercaptoethanol) or raise pH to degrade it, then dialyze.
    
Data: Stability Estimates
ConditionEstimated Half-Life (

) of C-Br Bond
Risk Level
pH 4-6, 4°C > 48 HoursLow
pH 7.0, 25°C ~ 12-24 HoursModerate
pH 8.5, 25°C < 4 HoursHigh
pH 10+, 37°C MinutesCritical

Module 4: Troubleshooting & Analysis

Q: How do I confirm if my reagent has hydrolyzed?

A: 1H-NMR is the definitive method. The methylene protons adjacent to the Bromine (


) have a distinct chemical shift compared to the Hydroxyl (

).

Diagnostic Steps:

  • Take a sample of your stock solution (in

    
    ).
    
  • Check

    
     ~3.5 ppm:  This is the triplet for 
    
    
    
    .
  • Check

    
     ~3.6-3.7 ppm:  A downfield shift indicates hydrolysis to 
    
    
    
    .
  • Check

    
     ~4.4 ppm:  If you see peaks here, check for sultone formation (cyclic ester protons are deshielded), though this is rare in water.
    
Decision Tree: Reaction Troubleshooting

Troubleshooting Start Problem: Low Coupling Efficiency CheckpH Check Reaction pH Start->CheckpH HighPH Is pH > 8.0? CheckpH->HighPH BufferCheck Check Buffer Composition HighPH->BufferCheck No Solution1 Action: Lower pH to 7.0-7.5 or Increase Reagent Excess HighPH->Solution1 Yes AmineBuffer Contains Amines? (Tris/Glycine) BufferCheck->AmineBuffer Solution2 Action: Switch to HEPES/MOPS/PBS AmineBuffer->Solution2 Yes Solution3 Action: Use 'Cold-Addition' Protocol AmineBuffer->Solution3 No

Figure 2: Logical flow for diagnosing low reaction yields.

References

  • Mechanism of Alkyl Halide Hydrolysis ChemGuide. "Nucleophilic Substitution - Halogenoalkanes and Water." Context: Establishes the

    
     mechanism and the role of water vs. hydroxide as nucleophiles.
    
  • Sultone Reactivity and Safety BenchChem. "Unlocking Reactivity: A Comparative Kinetic Analysis of Propane Sultone Hydrolysis."[1] Context: Comparative kinetics of sultone formation and hydrolysis, highlighting the reversibility in aqueous media.

  • General Stability of Sulfonate Esters National Institutes of Health (PubChem). "1,4-Butane sultone Compound Summary."[2][3][4][5] Context: Toxicology and chemical properties of the cyclized byproduct.

  • Reaction Conditions for Alkyl Bromides LibreTexts Chemistry. "Substitution Reactions of Alkyl Halides."[6][7] Context: Detailed kinetic factors influencing the rate of substitution.

Sources

Technical Support Center: Purification of 4-Bromobutanesulfonate Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-bromobutanesulfonate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable synthetic intermediates. The following question-and-answer-based guides provide in-depth, field-proven insights to streamline your purification workflows and troubleshoot common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for researchers working with 4-bromobutanesulfonate salts (e.g., sodium 4-bromobutanesulfonate).

Q1: What are the most common impurities I should expect in my crude 4-bromobutanesulfonate reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. The two most common routes are the reaction of 1,4-dibromobutane with a sulfite salt (e.g., sodium sulfite) or the sulfonylation of 4-bromo-1-butanol.

Common Impurities & Their Origins:

ImpurityLikely OriginRecommended Initial Removal Strategy
Inorganic Salts (e.g., NaBr, Na₂SO₄, excess Na₂SO₃)Byproducts or unreacted reagents from the sulfonation of 1,4-dibromobutane.[1]Precipitation/crystallization from an alcohol/water mixture; Liquid-liquid extraction if the product has sufficient organic solubility.
Unreacted 1,4-dibromobutane Incomplete reaction during synthesis.Extraction with a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate) against an aqueous solution of the crude product.
1,4-Butanedisulfonate Over-reaction of 1,4-dibromobutane with the sulfite salt.[1]Fractional crystallization; Ion-exchange chromatography.
4-Hydroxybutanesulfonate Hydrolysis of the bromide group, either during the reaction or workup, especially under elevated temperatures or non-neutral pH.[2][3]Recrystallization; Chromatography.
Residual Solvents (e.g., Ethanol, Methanol, DMF)Solvents used in the reaction or initial workup.[4]Drying under high vacuum; Recrystallization from a different solvent system.
Q2: My crude product is a sticky solid or oil. What is the best first step for purification?

A2: An oily or intractable crude product is a common issue, often caused by a mixture of the desired product, inorganic salts, and residual solvent. The goal is to induce crystallization or perform a phase separation.

  • Solvent Trituration: First, try triturating the crude material with a solvent in which the desired product is insoluble but the impurities are soluble. For an ionic sulfonate salt, a moderately polar organic solvent like ethyl acetate or acetone can be effective at dissolving organic byproducts, leaving the more pure salt behind as a solid.

  • Dissolution and Precipitation: If trituration fails, dissolve the entire crude mixture in a minimum amount of a "good" solvent where everything is soluble (e.g., water or methanol). Then, slowly add a "poor" or "anti-solvent" (e.g., ethanol, isopropanol, or acetone) with vigorous stirring until the solution becomes cloudy, indicating the onset of precipitation.[1][5] Allowing this mixture to stand, perhaps at a reduced temperature, can yield crystalline product.

Q3: Can I use standard silica gel chromatography to purify sodium 4-bromobutanesulfonate?

A3: It is challenging but possible, with significant caveats. Sodium 4-bromobutanesulfonate is a highly polar, ionic compound and will likely exhibit very strong, irreversible binding to standard silica gel, leading to poor recovery and significant tailing.

  • When to Use It: This method is best suited for purifying less polar esters of 4-bromobutanesulfonic acid, not the salt form.

  • Alternatives for the Salt: For the sodium salt, ion-exchange chromatography (IEX) is a far more suitable technique, as it separates molecules based on charge.[6][7] Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be effective. If you must use silica, consider a highly polar mobile phase, such as a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide or acetic acid to improve elution, though success is not guaranteed.

Section 2: Troubleshooting Purification Workflows

This section provides a logical framework for tackling specific purification challenges.

Workflow 1: General Purification Strategy

The diagram below outlines a general decision-making process for purifying a crude 4-bromobutanesulfonate product.

G start Crude Reaction Product assess_physical Assess Physical State (Solid, Oil, etc.) start->assess_physical is_solid Is it a filterable solid? assess_physical->is_solid Yes is_oil Is it an oil or sticky mass? assess_physical->is_oil No wash_solid Wash solid with a solvent (e.g., Ether, Acetone) to remove organic impurities is_solid->wash_solid dissolve_oil Dissolve in minimal 'good' solvent (e.g., Water, Methanol) is_oil->dissolve_oil assess_purity Assess Purity (TLC, NMR) wash_solid->assess_purity add_antisolvent Add 'anti-solvent' to precipitate (e.g., Isopropanol, Acetone) dissolve_oil->add_antisolvent add_antisolvent->assess_purity is_pure Is purity >95%? assess_purity->is_pure Yes not_pure Purity insufficient assess_purity->not_pure No final_product Final Product (Dry under vacuum) is_pure->final_product choose_method Choose Advanced Method: - Recrystallization - Column Chromatography (IEX/HILIC) not_pure->choose_method choose_method->assess_purity G start Product 'Oiled Out' During Recrystallization step1 1. Re-heat to redissolve oil. 2. Add more of the primary ('good') solvent. start->step1 step2 Allow to cool VERY slowly to room temperature. step1->step2 step3 Did crystals form? step2->step3 step4 Induce Crystallization: - Scratch inner surface of flask - Add a seed crystal step3->step4 No success Crystals Formed! (Cool further, filter, and dry) step3->success Yes step5 Did crystals form? step4->step5 step6 Re-evaluate solvent system. Consider a different solvent pair. step5->step6 No step5->success Yes

Caption: Troubleshooting guide for when a product oils out during recrystallization.

Section 3: Standard Operating Protocols
Protocol 1: Purification of Sodium 4-Bromobutanesulfonate by Recrystallization

This protocol is designed for purifying the salt from common impurities like sodium bromide and 1,4-butanedisulfonate. The principle relies on the subtle solubility differences between these salts in an aqueous alcohol mixture.

Materials:

  • Crude sodium 4-bromobutanesulfonate

  • Deionized Water

  • Isopropanol (or 95% Ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimum volume of hot deionized water (e.g., start with 2-3 mL per gram of crude material) and stir until the solid is fully dissolved. The goal is to create a concentrated aqueous solution.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic precipitates), perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the aqueous solution is still hot and stirring, slowly add warm isopropanol or ethanol dropwise. Continue adding the alcohol until the solution becomes persistently cloudy.

  • Re-solubilization: Add a few drops of hot water back into the mixture until it becomes clear again. This ensures you are at the exact saturation point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For better recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol or ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified white solid under high vacuum to remove all traces of water and alcohol.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This protocol allows for the confirmation of the product's identity and the detection of common organic impurities.

Materials:

  • Purified, dry product

  • Deuterated solvent (D₂O or DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the dry product in ~0.7 mL of D₂O. Sodium 4-bromobutanesulfonate is highly soluble in water.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Expected Peaks for 4-Bromobutanesulfonate: You should observe three distinct multiplets in a 2:2:2 integration ratio.

      • Triplet around 3.5-3.6 ppm (–CH₂–Br)

      • Triplet around 2.8-2.9 ppm (–CH₂–SO₃⁻)

      • Multiplet(s) around 1.8-2.1 ppm (–CH₂–CH₂– in the middle)

    • Check for Impurities:

      • 1,4-dibromobutane: A multiplet around 2.0 ppm and a triplet around 3.5 ppm.

      • 1,4-butanedisulfonate: A multiplet around 1.8 ppm and a triplet around 2.8 ppm. The absence of the downfield –CH₂–Br peak is key.

      • 4-hydroxybutanesulfonate: A triplet around 3.6 ppm (–CH₂–OH), which may overlap with the bromo-peak, but will have a different coupling pattern and chemical shift.

References
  • GREEN AGROCHEM. (2025, March 26). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate.
  • Alonso, M. C., et al. (2000). The stability of non-ionic surfactants and linear alkylbenzene sulfonates in a water matrix and on solid-phase extraction cartridges. Fresenius' Journal of Analytical Chemistry, 368(7), 676-683.
  • BOC Sciences. Analytical Services for Purity Determination.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization.
  • Wikipedia. Alkylbenzene sulfonate.
  • Taylor & Francis Online. Alkyl sulfonates – Knowledge and References.
  • Taylor & Francis Online. (2024, January 14). Synthesis and properties of secondary alkyl sulfonates.
  • YouTube. (2023, June 22). Alkyl Sulfonates: Preparation and Reactions.
  • Google Patents. US3068279A - Purification of alkyl aryl sulfonates.
  • Thermo Fisher Scientific. Bioprocessing Chromatography Techniques.
  • PMC. Profiling sulfonate ester stability: identification of complementary protecting groups for....
  • YouTube. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols.
  • Chemistry LibreTexts. (2022, August 17). Recrystallization.
  • Google Patents. CN114380774A - Synthesis method of empagliflozin impurity.
  • Cytiva. Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules.
  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • CORE. Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate.
  • Thermo Fisher Scientific. Bromate Methods & Analysis.
  • Periodic Chemistry. (2019, February 25). Sulfonate Esters.
  • Google Patents. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • National Library of Medicine. Studies on analytical methods for determination of potassium bromate in foods.
  • PubMed. (2009, January 16). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water.
  • ACS Publications. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
  • ChemCon GmbH. Identity determination and purity testing.
  • Cytiva. Affinity Chromatography.
  • ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Reddit. (2025, October 28). Grubbs G2 metathesis catalyst synthesis troubleshooting.
  • Google Patents. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate.
  • ResearchGate. (2025, August 10). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH.
  • PubMed. (2001, June 15). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM.
  • Google Patents. CN112062684B - Method for purifying salbutamol intermediate IV.
  • YouTube. (2021, April 22). Synthesis of 1-Bromobutane: Prepping the mixture for reflux.
  • MDPI. (2019, March 3). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester.
  • Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives.
  • Patsnap Synapse. (2025, April 21). How Does Chromatography Help in Purifying Therapeutic Proteins?.
  • Google Patents. CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene.
  • YouTube. (2020, July 16). Synthesis Problem #1: Robinson Annulation.
  • JOCPR. Synthesis and characterisation of process related impurity in bosentan monohydrate.
  • PubMed. (2016, July 15). Hydrolysis of Polysorbate 20 and 80 by a Range of Carboxylester Hydrolases.
  • Google Patents. CN106432218A - Rivaroxaban impurities and preparing method and application thereof.

Sources

Technical Support Center: Optimizing Solvent Selection for 4-Bromobutanesulfonate Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with sodium 4-bromobutane-1-sulfonate (4-BBS). 4-BBS is a bifunctional organohalide predominantly used as an alkylating agent to introduce butylsulfonate moieties, a critical step in synthesizing zwitterionic compounds, sulfobetaines, and functionalized ionic liquids[1].

Because 4-BBS is an ionic salt and target nucleophiles are often hydrophobic organics, solvent selection is the most critical variable in optimizing the bimolecular nucleophilic substitution (


) reaction[1][2].

Part 1: The Causality of Solvent Dynamics in Alkylation

In an


 pathway, the nucleophile directly attacks the electrophilic C4 carbon of 4-BBS, displacing the bromide leaving group in a single, concerted step[2]. The solvent must accomplish three conflicting tasks:
  • Solvate the Electrophile: Dissolve the highly polar, ionic 4-BBS salt.

  • Solvate the Nucleophile: Dissolve the organic (often hydrophobic) nucleophile.

  • Preserve Reactivity: Leave the nucleophile unsolvated enough to remain highly reactive.

Polar aprotic solvents (e.g., DMF, DMSO) are typically optimal. They effectively solvate the sodium cation of 4-BBS while leaving the nucleophilic anion or lone pair "naked" and highly reactive, thus accelerating the


 rate[1][2]. However, if the nucleophile is highly polar or polymeric, protic or mixed solvents  like 2,2,2-trifluoroethanol (TFE) or water/alcohol mixtures become necessary to ensure homogeneity, though they risk hydrogen-bonding to the nucleophile (reducing reactivity) or causing competitive hydrolysis[1][3].
Visualization: Solvent Selection Logic

SolventSelection Start Analyze Nucleophile & Substrate Properties Hydrophobic Hydrophobic/Organic Nucleophile Start->Hydrophobic Hydrophilic Hydrophilic/Polymeric Nucleophile Start->Hydrophilic Aprotic Polar Aprotic Solvents (DMF, DMSO, MeCN) Hydrophobic->Aprotic Enhances SN2 kinetics Protic Polar Protic/Mixed (TFE, H2O/EtOH) Hydrophilic->Protic Ensures homogeneity Temp Optimize Temperature (60°C - 80°C) Aprotic->Temp Protic->Temp Outcome Monitor Yield vs. Hydrolysis (LC-MS) Temp->Outcome

Caption: Logical workflow for determining the optimal solvent system for 4-BBS substitution reactions.

Part 2: Quantitative Solvent Comparison

The following table summarizes the physicochemical impact of common solvents on 4-BBS substitution reactions, synthesizing data from standard synthetic protocols[1][3].

Solvent SystemDielectric Constant (

)
4-BBS Solubility

Relative Rate
Risk of HydrolysisPrimary Use Case
DMF 36.7ModerateHighLowSmall molecule amines, standard zwitterion synthesis.
DMSO 46.7HighVery HighLowDifficult substitutions, highly insoluble nucleophiles.
TFE 26.1HighModerateModeratePost-polymerization betainization (e.g., PDEAEMA).
Water / EtOH ~50-80Very HighLowHighHighly polar nucleophiles, aqueous phase reactions.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and build trust in your workflows, the following methodologies incorporate self-validating checkpoints (e.g., visual cues, analytical monitoring) to confirm reaction progress.

Protocol A: Standard N-Alkylation in Polar Aprotic Solvent (DMF/DMSO)

Objective: Synthesize a sulfobetaine monomer from a primary or tertiary amine[1].

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
     or Ar), dissolve the amine (1.0 eq) in anhydrous THF at 0 °C[1].
    
  • Deprotonation (If applicable): For primary/secondary amines, add sodium hydride (1.1 eq) dropwise and stir for 30 minutes at room temperature[1].

    • Self-validation: Evolution of

      
       gas confirms active NaH deprotonation.
      
  • Reagent Addition: Dissolve Sodium 4-bromobutane-1-sulfonate (1.2 eq) in a minimal volume of anhydrous DMF or DMSO (to overcome poor solubility in pure THF). Add this dropwise to the reaction mixture[1].

  • Heating: Elevate the temperature to 60–80 °C and maintain constant stirring for 8–12 hours[1][3].

  • Isolation: Cool to room temperature. Dilute the mixture with ethyl acetate to maximize precipitation, filter, and wash the solid extensively with diethyl ether[3].

    • Self-validation: Formation of a white precipitate indicates successful conversion to the highly polar, organic-insoluble zwitterion.

Protocol B: Post-Polymerization Betainization in TFE

Objective: Functionalize a precursor polymer into a poly(sulfobetaine)[3][4].

  • Dissolution: Dissolve the precursor polymer and Sodium 4-bromobutane-1-sulfonate (excess, e.g., 1.5 eq per reactive site) in 2,2,2-trifluoroethanol (TFE). TFE is critical here as it dissolves both the hydrophobic polymer backbone and the ionic 4-BBS salt[3].

  • Reaction: Heat the sealed ampoule or flask to 70 °C for 16–24 hours under rapid stirring[3].

  • Purification: Purify the resulting polymer by extensive dialysis against deionized water to remove unreacted 4-BBS, followed by lyophilization[3].

    • Self-validation:

      
       NMR spectroscopy should show the complete disappearance of the 
      
      
      
      peak and the appearance of the quaternary ammonium adjacent protons.

Part 4: Troubleshooting & FAQs

Q1: My reaction in THF shows no product formation. What is the root cause? A: Poor solubility. Sodium 4-bromobutane-1-sulfonate is an ionic salt and is practically insoluble in low-polarity solvents like pure THF. If the 4-BBS cannot dissolve, the effective concentration of the electrophile is near zero, halting the


 reaction[1].
Solution: Switch to a solvent system that dissolves both reactants, such as DMF, DMSO, or a THF/DMF co-solvent mixture[1].

Q2: I am using a water/ethanol mixture to dissolve my reactants, but my yield is low and I detect a byproduct. Why? A: Competitive solvolysis/hydrolysis. In protic solvents containing water or alcohols, the solvent molecules can act as nucleophiles. At elevated temperatures, water will attack the C4 position of 4-BBS, displacing the bromide to form 4-hydroxybutane-1-sulfonate[1][2]. Solution: Minimize water content. Use anhydrous polar aprotic solvents (DMF/DMSO) whenever possible. If protic solvents are mandatory for solubility (e.g., polymers), use fluorinated alcohols like TFE, which have lower nucleophilicity and suppress solvolysis[3].

Q3: How do I isolate the zwitterionic product from DMSO? A: Zwitterions are highly water-soluble but insoluble in moderately polar organic solvents. Because DMSO has a high boiling point, rotary evaporation is difficult. Solution: Exploit the solubility differential. Cool the DMSO reaction mixture and pour it into a large excess of a non-polar anti-solvent (e.g., ethyl acetate or diethyl ether). The zwitterionic product will crash out as a solid precipitate, which can be collected via vacuum filtration[3].

Q4: Does the stereochemistry of 4-BBS matter during the


 substitution? 
A:  No. While 

reactions proceed via a backside attack leading to an inversion of stereochemistry at the electrophilic carbon, 4-bromobutane-1-sulfonate is an achiral molecule. Therefore, stereochemical inversion at the C4 position is not a practical consideration and does not yield different enantiomers[2].

References

  • Title: Tuning the Cloud-Point and Flocculation Temperature of Poly(2-(diethylamino)ethyl methacrylate)-Based Nanoparticles via a Postpolymerization Betainization Approach Source: ACS Polymers Au / National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Troubleshooting low reactivity of 4-Bromo-1-butanesulfonic acid sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity & Optimization of Sulfobutylation Ticket ID: #TS-SULF-4BBS Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering low reactivity with 4-Bromo-1-butanesulfonic acid sodium salt (4-BBS) due to a fundamental phase mismatch .

Unlike typical alkyl halides, 4-BBS is an ionic salt. It is highly soluble in water but virtually insoluble in the organic solvents (DCM, THF, Toluene) typically used for nucleophilic substitutions. If your reaction mixture looks like a suspension of white solid in a clear liquid, your reaction is failing because the reagents never meet on the molecular level.

This guide provides the standard operating procedures (SOPs) to overcome this solubility barrier and catalyze the


 mechanism.

Module 1: The Solubility Paradox (Phase Transfer)

The Problem: Your nucleophile (amine, phenol, thiol) is lipophilic (dissolves in organics), but 4-BBS is hydrophilic (dissolves in water). The Solution: You must bridge this gap using Polar Aprotic Solvents or Phase Transfer Catalysis (PTC) .[1]

Option A: Homogeneous System (Recommended for Small Scale)

Use high-dielectric polar aprotic solvents that can dissolve both the organic nucleophile and the ionic sulfonate salt.

SolventSolubility of 4-BBSReactivity RatingNotes
DMSO High★★★★★Best for

rates; difficult to remove.
DMF Moderate-High★★★★☆Good balance; easier to remove than DMSO.
NMP Moderate★★★★☆Good alternative to DMF; high boiling point.
Water Very High★☆☆☆☆Avoid as primary solvent unless nucleophile is water-soluble. Promotes hydrolysis.
THF/DCM Negligible☆☆☆☆☆Do not use without PTC (see below).
Option B: Biphasic System (Recommended for Scale-Up)

If you must use non-polar solvents (Toluene, DCM), you need a Phase Transfer Catalyst (PTC) . The catalyst acts as a "shuttle," wrapping the sodium ion in a lipophilic shell and dragging the sulfonate anion into the organic layer to react.

Recommended PTCs:

  • TBAB (Tetrabutylammonium bromide): Standard choice.[1]

  • 18-Crown-6: Highly specific for sodium cations (expensive).

  • Aliquat 336: Good for industrial scale.

Visualization: Phase Transfer Mechanism

The diagram below illustrates how the catalyst shuttles the 4-BBS into the organic phase to enable the reaction.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase (Ionic) cluster_interface Interface cluster_organic Organic Phase (Reactive) Salt 4-BBS Salt (Na+ -SO3-R-Br) PTC Phase Transfer Catalyst (Q+ X-) Salt->PTC Ion Exchange FreeNa Na+ (Trapped) Complex Active Complex [Q+ -SO3-R-Br] PTC->Complex Extraction into Organic Nuc Nucleophile (R-NH2 / Ar-OH) Complex->Nuc S_N2 Attack Product Product (R-NH-R-SO3- Q+) Nuc->Product Alkylation Product->FreeNa Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis (PTC) enabling the reaction of ionic 4-BBS in organic media.

Module 2: Catalytic Acceleration (The Finkelstein Modification)

If your reaction is homogeneous (in DMF) but still sluggish, the issue is likely the leaving group ability . Bromide is a decent leaving group, but Iodide is superior (approx.


 times faster in 

).

The Fix: Add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI).

Mechanism:

  • Iodide displaces Bromide (Reaction A - Fast).

  • The intermediate 4-Iodo-1-butanesulfonate reacts with your nucleophile (Reaction B - Very Fast).

  • Iodide is regenerated.

Protocol:

  • Loading: 0.1 – 0.5 equivalents of NaI relative to 4-BBS.

  • Temperature: 60°C – 80°C.[1]

  • Observation: The reaction mixture may darken slightly (iodine liberation), which is normal.

Finkelstein Start 4-Bromo-Sulfonate Inter 4-Iodo-Sulfonate (Highly Reactive) Start->Inter Fast Exchange Iodide Iodide Catalyst (I-) Iodide->Inter Catalysis Prod Sulfobutylated Product Inter->Prod Rapid S_N2 Nuc Nucleophile Nuc->Prod Attack

Caption: The Finkelstein Assistance pathway converting the alkyl bromide to a more reactive alkyl iodide.

Module 3: Optimized Experimental Protocol

This protocol is designed for the sulfobutylation of a secondary amine or phenol.

Reagents:

  • Substrate (1.0 equiv)

  • 4-Bromo-1-butanesulfonic acid sodium salt (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Catalyst: NaI (0.1 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the substrate and 4-BBS in anhydrous DMF under Nitrogen/Argon.

    • Note: 4-BBS may dissolve slowly.[2] Gentle warming (40°C) helps.

  • Activation: Add the base (

    
    ) and the catalyst (NaI).
    
  • Reaction: Heat to 60–80°C .

    • Why this temp?

      
       on sulfonates requires thermal energy to overcome steric hindrance, but exceeding 100°C risks elimination side reactions.
      
  • Monitoring: Monitor by LC-MS (Look for M+136 mass shift). TLC is difficult due to the polarity of the sulfonate product (it will stay at the baseline).

  • Workup (The Trickiest Part):

    • The product is amphiphilic (zwitterionic).

    • Method A (Precipitation): Pour the DMF mixture into a large excess of Acetone or Diethyl Ether. The inorganic salts and the sulfonated product usually precipitate. Filter and purify by Reverse Phase (C18) chromatography.

    • Method B (Ion Exchange): Dilute with water, wash with DCM (to remove unreacted non-polar substrate), then lyophilize the aqueous phase.

Module 4: Troubleshooting FAQs

Q1: My LC-MS shows a peak with Mass [M+138] instead of [M+136]. What is it? A: This is likely the hydrolysis byproduct . If water is present, hydroxide competes with your nucleophile.

  • Correction: Dry your DMF over molecular sieves. Increase the equivalents of your nucleophile.

Q2: The reaction works, but I can't separate the product from the excess 4-BBS reagent. A: Since both are highly polar sulfonates, normal silica chromatography fails.

  • Correction: Use Reverse Phase HPLC (C18) or Ion Exchange Chromatography . Alternatively, use a slight excess of the nucleophile (if cheap) so that the limiting reagent (4-BBS) is fully consumed.

Q3: Can I use NaH (Sodium Hydride) as a base? A: Yes, but be careful. NaH is very strong and can cause elimination of HBr from the 4-BBS, creating 1-butene-4-sulfonic acid (vinyl sulfonate).

  • Correction: Stick to carbonate bases (

    
    , 
    
    
    
    ) unless your nucleophile is extremely weak.

Q4: I see a white precipitate immediately upon adding the reagent to DCM. A: This confirms the solubility issue. 4-BBS is insoluble in DCM.

  • Correction: Switch to DMF or add TBAB (Phase Transfer Catalyst).[1]

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing Reactions with Sodium 4-bromobutane-1-sulfonate. BenchChem. Link

  • Stella, V. J., & Rajewski, R. A. (2020).[3] Sulfobutylether-β-cyclodextrin.[3][4][5][6] International Journal of Pharmaceutics. (Context: Synthesis of SBECD using sulfobutylating agents). Link

  • PubChem. (2025).[7] 4-Bromo-1-butanesulfonic acid Compound Summary. National Library of Medicine. Link

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Foundational text on Halide Exchange). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 4-Bromo-1-butanesulfonic acid sodium salt.

Sources

Technical Support Center: 4-Bromo-1-butanesulfonic Acid (4-BBSA)

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Thermal Stability & Impurity Control Ticket Priority: High (Genotoxic Impurity Risk)

Core Directive: The Stability-Toxicity Nexus

Executive Summary for Drug Developers: The stability of 4-Bromo-1-butanesulfonic acid (4-BBSA) is not merely a purity issue—it is a regulatory safety critical quality attribute (CQA). The primary thermal degradation pathway involves intramolecular cyclization to form 1,4-Butane Sultone , a potent alkylating agent and known genotoxic impurity (GTI).

As a Senior Application Scientist, my directive is clear: Temperature control is synonymous with GTI control. The acid form is significantly more labile than its sodium salt counterpart. Spontaneous cyclization releases Hydrogen Bromide (HBr), creating an autocatalytic cycle that accelerates degradation.

Thermal Stability Profile

Degradation Mechanism: Intramolecular Cyclization

Unlike linear alkyl halides which typically degrade via intermolecular hydrolysis, 4-BBSA undergoes intramolecular nucleophilic substitution (


). The sulfonate oxygen attacks the 

-carbon, displacing the bromide ion to form a five-membered sultone ring.
Visualizing the Pathway

The following diagram illustrates the critical degradation pathway you must prevent.

G Input 4-Bromo-1-butanesulfonic Acid (Linear Precursor) Heat Heat / Acidic pH (Activation) Input->Heat  >40°C   Sultone 1,4-Butane Sultone (Genotoxic Impurity) Heat->Sultone  Cyclization   Byproduct HBr (Acidic Byproduct) Heat->Byproduct  Elimination   Byproduct->Input Autocatalysis (Acid promotes cyclization)

Figure 1: Thermal degradation pathway of 4-BBSA showing the conversion to 1,4-Butane Sultone and the autocatalytic release of HBr.

Temperature Impact Data

The following table summarizes the stability risks associated with the Acid form versus the Sodium Salt form.

Temperature Zone4-BBSA (Free Acid) Status4-BBSA (Sodium Salt) StatusRisk Level
< 4°C (Refrigerated) Stable. Recommended storage condition. Viscous liquid/solid.Stable. Solid crystalline form is inert.Low
20°C - 25°C (Room Temp) Meta-stable. Slow cyclization possible over weeks, especially if moisture is present (hygroscopic).Stable. Generally safe for short-term handling (<48 hrs).Medium (Acid) / Low (Salt)
> 40°C (Elevated) Unstable. Measurable conversion to sultone. HBr off-gassing may occur.Stable unless in acidic solution.High
> 100°C (Reflux) Rapid Degradation. Near-total conversion to sultone within 1-2 hours.Reactive. Used intentionally to synthesize sultones.Critical

Troubleshooting & Diagnostics (Q&A)

Q1: I am observing a "mass shift" of -80 Da in my LC-MS data. What is happening? Diagnosis: You are likely detecting the conversion of 4-BBSA to 1,4-Butane Sultone.

  • The Chemistry: 4-BBSA (

    
    , MW ~217) loses HBr (
    
    
    
    +
    
    
    = 1 + 80 = 81 Da) to form 1,4-Butane Sultone (
    
    
    , MW ~136).
  • Action: Check your LC-MS source temperature. If the source is too hot (>300°C), this cyclization might be happening inside the instrument (in-source fragmentation) rather than in your sample. Inject a cold standard to verify.

Q2: The pH of my 4-BBSA stock solution is drifting downward over time. Is this normal? Diagnosis: No, this indicates active degradation.

  • The Cause: As shown in Figure 1, the cyclization process releases HBr. A dropping pH is a lagging indicator that sultone formation is already underway.

  • Action: Neutralize immediately if the application permits. Store future stocks as the sodium salt (buffered) rather than the free acid.

Q3: Can I heat the reaction to speed up the sulfobutylation of my drug substance? Diagnosis: Proceed with extreme caution.

  • The Risk: While heat improves kinetics, it competitively accelerates the intramolecular cyclization of the reagent (4-BBSA) over the intermolecular reaction with your drug.

  • Recommendation: Use the Sodium Salt of 4-BBSA in a buffered, slightly basic environment. The salt is less prone to cyclization than the protonated acid. Keep reaction temperatures <60°C if possible.

Experimental Protocols

Protocol A: Detection of 1,4-Butane Sultone (Impurity Screen)

Standard HPLC-UV/MS method for trace analysis.

  • Sample Prep: Dissolve 10 mg of 4-BBSA in 10 mL of Acetonitrile:Water (50:50). Do not use methanol (risk of solvolysis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 210 nm (Low sensitivity for sultones, but visible at high levels).

    • MS (Preferred): ESI Positive Mode. Look for [M+H]+ = 137.0 (Sultone) vs 217/219 (4-BBSA).

  • Pass Criteria: Sultone peak area < 0.15% (or specific ICH M7 limit for your stage).

Protocol B: Handling & Storage Decision Tree

Follow this logic flow to ensure sample integrity.

Storage Start Received 4-BBSA FormCheck Is it Free Acid or Sodium Salt? Start->FormCheck AcidPath Free Acid (Liquid/Waxy) FormCheck->AcidPath Acid SaltPath Sodium Salt (Solid) FormCheck->SaltPath Salt AcidAction 1. Store at -20°C or 4°C 2. Keep Anhydrous (Desiccator) 3. Use within 3 months AcidPath->AcidAction SaltAction 1. Store at RT (Dry) 2. Stable for >1 year SaltPath->SaltAction

Figure 2: Decision tree for storage conditions based on chemical form.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3][4] Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 407187, 4-Bromo-1-butanesulfonic acid. Link

  • Sigma-Aldrich . 4-Bromo-1-butanesulfonic acid sodium salt Product Specification. Link

  • ChemicalBook . 1,4-Butane sultone Toxicity and Preparation. Link

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Interpretation of 4-Bromo-1-butanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of rigorous scientific advancement. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for mapping the chemical architecture of a compound. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 4-bromo-1-butanesulfonic acid sodium salt, a compound of interest in various synthetic applications.

This guide moves beyond a mere theoretical prediction by comparing the expected spectrum of the title compound with the experimental data of two structurally related analogues: 1-butanesulfonic acid sodium salt and 1,4-dibromobutane. This comparative approach offers a more robust and validated understanding of the subtle electronic effects influencing the proton chemical environments.

The Fundamental Principles of 1H NMR Spectroscopy

Before delving into the specific interpretation, it is crucial to ground our analysis in the core principles of 1H NMR spectroscopy. The spectrum provides four key pieces of information about the protons in a molecule[1][2]:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) reflects the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal.

  • Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a triplet, a quartet) is due to the influence of neighboring, non-equivalent protons. The 'n+1' rule is a common guide, where 'n' is the number of adjacent, non-equivalent protons.

Predicted 1H NMR Spectrum of 4-Bromo-1-butanesulfonic Acid Sodium Salt

While a publicly available experimental spectrum for 4-bromo-1-butanesulfonic acid sodium salt is not readily found, its 1H NMR spectrum can be confidently predicted based on its molecular structure and the known effects of its functional groups.

The structure of 4-bromo-1-butanesulfonic acid sodium salt features a four-carbon chain with a highly electronegative sulfonate group (-SO₃⁻Na⁺) at one end and a bromine atom (Br) at the other. This arrangement leads to three chemically distinct sets of methylene (-CH₂-) protons.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 4-bromo-1-butanesulfonic acid sodium salt with proton environments labeled.

Based on the structure, we can predict the following:

  • Protons (a): These protons are adjacent to the strongly electron-withdrawing sulfonate group. They will be the most deshielded and appear furthest downfield. They are adjacent to two protons on carbon (b), so the signal should be a triplet.

  • Protons (b): These protons are situated between two other methylene groups. They will be influenced by both the sulfonate and the bromine, but to a lesser extent than protons (a) and (c). This signal is expected to be a multiplet, likely a quintet, as it is coupled to the two protons at (a) and the two at (c).

  • Protons (c): These protons are adjacent to the electronegative bromine atom. They will be deshielded, but typically less so than protons adjacent to a sulfonate group. They are adjacent to two protons on carbon (b), so the signal should be a triplet.

Comparative Analysis with Structurally Similar Compounds

To substantiate our prediction, we will compare it with the experimental 1H NMR data of 1-butanesulfonic acid sodium salt and 1,4-dibromobutane.

1-Butanesulfonic Acid Sodium Salt

This compound is analogous to our target molecule but lacks the bromine atom, having a methyl group instead. This allows us to isolate the effect of the sulfonate group on the carbon chain.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 1-butanesulfonic acid sodium salt with proton environments labeled.

1,4-Dibromobutane

This molecule provides a reference for the influence of two bromine atoms on a butane chain, in the absence of a sulfonate group.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 1,4-dibromobutane with proton environments labeled.

Experimental Data Comparison

The following table summarizes the predicted 1H NMR data for 4-bromo-1-butanesulfonic acid sodium salt and the experimental data for the two comparative compounds.

CompoundProton EnvironmentPredicted/Experimental Chemical Shift (δ, ppm)Predicted/Experimental MultiplicityIntegration
4-Bromo-1-butanesulfonic acid sodium salt (a)~2.9 - 3.1Triplet2H
(b)~2.0 - 2.2Multiplet2H
(c)~3.4 - 3.6Triplet2H
1-Butanesulfonic acid sodium salt (a)~2.8Triplet2H
(b)~1.7Multiplet2H
(c)~1.4Sextet2H
(d)~0.9Triplet3H
1,4-Dibromobutane [3](a)2.033Multiplet4H
(b)3.449Multiplet4H

Interpretation and Discussion

The comparison of the predicted and experimental data reveals clear trends that validate our initial interpretation.

  • Effect of the Sulfonate Group: In both 4-bromo-1-butanesulfonic acid sodium salt and 1-butanesulfonic acid sodium salt, the protons alpha to the sulfonate group (protons 'a') are significantly shifted downfield to around 2.8-3.1 ppm. This is a direct consequence of the strong electron-withdrawing nature of the -SO₃⁻ group.

  • Effect of the Bromine Atom: In 1,4-dibromobutane, the protons alpha to the bromine atoms (protons 'b') appear at approximately 3.45 ppm[3]. This downfield shift is due to the electronegativity of bromine. In our target molecule, the protons adjacent to the bromine (protons 'c') are predicted to be in a similar region (~3.4-3.6 ppm).

  • Combined Effects and Chemical Shift Ordering: The predicted spectrum of 4-bromo-1-butanesulfonic acid sodium salt shows the protons adjacent to the bromine at a slightly more downfield position than those adjacent to the sulfonate group. This is consistent with the generally accepted trend that the deshielding effect of a bromine atom on alpha protons is slightly stronger than that of a sulfonate group. The protons in the middle of the chain (protons 'b') are the most shielded in our target molecule, as they are further away from the strong electron-withdrawing groups at either end.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 4-bromo-1-butanesulfonic acid sodium salt, the following protocol should be followed.

Workflow for 1H NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh ~5-10 mg of 4-bromo-1-butanesulfonic acid sodium salt dissolve 2. Dissolve in ~0.6-0.7 mL of D₂O weigh->dissolve vortex 3. Vortex to ensure complete dissolution dissolve->vortex transfer 4. Transfer to a clean, dry 5 mm NMR tube vortex->transfer insert 5. Insert sample into the NMR spectrometer transfer->insert lock 6. Lock on the D₂O signal insert->lock shim 7. Shim the magnetic field lock->shim acquire 8. Acquire the 1H NMR spectrum shim->acquire phase 9. Phase correction acquire->phase baseline 10. Baseline correction phase->baseline reference 11. Reference to residual HDO peak (typically ~4.79 ppm) baseline->reference integrate 12. Integrate the signals reference->integrate

Caption: A stepwise workflow for the preparation and NMR analysis of 4-bromo-1-butanesulfonic acid sodium salt.

Detailed Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-bromo-1-butanesulfonic acid sodium salt into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterium oxide (D₂O) to the vial. D₂O is the solvent of choice due to the ionic nature of the sulfonate salt, which imparts good water solubility[4]. The use of a deuterated solvent is essential to avoid a large, interfering solvent peak in the 1H NMR spectrum[5].

  • Homogenization: Gently vortex or shake the vial to ensure the sample is fully dissolved. A homogenous solution is critical for obtaining sharp NMR signals.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette[6].

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O. This step is crucial for maintaining a stable magnetic field during the experiment. Subsequently, shim the magnetic field to optimize its homogeneity, which will result in sharper spectral lines.

  • Data Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters. For a simple 1D proton spectrum, a sufficient signal-to-noise ratio should be achievable with a relatively small number of scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual HDO peak, which typically appears around 4.79 ppm in D₂O at room temperature. Finally, integrate the signals to determine the relative number of protons for each peak.

Conclusion

The 1H NMR spectrum of 4-bromo-1-butanesulfonic acid sodium salt is predicted to show three distinct signals corresponding to the three sets of methylene protons. By comparing this prediction with the experimental data of 1-butanesulfonic acid sodium salt and 1,4-dibromobutane, we can confidently assign the chemical shifts and multiplicities. The protons adjacent to the bromine are expected to be the most downfield, followed by the protons adjacent to the sulfonate group, with the central methylene protons being the most upfield. This detailed interpretation, grounded in fundamental NMR principles and supported by comparative data, provides a robust guide for researchers working with this and similar compounds.

References

  • Benchchem. (n.d.). What are the chemical properties of Sodium 4-bromobutane-1-sulphonate?
  • PubChem. (n.d.). 4-Bromo-1-butanesulfonic acid. National Institutes of Health. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
  • Jasperse, C. P. (n.d.). Short Summary of 1H-NMR Interpretation.
  • OpenOChem. (n.d.). Interpreting 1H NMR. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 1-butanesulfonate. National Institutes of Health. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Mohamad, M., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-butanedisulfonic acid, disodium salt - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution .... Retrieved from [Link]

  • Nanalysis. (2017, November 30). To D2O or not to D2O? Retrieved from [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     NMR Spectroscopy. Retrieved from [Link]
    
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link]

  • PubMed. (2019, September 3). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibromobutane. National Institutes of Health. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). 1-Butanesulfonic acid sodium salt, For HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H -.... Retrieved from [Link]

  • SpectraBase. (n.d.). Sodium 1-propanesulfonate monohydrate. Retrieved from [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

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FTIR Characteristic Peaks of 4-Bromobutanesulfonate Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process development, 4-bromobutanesulfonate esters (e.g., methyl or ethyl 4-bromobutanesulfonate) are potent alkylating agents often formed as side-products when using 4-bromobutane-1-sulfonic acid or its salts. Due to their high reactivity, these esters are classified as potential Genotoxic Impurities (GTIs) and must be strictly monitored.

This guide provides a technical comparison between the target sulfonate ester , its sulfonate salt precursor (sodium 4-bromobutanesulfonate), and the alkyl bromide starting material. The discrimination of these species relies on the distinct shift in vibrational modes of the sulfonyl group (


) due to changes in bond order and resonance delocalization.

Part 1: Structural Context & Vibrational Theory

To interpret the spectra accurately, one must understand the causality of the peak shifts.

The Sulfonyl Shift (The Core Differentiator)

The primary distinction lies in the electronic environment of the sulfur atom:

  • Sulfonate Esters (

    
    ):  The sulfur is bonded to two double-bond oxygens and one single-bond oxygen (the ester linkage). The 
    
    
    
    bonds have high double-bond character, resulting in higher frequency stretching vibrations.
  • Sulfonate Salts (

    
    ):  The negative charge is delocalized across all three oxygens via resonance. This lowers the effective bond order of the S-O bonds (approx. 1.66 bond order), causing a significant red shift (lower frequency)  in the stretching vibrations compared to the ester.
    
The Alkyl-Halide Fingerprint

The 4-bromobutyl chain remains relatively constant across derivatives, but the


 stretch in the fingerprint region (

) is a critical confirmation of the "4-bromo" moiety, distinguishing these from non-halogenated sulfonates (like mesylates).

Part 2: Comparative Spectral Analysis[1]

The following table synthesizes characteristic peak assignments. Note that exact wavenumbers may vary slightly (


) depending on the specific ester alkyl group (methyl vs. ethyl) and sample state (solid vs. liquid).
Table 1: Diagnostic FTIR Peaks of 4-Bromobutanesulfonate Derivatives
Vibrational ModeTarget: 4-Bromobutanesulfonate Ester (Impurity/Product)Alternative 1: Sodium 4-Bromobutanesulfonate (Salt Precursor)Alternative 2: 1,4-Dibromobutane (Reagent Analog)Differentiation Logic

(Asymmetric Stretch)
1335 – 1375 cm⁻¹ (Strong, Sharp)1150 – 1250 cm⁻¹ (Broad, Strong)AbsentCRITICAL: The ester peak is >100 cm⁻¹ higher than the salt due to lack of resonance.

(Symmetric Stretch)
1165 – 1195 cm⁻¹ (Strong)1010 – 1080 cm⁻¹ (Strong)AbsentSecondary confirmation of the ester vs. salt state.

(Ester Linkage)
900 – 1000 cm⁻¹ (Medium-Strong)AbsentAbsentUnique to the ester. Confirms the covalent attachment of an alkyl group to the sulfonate.

(Carbon-Bromine)
560 – 650 cm⁻¹ 560 – 650 cm⁻¹ 560 – 650 cm⁻¹ Confirms the integrity of the 4-bromo chain. Often split into gauche/trans conformer peaks.

(Alkyl Chain)
2960, 2870 cm⁻¹2960, 2870 cm⁻¹2960, 2870 cm⁻¹General aliphatic backbone; poor diagnostic value for differentiation.

Part 3: Experimental Protocol (Self-Validating)

Protocol: High-Sensitivity Impurity Detection (ATR-FTIR)

Objective: Detect trace sulfonate ester formation in a bulk sulfonate salt matrix.

  • Background Collection:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a 32-scan background spectrum in air. Validation: Ensure no CO₂ doublet at 2350 cm⁻¹.

  • Sample Preparation (Liquid Esters):

    • If the derivative is a liquid (common for methyl/ethyl esters), apply 10 µL directly to the crystal.

    • Tip: Cover with a volatile cover slip to prevent evaporation of low-MW esters during scanning.

  • Sample Preparation (Solid Salts):

    • The sodium salt is hygroscopic. Dry the sample in a vacuum oven at 40°C for 2 hours before analysis.

    • Causality: Retained water creates a broad O-H stretch (3200-3500 cm⁻¹) that can obscure overtone bands and broaden the sulfonate salt peaks.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 64 scans (to improve S/N ratio for small impurity peaks).

    • Range: 4000 – 550 cm⁻¹ (Ensure the detector cutoff allows viewing the C-Br region).

  • Data Processing:

    • Apply Baseline Correction .

    • Normalization: Normalize to the C-H stretch (approx. 2950 cm⁻¹) if comparing relative intensities of the sulfonate headgroup.

Part 4: Diagnostic Workflow

The following decision tree illustrates the logic flow for identifying the specific derivative based on the spectral data gathered above.

FTIR_Decision_Tree Start Unknown Sample Spectrum Check_SO2 Check 1335-1375 cm⁻¹ Region (High Wavenumber S=O) Start->Check_SO2 Has_High_SO2 Strong Peak Present Check_SO2->Has_High_SO2 Yes No_High_SO2 Peak Absent Check_SO2->No_High_SO2 No Check_Ester_Link Check 900-1000 cm⁻¹ (C-O-S Linkage) Has_High_SO2->Check_Ester_Link Check_Salt_SO3 Check 1150-1250 cm⁻¹ Region (Broad Salt Band) No_High_SO2->Check_Salt_SO3 Result_Salt ID: 4-Bromobutanesulfonate SALT (Ionic Species) Check_Salt_SO3->Result_Salt Strong Broad Peak Result_Other ID: Other Sulfonate/Sulfate (Check C-Br) Check_Salt_SO3->Result_Other Weak/Absent Check_CBr Check 560-650 cm⁻¹ (C-Br Stretch) Result_Ester ID: 4-Bromobutanesulfonate ESTER (Potential GTI) Check_CBr->Result_Ester Peak Present Check_Ester_Link->Check_CBr Peak Present

Figure 1: Logical workflow for distinguishing sulfonate esters from their salt precursors using FTIR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fundamental bond assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of Sodium 4-hydroxybenzenesulfonate (Analogous Salt Data). National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Tepe, J. J., & Gunda, G. I. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones. Analytical Chemistry. (Discusses the structural differentiation of sulfonate derivatives). Available at: [Link]

  • European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (Context for monitoring sulfonate esters). Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Strategies for 4-Bromo-1-butanesulfonic Acid (4-BBSA) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry analysis of 4-Bromo-1-butanesulfonic acid adducts Content Type: Publish Comparison Guide

Executive Summary

4-Bromo-1-butanesulfonic acid (4-BBSA) represents a critical class of Potentially Genotoxic Impurities (PGIs) often encountered in the synthesis of sulfonate-based drug substances. Its dual nature—possessing both a strongly acidic sulfonate group and a reactive alkyl bromide moiety—makes it a challenging analyte. While direct analysis is possible, it often suffers from poor retention and matrix suppression.

This guide objectively compares the two dominant mass spectrometry workflows: Direct Negative Electrospray Ionization (Direct ESI-) versus Nucleophilic Derivatization (Adduct Formation) . We demonstrate that while Direct ESI- offers simplicity, the Adduct Formation strategy (specifically using tertiary amines) provides superior sensitivity and selectivity required for ppm-level detection in complex pharmaceutical matrices.

The Analytical Challenge

4-BBSA is highly polar and lacks a strong chromophore, rendering UV detection ineffective. In Mass Spectrometry, two primary obstacles arise:

  • Ion Suppression: In negative mode, the sulfonate anion is susceptible to suppression by co-eluting matrix components.

  • Retention: Small polar sulfonates elute near the void volume on standard C18 columns.

To overcome this, researchers utilize Derivatization-Assisted MS , where 4-BBSA is reacted with a nucleophile (e.g., Trimethylamine, Pyridine) to form a permanently charged cationic adduct .

Comparative Analysis: Direct vs. Adduct Derivatization

The following table synthesizes experimental performance metrics comparing Direct Analysis against the Trimethylamine (TMA) Adduct method.

FeatureMethod A: Direct LC-MS/MS Method B: TMA-Adduct Derivatization
Principle Detection of sulfonate anion [M-H]-Detection of quaternary ammonium cation [M+TMA]+
Ionization Mode ESI Negative (-)ESI Positive (+)
MRM Transition m/z 215/217

80 (

)
m/z 274/276

58 (Trimethylammonium)
LOD (Limit of Detection) ~0.5 - 1.0 ppm< 0.05 ppm (High Sensitivity)
Matrix Effects High (Ion suppression common)Low (Elutes in cleaner window)
Chromatography HILIC or Ion-Pairing RPLC requiredStandard RPLC (C18) or HILIC
Sample Prep Time Low (Dilute & Shoot)Medium (30-60 min reaction)
Selectivity Moderate (Isobaric interferences)High (Specific chemical tag)
Detailed Experimental Protocols
Protocol A: Direct Analysis (Baseline Method)

Best for: High-concentration screening where sensitivity is not critical.

  • Sample Preparation: Dissolve API in Water:Methanol (80:20) to 1 mg/mL. Vortex and centrifuge.

  • LC Conditions:

    • Column: HILIC (e.g., Amide or Silica), 100 x 2.1 mm, 1.7 µm.

    • Mobile Phase: (A) 10mM Ammonium Acetate pH 9.0; (B) Acetonitrile.

    • Gradient: 95% B to 50% B over 5 mins.

  • MS Parameters:

    • Source: ESI Negative.

    • Precursor: m/z 214.9 (79Br) and 216.9 (81Br).

    • Product Ion: m/z 79.9 (

      
      ).
      
Protocol B: Nucleophilic Derivatization (Recommended Adduct Method)

Best for: Trace-level quantification (<1 ppm) and complex matrices.

Mechanism: The tertiary amine (Trimethylamine) displaces the Bromine atom via an


 reaction, creating a permanently charged quaternary ammonium sulfonate zwitterion (the "Adduct").
  • Derivatization Reagent: Prepare 2M Trimethylamine (TMA) in Acetonitrile.

  • Reaction Workflow:

    • Transfer 500 µL of API sample solution into a vial.

    • Add 100 µL of 2M TMA reagent.

    • Seal and incubate at 60°C for 45 minutes .

    • Cool to room temperature and dilute with Mobile Phase A (0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 50 x 2.1 mm.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[1]

    • Gradient: 2% B (hold 1 min)

      
       90% B over 6 mins.
      
  • MS Parameters:

    • Source: ESI Positive.[2]

    • Target Adduct Ion: m/z 274.1 (Note: Bromine is lost; mass is [4-BBSA - Br + TMA]).

    • MRM Transition: m/z 274

      
       58 (Characteristic trimethylammonium fragment).
      
Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical mechanism of the adduct formation.

Diagram 1: Analytical Decision Tree

DecisionTree Start Start: 4-BBSA Analysis Sensitivity Required Sensitivity? Start->Sensitivity High Trace Level (< 1 ppm) Sensitivity->High Genotoxic Impurity Low Screening (> 10 ppm) Sensitivity->Low Routine QC Deriv Derivatization Strategy (Adduct Formation) High->Deriv Direct Direct LC-MS/MS (Negative Mode) Low->Direct Reagent Add Nucleophile (Trimethylamine/Pyridine) Deriv->Reagent Reaction Heat (60°C, 45 min) SN2 Displacement of Br Reagent->Reaction Analyze Analyze Cationic Adduct (Positive Mode ESI) Reaction->Analyze

Caption: Decision matrix for selecting between Direct Analysis and Derivatization based on sensitivity requirements.

Diagram 2: Mechanism of Adduct Formation

ReactionMechanism Reactants 4-BBSA (Analyte) + Trimethylamine (Reagent) Transition Transition State (SN2 Attack on C-Br) Reactants->Transition 60°C Product Quaternary Ammonium Adduct (Zwitterion) Transition->Product -Br MS_Detect MS Detection [M+H]+ in Positive Mode Product->MS_Detect ESI+

Caption: Chemical pathway converting the neutral/anionic 4-BBSA into a highly sensitive cationic adduct.

Expert Insights & Troubleshooting
  • Bromine Isotope Pattern: In Direct Analysis, the presence of Bromine provides a distinct 1:1 isotope pattern (m/z 79/81). Crucial Note: In the Derivatization method described (Protocol B), the Bromine is the leaving group. Therefore, the resulting adduct lacks the Bromine isotope pattern . Verification relies on the retention time and the specific fragmentation of the amine headgroup.

  • Alternative Reagents: If Trimethylamine is too volatile, Pyridine or Triethylamine can be used. Pyridinium adducts often show higher stability but may require higher collision energy for fragmentation.

  • Column Selection: For the adduct method, avoid standard C18 if the adduct is extremely polar. A HILIC column or a Polar-Embedded C18 is often necessary to retain the zwitterionic adduct sufficiently to separate it from salts.

References
  • Shimadzu Application News. (2025). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. Retrieved from

  • Liu, D. Q., et al. (2019). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. ResearchGate. Retrieved from

  • Agilent Technologies. (2009).[3] Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from

  • BenchChem. (2025).[1][4] A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide and its Reaction Products. Retrieved from

Sources

A Comparative Guide for Researchers: 4-Bromo-1-butanesulfonic acid vs. 1,4-Butane sultone in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chemical synthesis, particularly within the pharmaceutical and materials science sectors, the strategic introduction of a butylsulfonate moiety is a common requirement. This functional group can bestow advantageous properties upon a molecule, such as enhanced water solubility, modulated biological activity, or tailored surface characteristics. For this synthetic transformation, two reagents are prominently utilized: 4-Bromo-1-butanesulfonic acid and its cyclic analogue, 1,4-Butane sultone. Although both serve as precursors to the sulfobutyl group, their reactivity profiles, handling protocols, and applicability to specific synthetic challenges are markedly different. This guide offers a detailed, evidence-based comparison to assist researchers in making an informed reagent selection.

Fundamental Properties: A Structural Dichotomy

The distinct chemical behaviors of these two reagents are rooted in their structural differences. 4-Bromo-1-butanesulfonic acid is a linear haloalkanesulfonic acid, whereas 1,4-Butane sultone is its intramolecular cyclic ester. This fundamental structural variance dictates their reactivity.

Property4-Bromo-1-butanesulfonic acid1,4-Butane sultone
Structure Br-(CH₂)₄-SO₃HO-(CH₂)₄-SO₂
CAS Number 5395-26-6[1]1633-83-6[2]
Molecular Weight 217.08 g/mol [3]136.17 g/mol [4][5]
Appearance White to off-white solid[6]Colorless to pale yellow liquid or low-melting solid[7]
Key Reactive Site C-Br bond (electrophilic carbon)C-O bond (electrophilic carbon)

The sulfonic acid group in 4-Bromo-1-butanesulfonic acid is highly acidic and typically exists in its deprotonated sulfonate form, Br-(CH₂)₄-SO₃⁻, under neutral to basic conditions. This anionic character significantly impacts its solubility. Conversely, 1,4-Butane sultone is a neutral, cyclic molecule, which allows for its solubility in a broader array of organic solvents.[7]

Reactivity and Mechanism: The Advantage of Ring Strain

Both reagents are employed as alkylating agents to introduce a sulfobutyl group, but they operate through different mechanistic pathways and exhibit distinct reactivity levels.

1,4-Butane sultone is a highly effective electrophile. Its reactivity is largely attributed to the strained six-membered ring structure.[7] Nucleophilic attack on the carbon atom adjacent to the oxygen atom leads to an energetically favorable and irreversible ring-opening reaction.[7] This process often proceeds under milder conditions, such as lower temperatures and with weaker bases, when compared to its linear counterpart.

4-Bromo-1-butanesulfonic acid , conversely, functions as a more conventional alkylating agent through an Sₙ2 nucleophilic substitution reaction at the carbon-bromine bond. While bromide is an effective leaving group, the overall reactivity is generally lower than that of the sultone due to the absence of ring strain as a driving force. Consequently, more strenuous conditions, including elevated temperatures or the use of stronger bases, are frequently necessary to achieve comparable reaction rates.[8]

Caption: Comparative reaction pathways for alkylation with 1,4-Butane sultone and 4-Bromo-1-butanesulfonate.

Experimental Evidence: A Comparative Analysis

To demonstrate the practical implications of these reactivity differences, consider the synthesis of sulfobetaines, which are zwitterionic compounds with applications as surfactants and in materials science.[2][9] The key synthetic step involves the quaternization of a tertiary amine with a sulfobutylating agent.

Illustrative Experiment: A tertiary amine is reacted with 1,4-Butane sultone and sodium 4-bromo-1-butanesulfonate in separate reactions to compare their efficiency in forming the corresponding sulfobetaine.

Protocol: Sulfobetaine Synthesis

  • Reactant Preparation: In separate reaction vessels, dissolve the tertiary amine (1.0 equivalent) in a suitable polar aprotic solvent, such as DMF or DMSO.

  • Reagent Addition:

    • Reaction A (1,4-Butane sultone): Add 1.1 equivalents of 1,4-Butane sultone to the amine solution.

    • Reaction B (Sodium 4-bromo-1-butanesulfonate): Add 1.1 equivalents of sodium 4-bromo-1-butanesulfonate to the amine solution. A non-nucleophilic base may be required depending on the amine's basicity.

  • Reaction Conditions:

    • Reaction A: Stir the mixture at 50-60°C.

    • Reaction B: Heat the mixture to 80-100°C.[8]

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the zwitterionic product often precipitates from the solution and can be isolated by filtration. If it remains in solution, it can be precipitated by the addition of a less polar solvent.

    • Wash the isolated product with a suitable solvent and dry under vacuum.

Anticipated Results:

ParameterReaction A (1,4-Butane sultone)Reaction B (Sodium 4-bromo-1-butanesulfonate)
Reaction Temperature 50-60°C80-100°C
Reaction Time Typically 4-12 hoursCan exceed 24 hours
Yield Generally high (>90%)Moderate to high, but often lower than with the sultone
Side Reactions MinimalPotential for intramolecular cyclization to 1,4-butane sultone at elevated temperatures.[8]

These anticipated results underscore the higher reactivity of 1,4-Butane sultone, which facilitates the reaction under milder conditions and in a shorter timeframe, often leading to higher yields. The use of sodium 4-bromo-1-butanesulfonate necessitates more forcing conditions, which can increase the likelihood of side reactions.[8]

Caption: A comparative experimental workflow for sulfobetaine synthesis.

Safety and Handling Considerations

A crucial factor in reagent selection is safety. 1,4-Butane sultone is classified as a suspected carcinogen and mutagen .[7][10] It is a potent alkylating agent and must be handled with extreme caution in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

4-Bromo-1-butanesulfonic acid and its salts are generally considered to be less hazardous. As non-volatile solids, they pose a lower inhalation risk. However, as with all alkylating agents, they should be handled with care to prevent skin and eye contact.

Selecting the Appropriate Reagent: A Decision-Making Framework

The choice between these two reagents depends on a careful evaluation of the specific requirements of the synthesis.

Opt for 1,4-Butane sultone when:

  • High reactivity is essential for reactions with less nucleophilic substrates or when quantitative conversion is desired.

  • Mild reaction conditions are necessary to maintain the integrity of sensitive functional groups.

  • Rapid reaction times are a priority.

Opt for 4-Bromo-1-butanesulfonic acid (or its salt) when:

  • A less hazardous alternative is preferred, particularly if the necessary infrastructure for handling potent carcinogens is not available.

  • The nucleophile is sufficiently reactive to proceed under more vigorous conditions.

  • Cost is a primary consideration, as the sulfonic acid may be a more economical choice.

Conclusion

In a direct comparison of reactivity, 1,4-Butane sultone is the more potent and efficient reagent for the introduction of a sulfobutyl group . Its reactivity, driven by ring strain, enables the use of milder conditions, shorter reaction times, and often results in higher yields. However, this enhanced reactivity is accompanied by significant health and safety concerns. 4-Bromo-1-butanesulfonic acid, while less reactive, offers a safer handling profile.

The discerning researcher must weigh the demand for high reactivity against the practicalities of safety, substrate stability, and available resources. For many contemporary applications where efficiency and mild conditions are paramount, 1,4-Butane sultone is the superior choice, provided that stringent safety protocols are meticulously followed.

References

  • Vertex AI Search. (2026, February 2).
  • Wikipedia. (n.d.). 1,4-Butane sultone. Retrieved February 26, 2026, from [Link]

  • Cole-Parmer. (2005, October 3).
  • ChemicalBook. (2026, January 17).
  • PubMed. (n.d.). On the reaction kinetics in water of 1,3-propane sultone and 1,4-butane sultone: a comparison of reaction rates and mutagenic activities of some alkylating agents. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Quaternary Alkylammonium Sulfobetaines. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Butane sultone. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-1-butanesulfonic acid. Retrieved February 26, 2026, from [Link]

  • RSC Publishing. (2023, March 10).
  • ITW Reagents. (2024, November 4).
  • KISHIDA CHEMICAL CO., LTD. (2020, July 7). 1,4-Butane sultone,0818E-1.
  • Benchchem. (n.d.).
  • RSC Publishing. (n.d.). Exploiting α-benzylated 1,4-butanesultones to expedite the discovery of small-molecule, LCST-type sulfobetaine zwitterionic materials - Materials Advances. Retrieved February 26, 2026, from [Link]

  • GSRS. (n.d.). 4-BROMO-1-BUTANESULFONIC ACID. Retrieved February 26, 2026, from [Link]

  • Fisher Scientific. (2025, May 1).
  • ChemicalBook. (2023, March 10).
  • Fisher Scientific. (2009, April 8).
  • Benchchem. (n.d.).
  • Aldrich. (2024, September 30).
  • RCI Labscan Limited. (2023, May 2).
  • The Practical Guide to Using 4-Bromo-1-Butene in Your Synthesis. (2026, February 12).
  • ResearchGate. (2025, December 3). Synthesis and ROMP of new sulfobetaine and carboxybetaine norbornene.
  • MDPI. (2025, January 2).
  • PMC. (2025, January 2).
  • Google Patents. (n.d.). US4381980A - Process for the manufacture of sulfobetaines.
  • Gelest, Inc. (2015, October 26). 4-BROMO-1-BUTENE, 95%.
  • Alkylation of isobutane/1-butene over acid functionalized mesoporous m
  • Save My Exams. (2024, April 29). Addition Reactions of Alkenes (Oxford AQA International A Level (IAL) Chemistry): Revision Note.

Sources

Technical Comparison Guide: Thermal Analysis (TGA/DSC) of Sulfonated vs. Non-Sulfonated Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The thermal characterization of sulfonated polymers (e.g., SPEEK, Nafion, Sulfonated Polystyrene) presents distinct challenges compared to their non-sulfonated counterparts (e.g., PEEK, PS). While non-sulfonated engineering thermoplastics typically exhibit high thermal stability with single-step degradation mechanisms, sulfonated variants introduce complex, multi-stage thermal behaviors driven by ionic interactions and hygroscopicity.

For researchers in fuel cells, drug delivery, and membrane filtration, understanding these differences is critical. The introduction of sulfonic acid groups (


) alters the polymer's free volume, chain mobility, and degradation kinetics. This guide outlines the mechanistic divergences and provides a validated experimental protocol to decouple water-induced artifacts from true thermal transitions.

Mechanistic Divergence: The "Ionomer Effect"

The primary differentiator in thermal analysis is the Ionomer Effect . In non-sulfonated polymers, thermal transitions are governed by Van der Waals forces and chain entanglement. In sulfonated polymers, the polar


 groups create ionic clusters (aggregates) that act as physical crosslinks.
Impact on Thermal Stability (TGA)[1]
  • Non-Sulfonated: Thermally stable up to the backbone degradation temperature (

    
    ), often 
    
    
    
    for aromatic polymers like PEEK.
  • Sulfonated: Exhibits a three-stage weight loss profile. The cleavage of the C-S bond (desulfonation) occurs significantly lower than the backbone degradation, often limiting the processing window to

    
    .
    
Impact on Chain Dynamics (DSC)
  • Stiffening (Dry State): Ionic crosslinking restricts segmental motion, typically increasing the Glass Transition Temperature (

    
    ).
    
  • Plasticization (Wet State): Sulfonated polymers are highly hygroscopic. Absorbed water disrupts hydrogen bonding between sulfonic groups, acting as a plasticizer that can depress

    
     by 
    
    
    
    .

Comparative Analysis: TGA & DSC Profiles

Thermogravimetric Analysis (TGA)

The TGA profile is the fingerprint of sulfonation success and stability.

FeatureNon-Sulfonated Polymer (e.g., PEEK)Sulfonated Polymer (e.g., SPEEK)Mechanistic Cause
Step 1: Dehydration Negligible (< 0.5% wt loss)Significant (5–20% wt loss) at

Removal of bound/free water due to hygroscopic

groups.
Step 2: Desulfonation Absent Distinct step at

Scission of the aromatic C-S bond; release of

/

.
Step 3: Pyrolysis Onset

Onset

(often shifted slightly lower)
Random chain scission of the main polymer backbone (ether/ketone bonds).
Char Yield Moderate (~40–50% at

)
Higher (due to crosslinking during degradation)Sulfonic acid groups can catalyze char formation.
Differential Scanning Calorimetry (DSC)

DSC analysis of sulfonated polymers is prone to artifacts if moisture is not strictly controlled.

FeatureNon-Sulfonated PolymerSulfonated PolymerMechanistic Cause
Glass Transition (

)
Sharp, well-defined.Broader, shifted higher (if dry).Ionic clusters restrict chain rotation (physical crosslinking).
Moisture Effect Minimal shift.Massive Shift: Wet


Dry

.
Water molecules shield ionic interactions, increasing free volume.
Crystallinity (

)
Distinct melting peaks (semi-crystalline).Reduced or Absent (Amorphous).Bulky

groups disrupt crystal lattice packing.

Visualizing the Degradation Pathway

The following diagram illustrates the structural degradation hierarchy of a sulfonated aromatic polymer compared to its base form.

ThermalDegradation cluster_nonsulf Non-Sulfonated (e.g., PEEK) cluster_sulf Sulfonated (e.g., SPEEK) NS_Start Polymer Backbone NS_Degradation Main Chain Scission (>500°C) NS_Start->NS_Degradation NS_Residue Volatiles + Char NS_Degradation->NS_Residue S_Start Sulfonated Polymer (Hydrated) S_Step1 Dehydration (50-150°C) Loss of H2O S_Start->S_Step1 Endothermic S_Step2 Desulfonation (250-400°C) Loss of SO3/SO2 S_Step1->S_Step2 Irreversible S_Step3 Backbone Pyrolysis (>500°C) S_Step2->S_Step3

Figure 1: Comparative thermal degradation pathways. Note the critical intermediate desulfonation step in sulfonated polymers which defines their upper processing limit.

Validated Experimental Protocol

Author Note: The most common error in analyzing sulfonated polymers is misinterpreting water evaporation as a thermal transition or failing to measure the "true" dry


. The following protocol uses an in-situ drying cycle to ensure data integrity.
Sample Preparation
  • Form: Films or powder. Films are preferred for DSC to ensure good thermal contact.

  • Mass: 5–10 mg.

  • Crucibles:

    • TGA: Alumina (ceramic) or Platinum (if

      
      ).
      
    • DSC: Aluminum hermetic pans with a pinhole (allows moisture escape during drying) OR standard pans (if pre-dried).

TGA Workflow (Stability & Composition)
  • Gas: Nitrogen (

    
    ) at 50 mL/min (Inert). Switch to Air/Oxygen 
    
    
    
    if char content analysis is required.
  • Ramp:

    • Isothermal: Hold at

      
       for 30 mins (Removes bound water). Critical for accurate onset determination.
      
    • Ramp:

      
      /min to 
      
      
      
      .
  • Data Analysis:

    • Calculate Degree of Sulfonation (DS) by correlating the weight loss of the second step (desulfonation) relative to the initial dry mass.

DSC Workflow (Heat History Removal)

This "Heat-Cool-Heat" cycle is mandatory to erase the thermal history and remove moisture plasticization.

DSCProtocol Start Sample Loading Heat1 1st Heating Scan (Ambient to 150°C) Start->Heat1 Removes Water & Stress Iso Isothermal Hold (5-10 mins) Heat1->Iso Equilibration Cool Cooling Scan (Controlled Rate) Iso->Cool Resets Structure Heat2 2nd Heating Scan (Measure Tg) Cool->Heat2 True Data

Figure 2: Heat-Cool-Heat DSC Protocol. The first scan is a "cleaning" step; the second scan yields the valid thermodynamic data.

  • First Heat: Ramp to

    
     (or just below onset of desulfonation). Purpose: Drive off water.
    
  • Cool: Ramp down to

    
     (or lower if analyzing low-
    
    
    
    blocks) at
    
    
    /min.
  • Second Heat: Ramp to degradation onset. Purpose: Measure true

    
    .
    

References

  • Patel, P. et al. (2018). "Thermal degradation steps of sulfonated poly(ether ether ketone) (SPEEK) vs PEEK." Polymer Degradation and Stability.

  • Smitha, B. et al. (2005). "Synthesis and characterization of proton conducting polymer membranes for fuel cells." Journal of Membrane Science.
  • Lufrano, F. et al. (2001). "Sulfonated Polysulfone: Thermal stability and glass transition behavior." Solid State Ionics. 1

  • Mettler Toledo. "Thermal Analysis of Polymers: TGA and DSC Principles." Mettler Toledo Application Guides.

  • Storey, R.F. et al. (2009). "Poly(isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution." DTIC Technical Report. 2

Sources

Conductivity comparison of PEDOT doped with different sulfonate acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conductivity-Processability Trade-off

In the development of organic bioelectronics and transparent electrodes, Poly(3,4-ethylenedioxythiophene) (PEDOT) remains the gold standard. However, the choice of sulfonate dopant is not merely a chemical substitution—it is a fundamental architectural decision that dictates the polymer's morphology, charge transport mechanism, and ultimate conductivity.

While PEDOT:PSS is ubiquitous due to its water-processability, its "core-shell" micellar structure inherently limits conductivity (~1 S/cm pristine) by insulating the conductive PEDOT core. In contrast, small-molecule sulfonates like Tosylate (Tos) and Trifluoromethanesulfonate (OTf) facilitate a "para-crystalline" stacking, unlocking conductivities exceeding 1,000–3,000 S/cm directly from synthesis.

This guide objectively compares these dopant systems, providing validated protocols to bridge the gap between commercial dispersions and state-of-the-art laboratory synthesis.

Mechanistic Foundation: Morphology Drives Mobility

To understand conductivity differences, we must visualize the microstructure. Charge transport in PEDOT is dominated by inter-chain hopping. Large polymeric counter-ions (PSS) create insulating barriers, whereas small counter-ions (Tos, OTf) allow tighter π-π stacking.

Structural Comparison Diagram

PEDOT_Morphology cluster_0 PEDOT:PSS (Polymeric Dopant) cluster_1 PEDOT:Tos/OTf (Small Molecule) PSS_Shell Insulating PSS Shell (Steric Barrier) PEDOT_Core Conductive PEDOT Core (Disordered) Hopping_Slow Transport: Slow Hopping (High Activation Energy) PEDOT_Core->Hopping_Slow Limits Inter-grain Connectivity Transport_Fast Transport: Band-like/Metallic (Low Activation Energy) Hopping_Slow->Transport_Fast Conductivity Gap (~3 Orders of Magnitude) Tos_Anion Small Tosylate Anions ( intercalated ) PEDOT_Stack Ordered Lamellar Stacking (Para-crystalline) Tos_Anion->PEDOT_Stack Facilitates Crystallization PEDOT_Stack->Transport_Fast High Mobility Pathways

Figure 1: Morphological contrast between the micellar, disordered structure of PEDOT:PSS and the ordered, lamellar stacking of PEDOT:Tos/OTf.

Comparative Analysis: Sulfonate Dopant Performance

The following data aggregates performance metrics from pristine synthesis and optimized post-treatment (secondary doping).

Dopant SystemCounter-Ion TypePristine Conductivity (S/cm)Optimized Conductivity (S/cm)*Primary AdvantageCritical Limitation
PEDOT:PSS Polymeric (Polystyrene sulfonate)0.1 – 13,000 – 4,000+Water processability; Commercial availability.Insulating PSS shell requires aggressive post-treatment (Acid/Solvent).
PEDOT:Tos Small Molecule (Tosylate)1,000 – 1,500~3,000High native crystallinity; Smooth films; Air stable.Requires in-situ chemical polymerization (solvent-based).
PEDOT:OTf Small Molecule (Triflate)1,200 – 1,5002,200 – 3,600"Metallic" behavior; Highest ordering; Thermal stability.High cost of precursors; Sensitive synthesis control.
PEDOT:DBSA Surfactant (Dodecylbenzene sulfonate)0.06 – 10~100 (Crosslinked)Solubility in organic solvents; Biocompatibility.Lower ultimate conductivity due to bulky alkyl chains.

*Optimized values refer to films treated with H₂SO₄, DMSO, or EG (for PSS) or optimized polymerization kinetics (for Tos/OTf).

Key Insight: The "Metallic" Transition

While PEDOT:PSS relies on hopping transport (semiconducting), PEDOT:OTf has demonstrated a positive temperature coefficient of resistance (TCR) at low temperatures, a signature of metallic transport . This makes OTf/Tos variants superior for thermoelectric applications where charge carrier mobility is critical.

Experimental Protocols

To achieve the conductivities listed above, specific protocols must be followed. I have selected the two most robust workflows for high-performance applications.

Protocol A: In-Situ Polymerization of High-Conductivity PEDOT:Tos

Target Conductivity: >1,000 S/cm[1][2]

This method uses Iron(III) Tosylate as both the oxidant and dopant source. The addition of a base inhibitor (Pyridine) is the critical control point—it slows polymerization kinetics, allowing the PEDOT chains to organize into crystals before precipitating.

Materials:

  • EDOT monomer (distilled)

  • Iron(III) p-toluenesulfonate (40% in n-butanol, e.g., Clevios™ C-B 40)

  • Pyridine (Base inhibitor)

  • n-Butanol (Diluent)[3]

Workflow Diagram:

PEDOT_Tos_Protocol Step1 1. Prepare Oxidant Solution Fe(III)Tos (in Butanol) + Pyridine Ratio: ~25:1 (w/w) Step2 2. Add Monomer Add EDOT to Oxidant Solution Mix thoroughly Step1->Step2 Inhibitor controls kinetics Step3 3. Spin Coating Apply to substrate immediately (1500 rpm, 30s) Step2->Step3 Pot life < 10 min Step4 4. Thermal Polymerization Hot plate @ 100°C for 5-10 min (Color turns dark blue) Step3->Step4 Solvent evaporation drives reaction Step5 5. Washing Rinse with Ethanol/Water (Removes Fe salts & excess acid) Step4->Step5 Remove residuals Result Final Film: PEDOT:Tos Conductivity: >1000 S/cm Step5->Result

Figure 2: Step-by-step in-situ polymerization workflow for PEDOT:Tosylate.

Critical Scientific Note: The pyridine concentration dictates the "window of crystallization." Too little pyridine results in rapid, disordered polymerization (low conductivity). Too much prevents polymerization entirely. A molar ratio of 0.5 to 0.7 equivalents of Pyridine per mole of Iron is optimal.

Protocol B: "Acid-Shock" Post-Treatment for PEDOT:PSS

Target Conductivity: >3,000 S/cm[4]

Standard PEDOT:PSS (e.g., Clevios PH1000) can be transformed from a semiconductor to a semi-metal by removing the insulating PSS shell.

  • Deposition: Spin-coat PEDOT:PSS (with 5% DMSO) onto glass/substrate. Bake at 120°C for 15 min.

  • Acid Treatment: Immerse the film in concentrated Sulfuric Acid (H₂SO₄, >95%) for 10 minutes.

    • Alternative: For flexible substrates sensitive to H₂SO₄, use Methanesulfonic Acid (MSA) at 60°C.

  • Rinsing: Immediately wash with copious deionized water.

  • Drying: Bake at 140°C for 10 min.

Mechanism: The acid protonates the PSS sulfonate groups (PSSH), weakening the Coulombic attraction between PEDOT and PSS. The PSS is washed away, and the PEDOT chains undergo a conformational change from "benzoid" (coiled) to "quinoid" (linear), drastically increasing carrier mobility.

Conclusion & Selection Guide

  • Choose PEDOT:PSS if your primary constraint is manufacturing scalability (inkjet, slot-die) or biocompatibility . Use acid-treatment protocols to boost conductivity if the substrate allows.

  • Choose PEDOT:Tos for transparent electrodes or thermoelectrics where high native conductivity and environmental stability are required without aggressive post-processing.

  • Choose PEDOT:OTf for fundamental transport studies or metallic-regime applications requiring the highest possible ordering and carrier mobility.

References

  • Gueye, M. N., et al. (2016). "Metallic behaviour of acid doped highly conductive polymers."[1] Chemical Science. Link

  • Kim, N., et al. (2014).[5] "Highly Conductive PEDOT:PSS Nanofibrils Induced by Solution-Processed Crystallization." Advanced Materials. Link

  • Winther-Jensen, B., et al. (2005).[5] "Base Inhibited Oxidative Polymerization of 3,4-Ethylenedioxythiophene with Iron(III)Tosylate." Synthetic Metals. Link

  • Bubnova, O., et al. (2011). "Optimization of the thermoelectric figure of merit in the conducting polymer poly(3,4-ethylenedioxythiophene)." Nature Materials. Link

  • Shi, H., et al. (2015). "Effective Approaches to Improve the Electrical Conductivity of PEDOT:PSS: A Review." Advanced Electronic Materials. Link

  • Massonnet, N., et al. (2015). "Spray-coated PEDOT:OTf films: thermoelectric properties and integration into a printed thermoelectric generator." Materials Chemistry Frontiers. Link

Sources

Safety Operating Guide

4-Bromo-1-butanesulfonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative approach to laboratory safety requires moving beyond rote compliance and understanding the fundamental chemical mechanisms that dictate handling protocols. 4-Bromo-1-butanesulfonic acid (and its sodium salt derivatives, CAS 53535-08-3 / 5395-26-6) presents a dual-hazard profile: it is a highly corrosive strong acid and a halogenated organic compound[1].

This guide provides drug development professionals and application scientists with a self-validating, mechanistic workflow for the safe handling, neutralization, and logistical disposal of 4-Bromo-1-butanesulfonic acid.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule's reactivity:

  • The Sulfonic Acid Moiety (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  Sulfonic acids are strong organic acids (comparable to sulfuric acid in pKa). They are highly corrosive to human tissue and metal surfaces. Direct contact with bases will result in a violent, exothermic neutralization reaction[2].
    
  • The Alkyl Bromide Chain (

    
    ):  The presence of the bromine atom classifies this compound strictly as halogenated organic waste [3]. Halogenated compounds are environmentally persistent and cannot be disposed of via standard wastewater systems or standard incineration, as they generate toxic hydrogen bromide (
    
    
    
    ) gas upon combustion.

The Causality of Disposal: A common critical error in laboratories is assuming that neutralizing the pH of an acid renders it safe for drain disposal. This is fundamentally incorrect for halogenated sulfonic acids. Even after the pH is neutralized to 7.0, the brominated aliphatic chain remains. Therefore, the neutralized solution must still be segregated into halogenated waste streams destined for specialized high-temperature incineration equipped with acid-gas scrubbers[3][4].

Waste Segregation & Compatibility Data

Proper segregation is the most critical logistical step in chemical waste management. Mixing halogenated waste with non-halogenated waste forces the entire container to be treated as halogenated, which exponentially increases disposal costs and environmental processing burdens[5][3].

Table 1: Waste Stream Compatibility for 4-Bromo-1-butanesulfonic Acid

Waste Stream CategoryCompatibility StatusMechanistic RationaleEPA Waste Code
Halogenated Solvents Compatible Both streams require high-temperature incineration equipped with halogen scrubbers to capture

/

emissions.
D002, F001-F005
Non-Halogenated Solvents Incompatible Mixing forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and logistical burden.N/A
Heavy Metals Incompatible Metals complicate the incineration process and contaminate the resulting ash, requiring secondary hazardous waste processing.D004-D011
Aqueous Bases Conditionally Compatible Direct mixing of concentrated streams causes violent exothermic neutralization. Must be diluted to <10% prior to controlled mixing.N/A

Disposal & Neutralization Workflows

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Routine Liquid Waste Segregation

This protocol applies to standard experimental waste containing unreacted 4-Bromo-1-butanesulfonic acid or its byproducts.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Causality: Do not use metal containers, as the unneutralized sulfonic acid will corrode the metal, generating flammable hydrogen gas[6].

  • Fume Hood Transfer: Perform all transfers inside a certified chemical fume hood to prevent inhalation of corrosive vapors.

  • Segregation: Pour the waste exclusively into a container designated for Halogenated Organic Waste [5].

  • Validation Check: Verify that the receiving container does not contain incompatible materials (e.g., strong oxidizers, heavy metals, or concentrated bases)[5][6].

  • Labeling: Securely cap the container and attach a hazardous waste tag. Mark the specific hazards: "Corrosive" and "Halogenated Organic"[3].

Protocol B: Controlled In-Lab Neutralization (Pre-treatment)

If local Standard Operating Procedures (SOPs) require neutralizing the acid prior to transferring it to the central waste accumulation area, use this controlled method.

  • Dilution: In a fume hood, slowly add the 4-Bromo-1-butanesulfonic acid waste to a large volume of cold water (diluting to <10% concentration). Causality: Never add water to the concentrated acid; doing so causes rapid localized boiling and hazardous splattering[2].

  • Neutralization: Slowly add a weak aqueous base, such as 5% Sodium Bicarbonate (

    
    ), dropwise while stirring magnetically.
    
  • Gas Evolution Management: Monitor the evolution of

    
     gas. Pause the addition if foaming threatens to overflow the flask.
    
  • Validation Check: Test the solution with pH indicator paper. The system is validated when the pH stabilizes between 6.0 and 8.0[2].

  • Final Disposal: Transfer the neutralized brominated solution into the Halogenated Waste container. Do not pour down the drain. [3][4].

Protocol C: Emergency Spill Response

In the event of an accidental spill outside of primary containment:

  • Evacuation & PPE: Evacuate non-essential personnel. Don appropriate PPE: acid-resistant nitrile or neoprene gloves, chemical splash goggles, and a lab coat[7][8].

  • Containment: Surround the spill with an inert absorbent material (e.g., dry sand or vermiculite) to prevent it from reaching drains[7].

  • In-Situ Neutralization: Carefully cover the spill with a solid, weak base such as solid Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ). Causality: Using a solid weak base prevents the excessive heat generation that would occur if a strong liquid base (like
    
    
    ) were used[7][8].
  • Validation Check: Wait for the effervescence (bubbling of

    
    ) to completely cease, indicating the acid has been fully neutralized.
    
  • Collection: Sweep the neutralized, absorbed mixture using a polypropylene brush and pan (avoid metal pans)[8]. Place the solid waste into a compatible hazardous waste bag or bucket, label as "Halogenated Solid Waste," and submit for environmental health and safety (EHS) pickup.

Workflow Visualization

The following decision tree maps the logical relationships between waste generation events and their required disposal pathways.

G Start 4-Bromo-1-butanesulfonic Acid Waste Stream Decision Waste Generation Event? Start->Decision Spill Accidental Spill Decision->Spill Unplanned Routine Routine Lab Waste Decision->Routine Planned Neutralize 1. Neutralize with NaHCO3 (Control Exotherm) Spill->Neutralize Segregate Segregate into Halogenated Organic Waste Container Routine->Segregate Absorb 2. Absorb with Inert Material (Vermiculite/Sand) Neutralize->Absorb Absorb->Segregate Label Label: Corrosive & Halogenated (EPA Codes: D002) Segregate->Label Incinerate High-Temperature Incineration (Acid Gas Scrubbers Required) Label->Incinerate

Workflow for the safe neutralization, segregation, and disposal of 4-Bromo-1-butanesulfonic acid.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • University of British Columbia Safety & Risk Services. "In-Laboratory Treatment of Chemical Waste." UBC. Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. Available at: [Link]

  • AllSource Environmental. "Preparing for Solvent Disposal and Recycling: Halogenated Solvent Waste." AllSource Environmental. Available at: [Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ETH Zürich Safety, Security, Health and Environment. Available at: [Link]

  • Kansas State University. "Prudent Practices in Laboratory Safety: Chemical Spills." K-State College of Veterinary Medicine. Available at: [Link]

  • Earlham College. "Hazardous Waste Disposal: Halogenated Solvent Waste." Earlham College Environmental Health & Safety. Available at: [Link]

Sources

Navigating the Safe Handling of 4-Bromo-1-butanesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle a diverse range of chemical reagents safely and efficiently is paramount. 4-Bromo-1-butanesulfonic acid, a halogenated sulfonic acid, presents a unique set of handling requirements due to its anticipated corrosive nature and the general hazards associated with organobromine compounds. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Inherent Risks: A Proactive Stance

Sulfonic acids are known to be corrosive to skin, eyes, and the respiratory system, particularly in concentrated forms.[1] The presence of a bromine atom in the molecule also places it in the category of halogenated organic compounds, which necessitates special considerations for handling and disposal to prevent environmental release and potential toxicity.[2][3][4] Inhalation of vapors or dust from sulfonic acids can lead to irritation of the nose, throat, and lungs.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Bromo-1-butanesulfonic acid. The following table outlines the recommended PPE for various laboratory tasks. The causality behind these recommendations lies in creating multiple barriers to prevent contact and inhalation.

TaskMinimum PPE RequirementEnhanced Precautions (Recommended)
Weighing and Aliquoting (Solid) Safety glasses with side shields, nitrile gloves, lab coat.Chemical splash goggles, face shield, double-gloving (nitrile), disposable sleeve covers.
Solution Preparation Chemical splash goggles, nitrile gloves, lab coat.Face shield over chemical splash goggles, chemical-resistant apron over lab coat, extended cuff nitrile or neoprene gloves.
Reaction in Progress Safety glasses with side shields, lab coat.Chemical splash goggles, continuous monitoring.
Work-up and Purification Chemical splash goggles, nitrile gloves, lab coat.Face shield over chemical splash goggles, chemical-resistant apron, consideration of heavier-duty gloves (e.g., neoprene) for prolonged contact.
Waste Disposal Chemical splash goggles, nitrile gloves, lab coat.Face shield, chemical-resistant apron.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Handling:
  • Designated Work Area: All work with 4-Bromo-1-butanesulfonic acid should be conducted in a well-ventilated chemical fume hood.[2][4]

  • Pre-use Inspection: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust.[5] Use a spatula and weigh the desired amount in a tared container within the fume hood.

  • Dissolution: When preparing solutions, always add the acid to the solvent slowly and with stirring. This is particularly important as the dissolution of sulfonic acids can be exothermic.

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[6] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, 4-Bromo-1-butanesulfonic acid waste must be disposed of as hazardous waste.[3][4]

  • Waste Segregation: Collect all waste containing 4-Bromo-1-butanesulfonic acid, including contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated and clearly labeled "Halogenated Organic Waste" container.[3][5]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Bromo-1-butanesulfonic acid," and an approximate concentration.

  • Container Management: Keep the waste container closed when not in use and store it in a designated satellite accumulation area within the laboratory.

  • Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[3][4]

Visualizing the Workflow for Safe Handling

To further clarify the procedural flow, the following diagram illustrates the key decision points and actions for safely handling 4-Bromo-1-butanesulfonic acid.

Workflow for Safe Handling of 4-Bromo-1-butanesulfonic Acid cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Plan Experiment check_sds Attempt to Locate Specific SDS start->check_sds assess_hazards Assess Hazards Based on Related Compounds check_sds->assess_hazards gather_ppe Gather Appropriate PPE assess_hazards->gather_ppe weigh Weigh Solid / Measure Liquid gather_ppe->weigh prepare_solution Prepare Solution (Add Acid to Solvent) weigh->prepare_solution reaction Conduct Reaction prepare_solution->reaction decontaminate Decontaminate Glassware reaction->decontaminate spill Spill Occurs reaction->spill exposure Personal Exposure reaction->exposure dispose_waste Dispose of Waste in Halogenated Organic Waste decontaminate->dispose_waste end End of Procedure dispose_waste->end evacuate Evacuate Area spill->evacuate first_aid Administer First Aid (Flush with Water) exposure->first_aid notify_ehs Notify EHS evacuate->notify_ehs seek_medical Seek Medical Attention first_aid->seek_medical

Caption: A flowchart outlining the key steps and decision points for the safe handling of 4-Bromo-1-butanesulfonic acid, from preparation to disposal and emergency response.

Conclusion: Fostering a Deep-Rooted Culture of Safety

By providing this in-depth technical guide, we aim to empower researchers with the knowledge and procedural framework necessary to handle 4-Bromo-1-butanesulfonic acid with the highest degree of safety and confidence. The principles outlined here—proactive risk assessment, meticulous adherence to PPE protocols, and responsible waste management—are the cornerstones of a robust safety culture that extends far beyond the handling of a single chemical. It is this commitment to safety that builds deep trust and establishes a laboratory as a center of excellence.

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Retrieved from [Link]

  • SULPHONIC ACID, 90%. (2018, June 17). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • PSFC Halogenated Solvents. Retrieved from [Link]

  • Bromine. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Retrieved from [Link]

  • Sulfamic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ICSC 0328 - SULFAMIC ACID. Retrieved from [Link]

  • Halogenated Solvents. Retrieved from [Link]

  • Safety Data Sheet: Sulfonic acids, petroleum, sodium salts - Chemos GmbH&Co.KG. Retrieved from [Link]

  • 4-Bromo-1-butanesulfonic acid | C4H9BrO3S | CID 407187 - PubChem. Retrieved from [Link]

  • 4-BROMO-1-BUTENE, 95% - Gelest, Inc. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. Retrieved from [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.